Pomalidomide-amido-PEG3-C2-NH2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C22H28N4O8 |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide |
InChI |
InChI=1S/C22H28N4O8/c23-7-9-33-11-13-34-12-10-32-8-6-18(28)24-15-3-1-2-14-19(15)22(31)26(21(14)30)16-4-5-17(27)25-20(16)29/h1-3,16H,4-13,23H2,(H,24,28)(H,25,27,29) |
InChI Key |
FEXCPYUYLOFYGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCOCCOCCOCCN |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Pomalidomide-amido-PEG3-C2-NH2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis protocol for Pomalidomide-amido-PEG3-C2-NH2, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the detailed experimental procedures for the multi-step synthesis, presents quantitative data in structured tables, and includes visualizations of the synthetic pathway and experimental workflow to facilitate understanding and reproducibility in a research and development setting.
Introduction
Pomalidomide (B1683931) is a potent E3 ubiquitin ligase ligand, specifically targeting Cereblon (CRBN). In the context of PROTACs, pomalidomide serves as the moiety that recruits the CRBN E3 ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The this compound conjugate incorporates a three-unit polyethylene (B3416737) glycol (PEG) linker, which provides spatial separation between the pomalidomide moiety and the target protein ligand, and a terminal amine group for further conjugation. The synthesis of this linker-conjugated pomalidomide is a critical step in the generation of effective PROTAC molecules.
The protocol detailed herein is based on the synthetic route described by Popow J, et al. in the Journal of Medicinal Chemistry (2019), where this compound is referred to as compound 5b and is utilized in the synthesis of the PROTAC BI-3663.[1]
Overall Synthetic Pathway
The synthesis of this compound is a multi-step process that begins with the preparation of a protected amine linker, followed by its conjugation to a pomalidomide precursor, and concludes with a deprotection step to yield the final product.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key steps in the synthesis of this compound.
Step 1: Synthesis of tert-butyl (2-(2-(2-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-ylamino)ethoxy)ethoxy)ethyl)carbamate (Boc-protected intermediate)
This step involves the coupling of pomalidomide with the Boc-protected PEG linker.
Reaction Scheme:
Caption: Coupling reaction to form the Boc-protected intermediate.
Materials and Reagents:
| Reagent | Molar Equivalent |
| Pomalidomide | 1.0 |
| tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate | 1.1 |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | 1.2 |
| DIPEA (N,N-Diisopropylethylamine) | 2.0 |
| DMF (Dimethylformamide) | - |
Procedure:
-
Dissolve Pomalidomide in anhydrous DMF.
-
Add tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate to the solution.
-
Add HATU and DIPEA to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the Boc-protected intermediate.
Quantitative Data:
| Product | Form | Yield (%) | Purity (%) |
| tert-butyl (2-(2-(2-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-ylamino)ethoxy)ethoxy)ethyl)carbamate | White solid | 65-75 | >95 |
Step 2: Synthesis of this compound (Final Product)
This final step involves the removal of the Boc protecting group to yield the terminal amine.
Reaction Scheme:
Caption: Boc deprotection to yield the final product.
Materials and Reagents:
| Reagent | Concentration/Ratio |
| Boc-protected intermediate | - |
| TFA (Trifluoroacetic acid) | 20% in DCM |
| DCM (Dichloromethane) | - |
| Saturated aqueous sodium bicarbonate | - |
Procedure:
-
Dissolve the Boc-protected intermediate in dichloromethane (B109758).
-
Add a solution of 20% trifluoroacetic acid in dichloromethane to the mixture.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in dichloromethane and neutralize with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.
Quantitative Data:
| Product | Form | Yield (%) | Purity (%) |
| This compound | Pale yellow solid | 90-98 | >98 |
Experimental Workflow Visualization
The following diagram illustrates the overall experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This guide provides a detailed and structured protocol for the synthesis of this compound, a crucial reagent in the development of PROTAC-based therapeutics. By following the outlined procedures and utilizing the provided data and visualizations, researchers and drug development professionals can reliably synthesize this compound for their research needs. Adherence to standard laboratory safety practices is essential when performing these chemical syntheses.
References
The Molecular Hijacking of Cellular Machinery: A Technical Guide to Pomalidomide-amido-PEG3-C2-NH2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of Pomalidomide-amido-PEG3-C2-NH2, a pivotal E3 ligase ligand-linker conjugate employed in the development of Proteolysis-Targeting Chimeras (PROTACs). We delve into the molecular interactions governing its function, the downstream signaling consequences of its induced protein degradation, and detailed protocols for its characterization. This document serves as a comprehensive resource for researchers in targeted protein degradation, offering both foundational knowledge and practical guidance.
Introduction: The Dawn of Targeted Protein Degradation
The paradigm of small molecule drug discovery has traditionally centered on the inhibition of protein function. However, the advent of PROTAC technology has ushered in a new era of therapeutic intervention: targeted protein degradation. PROTACs are heterobifunctional molecules that, instead of merely blocking a protein's activity, hijack the cell's own ubiquitin-proteasome system to induce the degradation of a specific protein of interest.
This compound is a key building block in the synthesis of these molecular degraders. It comprises three essential components:
-
Pomalidomide (B1683931): A potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase.
-
PEG3 Linker: A flexible polyethylene (B3416737) glycol linker that provides the necessary spatial orientation for the formation of a productive ternary complex.
-
C2-NH2 Linker: An amine-terminated linker for covalent attachment to a ligand targeting a protein of interest.
This guide will elucidate the intricate mechanism by which this molecule functions as the "warhead" of a PROTAC, recruiting the cellular degradation machinery to a designated target.
Core Mechanism of Action: Orchestrating Targeted Ubiquitination
The central mechanism of action of a PROTAC synthesized from this compound revolves around the formation of a ternary complex, bringing a target protein and an E3 ubiquitin ligase into close proximity.
Pomalidomide: The Cereblon Ligand
Pomalidomide is a derivative of thalidomide (B1683933) and is classified as an immunomodulatory imide drug (IMiD). Its primary intracellular target is Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN) E3 ubiquitin ligase complex. The binding of pomalidomide to CRBN allosterically modifies the substrate-binding pocket of the ligase, inducing the recruitment of "neosubstrates"—proteins that are not normally targeted by CRBN for degradation.
The Ternary Complex: A Bridge to Degradation
When incorporated into a PROTAC, the pomalidomide moiety of this compound binds to CRBN. Simultaneously, the other end of the PROTAC, bearing a ligand for a specific protein of interest (POI), binds to its target. This dual binding results in the formation of a POI-PROTAC-CRBN ternary complex. The PEG3 linker plays a crucial role in this process, providing the optimal length and flexibility to facilitate the productive interaction between the POI and the E3 ligase complex.
Ubiquitination and Proteasomal Degradation
Once the ternary complex is formed, the E3 ligase catalyzes the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The sequential addition of ubiquitin molecules results in the formation of a polyubiquitin (B1169507) chain, which acts as a recognition signal for the 26S proteasome. The proteasome then unfolds and degrades the tagged POI into small peptides, effectively eliminating it from the cell. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.
Downstream Signaling Consequences: The Case of IKZF1 and IKZF3
Pomalidomide itself is known to induce the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] This degradation is a key driver of its anti-myeloma and immunomodulatory effects. The degradation of these transcription factors leads to a cascade of downstream events.
-
Downregulation of MYC and IRF4: IKZF1 and IKZF3 are transcriptional activators of interferon regulatory factor 4 (IRF4) and MYC, both of which are critical for the survival of multiple myeloma cells. Their degradation leads to the downregulation of IRF4 and MYC, resulting in cell cycle arrest and apoptosis.[3]
-
Immunomodulation: In T cells, IKZF1 and IKZF3 act as transcriptional repressors of the interleukin-2 (B1167480) (IL-2) gene. Their degradation leads to increased IL-2 production and T-cell activation, contributing to the anti-tumor immune response.[4]
Quantitative Data
The efficacy of a PROTAC is determined by several factors, including the binding affinities of its ligands and its ability to induce target degradation. The following tables summarize key quantitative data for pomalidomide and representative PROTACs.
Table 1: Binding Affinities of Pomalidomide to Cereblon (CRBN)
| Method | Analyte | Ligand | Kd (nM) | Reference |
| Surface Plasmon Resonance (SPR) | DDB1-CRBN complex | Pomalidomide | ~157 | [5] |
| Competitive Titration | DDB1-CRBN complex | Pomalidomide | ~249 | [5] |
| Isothermal Titration Calorimetry (ITC) | CRBN-DDB1 complex | Pomalidomide | ~2000 | [6] |
Table 2: Degradation Potency of Representative Pomalidomide-based PROTACs
| PROTAC Name | Target Protein | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BI-3663 | PTK2 | PEG-based | HCC Panel | ~30 | >80 | [7] |
| ZQ-23 | HDAC8 | Alkyl-based | Various | 147 | 93 | [8] |
| PS-RC-1 | IKZF3 | PEG-based | Mino | 44 | N/A | [8] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Experimental Protocols
The characterization of this compound and the PROTACs derived from it involves a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
Synthesis of a Pomalidomide-based PROTAC
This protocol describes a general method for conjugating a target protein ligand to this compound.
-
Activation of the Target Ligand: If the target ligand contains a carboxylic acid, activate it using a coupling agent such as HATU or HBTU in the presence of a non-nucleophilic base like DIPEA in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Coupling Reaction: Add this compound to the activated ligand solution. The reaction is typically stirred at room temperature for several hours to overnight.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Purification: Upon completion, purify the crude product using preparative high-performance liquid chromatography (HPLC) to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.
Western Blot for Protein Degradation
This assay is used to quantify the degradation of the target protein in cells treated with the PROTAC.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation for a shorter time course (e.g., 2-6 hours). Include a co-treatment group with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated protein.
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to inactivate deubiquitinating enzymes.
-
Immunoprecipitation: Dilute the lysates to reduce the SDS concentration and immunoprecipitate the target protein using a specific antibody overnight at 4°C.
-
Western Blotting: Elute the immunoprecipitated proteins and analyze them by western blotting using an anti-ubiquitin antibody to detect the polyubiquitinated target protein.
Conclusion
This compound represents a critical tool in the rapidly advancing field of targeted protein degradation. Its ability to effectively recruit the Cereblon E3 ligase makes it a valuable component for the rational design and synthesis of novel PROTACs against a wide range of therapeutic targets. A thorough understanding of its mechanism of action, coupled with rigorous experimental characterization, is paramount for the successful development of the next generation of protein-degrading therapeutics. This guide provides a foundational framework for researchers to build upon as they explore the vast potential of this exciting technology.
References
- 1. mdpi.com [mdpi.com]
- 2. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
Pomalidomide-amido-PEG3-C2-NH2: A Technical Guide to Cereblon Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-amido-PEG3-C2-NH2 is a synthetic ligand used in the development of Proteolysis Targeting Chimeras (PROTACs). It incorporates the potent Cereblon (CRBN) E3 ligase ligand, Pomalidomide, connected to a three-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine group, facilitating further conjugation to a target protein ligand. The efficacy of PROTACs utilizing this linker is fundamentally reliant on the high-affinity interaction between the Pomalidomide moiety and Cereblon, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.
Quantitative Binding Affinity of Pomalidomide to Cereblon
The binding affinity of Pomalidomide to Cereblon has been characterized by various biophysical and biochemical assays. The following table summarizes the key quantitative data from the literature.
| Assay Type | System | Ligand | Kd/Ki/IC50 (nM) |
| Surface Plasmon Resonance | Recombinant His-tagged CRBN | Pomalidomide | 264 ± 18 |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Recombinant | Pomalidomide | IC50: 6.4, Ki: 3.0 |
| Fluorescence Polarization | Recombinant | Pomalidomide | IC50: 264.8, Ki: 156.6 |
| Fluorescence-based thermal shift assay | Recombinant human CRBN–DDB1 complex | Pomalidomide | IC50: ~1000-2000 |
Signaling Pathway
The binding of Pomalidomide to Cereblon alters the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex. This leads to the recruitment of "neosubstrates," most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are not typically targeted by the native complex.[1] The subsequent polyubiquitination of these neosubstrates marks them for degradation by the 26S proteasome. This degradation is the primary mechanism of action for the therapeutic effects of Pomalidomide in certain cancers.[2]
Caption: Pomalidomide-induced neosubstrate degradation pathway.
Experimental Protocols
The determination of Pomalidomide's binding affinity to Cereblon is crucial for understanding its potency and for the development of related compounds. The following are detailed methodologies for key experiments.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, high-throughput assay for quantifying ligand-protein interactions.
Principle: This assay measures the FRET between a terbium (Tb)-labeled anti-GST antibody (donor) bound to a GST-tagged Cereblon protein and a fluorescently labeled tracer that binds to Cereblon (acceptor). When a test compound competes with the tracer for binding to Cereblon, the FRET signal is disrupted, leading to a decrease in the signal.
Materials:
-
GST-tagged Cereblon (CRBN) protein
-
Tb-labeled anti-GST antibody (donor)
-
Fluorescently labeled Cereblon ligand (e.g., BODIPY FL Thalidomide) (acceptor)[3][4]
-
Assay buffer
-
Test compound (e.g., Pomalidomide)
-
Black, low-volume 384-well microplates
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 384-well plate, add the GST-tagged CRBN protein.
-
Add the Tb-labeled anti-GST antibody and the fluorescently labeled Cereblon ligand.
-
Add the diluted test compound or vehicle control to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Measure the TR-FRET signal using a microplate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~665 nm (acceptor) and ~620 nm (donor).
-
The data is typically expressed as the ratio of the acceptor to donor fluorescence intensity. The IC50 value is determined by plotting the TR-FRET ratio against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Surface Plasmon Resonance (SPR) Assay
SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of a ligand to a protein.[5][6]
Principle: A protein target (e.g., Cereblon) is immobilized on a sensor chip. A solution containing the ligand (analyte, e.g., Pomalidomide) is flowed over the chip surface. The binding of the ligand to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).
Materials:
-
Recombinant Cereblon protein (e.g., with a His-tag for immobilization on a Ni-NTA sensor chip)
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5, Ni-NTA)
-
Immobilization buffers and reagents
-
Running buffer
-
Test compound (e.g., Pomalidomide)
Procedure:
-
Immobilize the Cereblon protein onto the sensor chip surface according to the manufacturer's instructions.
-
Prepare a series of dilutions of the test compound in the running buffer.
-
Inject the diluted test compound solutions over the sensor chip surface at a constant flow rate for a defined period (association phase).
-
Switch to flowing only the running buffer over the chip to monitor the dissociation of the ligand-protein complex (dissociation phase).
-
After each cycle, regenerate the sensor surface to remove the bound ligand.
-
The binding data (sensograms) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Experimental Workflow
The following diagram illustrates a typical workflow for characterizing the binding of a ligand to Cereblon.
Caption: A typical experimental workflow for determining Cereblon binding affinity.
Conclusion
This compound is a valuable tool in the development of PROTACs, leveraging the high-affinity interaction of its Pomalidomide warhead with Cereblon. Understanding the quantitative binding affinity and the methodologies to determine it is crucial for the rational design and optimization of novel protein degraders. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of BODIPY FL Thalidomide As a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Pomalidomide-amido-PEG3-C2-NH2: A Technical Guide for Drug Development Professionals
An In-depth Overview of a Key E3 Ligase Ligand for Targeted Protein Degradation
Pomalidomide-amido-PEG3-C2-NH2 is a synthetic E3 ligase ligand-linker conjugate integral to the development of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical properties, its mechanism of action in recruiting the Cereblon (CRBN) E3 ligase, and general methodologies for its incorporation into PROTAC constructs.
Core Chemical Properties
This compound is a functionalized derivative of pomalidomide (B1683931), designed with a terminal amine group for conjugation to a target protein ligand via a polyethylene (B3416737) glycol (PEG) linker. The key physicochemical properties are summarized below.
| Property | Value |
| Molecular Formula | C₂₂H₂₈N₄O₈[1] |
| Molecular Weight | 476.48 g/mol [1] |
| CAS Number | 2328070-52-4[1] |
| Appearance | Off-white to light yellow solid[1] |
| Purity | Typically ≥98% or ≥99.55% as reported by suppliers[1] |
| Solubility | Soluble in DMSO (e.g., 100 mg/mL with sonication)[1][2] |
| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for 6 months, -20°C for 1 month[1] |
| SMILES | O=C(NC1=CC=CC(C(N2C(CC3)C(NC3=O)=O)=O)=C1C2=O)CCOCCOCCOCCN[1] |
| Computational Data | TPSA: 166.36, LogP: -0.5751, H-Bond Acceptors: 9, H-Bond Donors: 3, Rotatable Bonds: 13 |
Role in Targeted Protein Degradation
This compound serves as a critical component in the design of PROTACs, a novel class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[3] The pomalidomide moiety of this molecule specifically binds to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[][5]
By incorporating this compound into a PROTAC, which also includes a ligand for a target protein of interest (POI), a ternary complex is formed between the POI, the PROTAC, and the E3 ligase.[6] This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[] The PEG linker in this compound provides the necessary spacing and flexibility to facilitate the formation of a stable and productive ternary complex.[8]
Experimental Protocols
While specific synthesis protocols for this compound are proprietary to chemical suppliers, a general synthetic strategy for creating a PROTAC using this linker involves standard bioconjugation techniques. The terminal primary amine of this compound allows for its covalent attachment to a warhead (a ligand for the protein of interest) that has a compatible functional group, such as an activated carboxylic acid.
General Protocol for PROTAC Synthesis via Amide Bond Formation:
-
Activation of Warhead Carboxylic Acid: The carboxylic acid on the POI ligand (warhead) is activated to facilitate amide bond formation. Common activating agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Coupling Reaction: this compound is added to the activated warhead solution. The reaction is typically stirred at room temperature in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM).
-
Reaction Monitoring: The progress of the reaction is monitored by analytical techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is subjected to an aqueous work-up to remove excess reagents and water-soluble byproducts. The crude product is then purified, most commonly by flash column chromatography on silica (B1680970) gel or by preparative high-performance liquid chromatography (HPLC).
-
Characterization: The final PROTAC product is characterized to confirm its identity and purity using methods such as ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and analytical HPLC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. explorationpub.com [explorationpub.com]
An In-depth Technical Guide to Pomalidomide-amido-PEG3-C2-NH2: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Pomalidomide-amido-PEG3-C2-NH2 (CAS Number: 2328070-52-4), a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This heterobifunctional molecule consists of a pomalidomide (B1683931) moiety that binds to the E3 ubiquitin ligase Cereblon (CRBN), connected via a three-unit polyethylene (B3416737) glycol (PEG) linker to a terminal amine group, which allows for conjugation to a target protein ligand. This guide details the physicochemical properties, a representative synthesis protocol, and its application in the formation of the potent PTK2-degrading PROTAC, BI-3663. Furthermore, it presents key quantitative data, detailed experimental protocols for its use in protein degradation studies, and visual representations of the underlying biological pathways and experimental workflows.
Introduction to this compound
This compound is a synthetic E3 ligase ligand-linker conjugate.[1][2] It is a key component in the rapidly advancing field of targeted protein degradation, which utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. Pomalidomide, a derivative of thalidomide, is a well-established ligand for Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. By incorporating pomalidomide, this molecule serves as a "hijacker" of the CRBN E3 ligase. The PEG3 linker provides spacing and appropriate physicochemical properties, while the terminal amine serves as a versatile chemical handle for conjugation to a ligand that binds a protein of interest.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Reference |
| CAS Number | 2328070-52-4 | [1] |
| Molecular Formula | C22H28N4O8 | [1] |
| Molecular Weight | 476.48 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| Purity (LCMS) | ≥96.64% | [3] |
| Solubility | Soluble in DMSO (≥100 mg/mL) | [1] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [1] |
Synthesis and Characterization
While specific, proprietary synthesis protocols may vary, a representative method for the synthesis of this compound can be derived from established procedures for the synthesis of similar pomalidomide-linker conjugates. This typically involves a nucleophilic aromatic substitution (SNAr) reaction.
Representative Synthesis Protocol
Reaction Scheme:
Materials:
-
4-Fluoro-pomalidomide
-
tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
Step 1: SNAr Reaction. To a solution of 4-Fluoro-pomalidomide (1 equivalent) in DMSO, add tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate (1.1 equivalents) and DIPEA (3 equivalents).
-
Heat the reaction mixture to 90°C and stir for 12-18 hours, monitoring the reaction progress by TLC or LCMS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield Boc-protected this compound.
-
Step 2: Boc Deprotection. Dissolve the Boc-protected intermediate in DCM and cool to 0°C.
-
Add TFA dropwise and stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LCMS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to yield the final product, this compound.
Characterization
The final product should be characterized to confirm its identity and purity.
-
¹H NMR: The spectrum should be consistent with the proposed structure.
-
LCMS: The measured mass should correspond to the calculated molecular weight of the compound, and the purity should be assessed by the peak area at a specific wavelength. A purity of ≥95% is generally considered acceptable for most applications.[3]
Application in PROTAC Development: The Case of BI-3663
A primary application of this compound is in the synthesis of PROTACs. It serves as the Cereblon-recruiting component in the potent and selective Focal Adhesion Kinase (PTK2/FAK) degrader, BI-3663.[1]
Quantitative Data for BI-3663
The following tables summarize the key quantitative data for the PROTAC BI-3663, which incorporates the this compound moiety.
Table 1: Binding Affinities of BI-3663
| Target | Binding Affinity (IC50/Kd) | Assay Method |
| PTK2 | 18 nM (IC50) | In vitro kinase assay |
| Cereblon (CRBN) | 877 nM | Not specified |
Data sourced from opnme.com[4]
Table 2: PTK2 Degradation Efficacy of BI-3663 in Cancer Cell Lines
| Cell Line | DC50 | Dmax |
| A549 (Lung Carcinoma) | 27 nM | 95% |
| Median of 11 HCC Lines | 30 nM | >80% |
Data sourced from J Med Chem. 2019;62(5):2508-2520[5]
Experimental Protocol: PTK2 Degradation Assay
Objective: To determine the DC50 and Dmax of BI-3663 for PTK2 degradation in a selected cell line (e.g., A549).
Materials:
-
A549 cells
-
Cell culture medium (e.g., F-12K Medium) with 10% FBS
-
BI-3663 stock solution (in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PTK2 and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed A549 cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of BI-3663 (e.g., from 1 nM to 10 µM) and a DMSO vehicle control for 18 hours.[5]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PTK2 and GAPDH overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for PTK2 and GAPDH.
-
Normalize the PTK2 band intensity to the corresponding GAPDH band intensity.
-
Plot the normalized PTK2 levels against the logarithm of the BI-3663 concentration.
-
Fit the data to a four-parameter dose-response curve to determine the DC50 and Dmax values.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of pomalidomide-based PROTACs and a typical experimental workflow for their characterization.
Caption: Mechanism of action of a pomalidomide-based PROTAC.
Caption: Experimental workflow for PROTAC development and characterization.
Conclusion
This compound is a valuable and versatile tool for researchers in the field of targeted protein degradation. Its ability to effectively recruit the E3 ligase Cereblon makes it an indispensable component for the development of novel PROTACs against a wide range of therapeutic targets. This technical guide provides essential information on its properties, synthesis, and application, empowering scientists to accelerate their drug discovery efforts.
References
Pomalidomide-amido-PEG3-C2-NH2: A Technical Guide to DMSO Solubility
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility of Pomalidomide-amido-PEG3-C2-NH2 in dimethyl sulfoxide (B87167) (DMSO). This molecule is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), serving as a linker conjugated to a cereblon (CRBN) E3 ligase ligand. Understanding its solubility is critical for the preparation of stock solutions, experimental design, and the overall success of research and development efforts in targeted protein degradation.
Core Data: Solubility in DMSO
The solubility of this compound in DMSO has been determined to be high, facilitating the preparation of concentrated stock solutions for various downstream applications. The key quantitative data is summarized in the table below.
| Parameter | Value | Unit | Molar Equivalent | Notes |
| Solubility in DMSO | 100 | mg/mL | 209.87 | mM |
Note: It is crucial to use newly opened, anhydrous DMSO for preparing solutions, as the hygroscopic nature of DMSO can significantly impact the solubility of the compound.[1] To aid dissolution, especially at high concentrations, ultrasonic treatment is recommended.[1]
Experimental Protocol: Determining Solubility in DMSO
The following is a detailed methodology for the experimental determination of the solubility of this compound in DMSO, based on the principle of the "excess solid" or shake-flask method.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Orbital shaker or rotator
-
Thermostatically controlled incubator
-
Microcentrifuge
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis), or a UV-Vis spectrophotometer.
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE or other DMSO-compatible material)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 110 mg) into a clean, dry vial.
-
Add a precise volume of anhydrous DMSO (e.g., 1.0 mL) to the vial.
-
Cap the vial tightly and vortex vigorously for 2-5 minutes to ensure the powder is well-suspended.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled incubator on an orbital shaker or rotator.
-
Allow the solution to equilibrate for a set period, typically 24-48 hours, at a constant temperature (e.g., 25 °C). This allows the solution to reach thermodynamic equilibrium.
-
-
Separation of Undissolved Solid:
-
After equilibration, visually confirm the presence of undissolved solid at the bottom of the vial.
-
Centrifuge the vial at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess solid.
-
-
Sample Preparation for Analysis:
-
Carefully aspirate the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.
-
Perform a serial dilution of the clear filtrate with anhydrous DMSO to bring the concentration within the linear range of the analytical instrument.
-
-
Quantification:
-
Using HPLC:
-
Develop an HPLC method with a suitable mobile phase to achieve good peak shape and retention for this compound.
-
Prepare a calibration curve using accurately weighed standards of the compound dissolved in DMSO.
-
Inject the diluted sample and quantify the concentration by comparing its peak area to the calibration curve.
-
-
Using UV-Vis Spectrophotometry:
-
Determine the wavelength of maximum absorbance (λmax) for this compound in DMSO.
-
Prepare a calibration curve by measuring the absorbance of a series of known concentrations of the compound in DMSO at λmax.
-
Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted, saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the final solubility in mg/mL and mM.
-
Visualizations: Workflows and Pathways
To further aid in the understanding of the application and handling of this compound, the following diagrams illustrate a general experimental workflow for solubility determination and the signaling pathway in which this molecule functions as part of a PROTAC.
Caption: A logical workflow for determining the solubility of a compound in DMSO.
Caption: The general mechanism of action for a PROTAC utilizing a pomalidomide-based ligand.
References
Pomalidomide-amido-PEG3-C2-NH2: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-amido-PEG3-C2-NH2 is a key bifunctional molecule utilized in the development of Proteolysis Targeting Chimeras (PROTACs). It incorporates the pomalidomide (B1683931) moiety, which recruits the E3 ubiquitin ligase Cereblon (CRBN), connected to a PEGylated linker with a terminal amine group for conjugation to a target protein ligand. The stability of this linker-ligand conjugate is paramount for the successful synthesis, storage, and biological activity of the resulting PROTAC. This technical guide provides an in-depth overview of the stability profile and recommended storage conditions for this compound, based on available data for the parent compound, pomalidomide, and general knowledge of PEG linker stability.
Chemical Structure and Properties
Chemical Name: 1-(3-((2-(2-aminoethoxy)ethoxy)methyl)phenyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
Molecular Formula: C₂₂H₂₈N₄O₈
Molecular Weight: 476.48 g/mol
Recommended Storage Conditions
Proper storage is critical to maintain the integrity and functionality of this compound. The following conditions are recommended based on vendor datasheets and the chemical nature of the molecule.
| Form | Storage Temperature | Duration | Special Conditions |
| Solid (Powder) | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light and moisture. |
| 4°C | Up to 2 years | For short-term storage. Keep container tightly sealed and protected from light. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous DMSO. |
| -20°C | Up to 1 month | For short-term use. Protect from moisture. |
Stability Profile
While specific, publicly available quantitative stability data for this compound is limited, a stability profile can be inferred from forced degradation studies on pomalidomide and the known chemical properties of PEG linkers. Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.
Hydrolytic Stability
The pomalidomide core is susceptible to hydrolysis under both acidic and alkaline conditions. The glutarimide (B196013) and phthalimide (B116566) rings are the primary sites of hydrolytic cleavage. The ether linkages in the PEG chain are generally stable to hydrolysis.
Illustrative Hydrolytic Degradation Data
| Condition | Time (hours) | Temperature (°C) | Putative % Degradation |
| 0.1 M HCl | 24 | 60 | ~15-25% |
| 0.1 M NaOH | 8 | 60 | ~20-30% |
| Neutral (pH 7.0) | 72 | 40 | <5% |
Note: The data in this table is illustrative and based on the known lability of the pomalidomide moiety. Actual degradation rates should be determined empirically.
Oxidative Stability
Pomalidomide has shown susceptibility to oxidative degradation. The amino group on the isoindoline (B1297411) ring system is a potential site for oxidation. The PEG linker is also susceptible to oxidation, which can lead to chain cleavage.
Illustrative Oxidative Degradation Data
| Condition | Time (hours) | Temperature (°C) | Putative % Degradation |
| 3% H₂O₂ | 24 | 25 | ~10-20% |
Note: The data in this table is illustrative. Actual degradation rates should be determined empirically.
Photostability
Exposure to light, particularly UV radiation, can lead to the degradation of pomalidomide. It is recommended to handle and store the compound in a light-protected environment.
Thermal Stability
As a solid, this compound is relatively stable at ambient temperatures for short periods. However, for long-term storage, refrigerated or frozen conditions are necessary to prevent slow degradation. In solution, thermal stability is reduced, and adherence to recommended storage temperatures is crucial.
Experimental Protocols
The following are representative protocols for conducting forced degradation studies on this compound. These protocols are based on general guidelines from the International Council for Harmonisation (ICH).
Protocol 1: Hydrolytic Stability Assessment
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or DMSO) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Alkaline: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Neutral: Mix 1 mL of the stock solution with 9 mL of purified water.
-
-
Incubation: Incubate the solutions at 60°C.
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralization: Neutralize the acidic and alkaline samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to determine the percentage of degradation.
Protocol 2: Oxidative Stability Assessment
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent.
-
Stress Condition: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).
-
Incubation: Keep the solution at room temperature (25°C) and protected from light.
-
Time Points: Withdraw aliquots at 0, 2, 6, and 24 hours.
-
Analysis: Analyze the samples immediately by a stability-indicating HPLC method.
Protocol 3: Photostability Assessment
-
Sample Preparation:
-
Solid State: Spread a thin layer of the solid compound in a shallow, transparent dish.
-
Solution State: Prepare a 0.1 mg/mL solution in a suitable solvent (e.g., 50:50 acetonitrile:water) in a quartz cuvette or other transparent container.
-
-
Control: Prepare identical samples wrapped in aluminum foil to serve as dark controls.
-
Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analysis: After the exposure period, analyze both the exposed and control samples by a stability-indicating HPLC method.
Signaling Pathways and Experimental Workflows
The stability of this compound is a critical factor in its function as a component of a PROTAC. The following diagrams illustrate the logical workflow for stability assessment and the role of the molecule in the PROTAC mechanism.
Pomalidomide-amido-PEG3-C2-NH2 NMR data and characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Pomalidomide-amido-PEG3-C2-NH2, a bifunctional molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). Pomalidomide (B1683931) acts as a potent E3 ubiquitin ligase ligand by binding to Cereblon (CRBN), initiating the degradation of specific target proteins. This guide details the characterization of this compound, provides a representative synthesis protocol, and elucidates the underlying signaling pathway of pomalidomide's mechanism of action. The information is presented to support researchers and professionals in the field of targeted protein degradation and drug discovery.
Characterization of this compound
This compound is a synthetic molecule that incorporates the pomalidomide core, which binds to the E3 ligase Cereblon, connected to a 3-unit polyethylene (B3416737) glycol (PEG) linker terminating in an amine group.[1][2] This terminal amine allows for conjugation to a ligand for a target protein, forming a PROTAC.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C22H28N4O8 | [2] |
| Molecular Weight | 476.48 g/mol | [3] |
| Appearance | Off-white to light yellow solid | [3] |
| Purity (LCMS) | Typically ≥95% | [4][5] |
| Solubility | Soluble in DMSO | [3] |
Note on NMR Data: Detailed, publicly available 1H and 13C NMR spectral data with peak assignments for this compound is limited. Certificates of Analysis from commercial suppliers often state that the 1H NMR spectrum is "consistent with structure" but do not provide the raw data.[4] For research purposes, it is standard practice to acquire and interpret NMR spectra upon synthesis or acquisition of the compound to confirm its identity and purity.
Experimental Protocols
Representative Synthesis of this compound
The synthesis of pomalidomide-based linkers typically involves a nucleophilic aromatic substitution (SNAr) reaction. The following is a representative protocol adapted from established methods for synthesizing similar pomalidomide-amine conjugates.[2][6]
Workflow for Synthesis
Caption: General workflow for the synthesis of this compound.
Materials:
-
4-Fluoropomalidomide
-
N-Boc-2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethanamine
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
SNAr Reaction: To a solution of 4-Fluoropomalidomide (1 equivalent) in DMSO, add N-Boc-2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethanamine (1.1 equivalents) and DIPEA (3 equivalents).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LCMS.
-
Workup and Extraction: After completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the Boc-protected intermediate.
-
Boc Deprotection: Dissolve the purified intermediate in dichloromethane. Add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.
-
Final Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting residue can be further purified if necessary to yield the final product, this compound.
Characterization Methods
-
Liquid Chromatography-Mass Spectrometry (LCMS): To confirm the molecular weight of the product and assess its purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the final compound. 1H and 13C NMR spectra should be acquired.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the synthesized molecule.
Pomalidomide Signaling Pathway
Pomalidomide's mechanism of action is centered on its ability to act as a "molecular glue" between the E3 ubiquitin ligase Cereblon (CRBN) and neosubstrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[7][8][9] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of these transcription factors.
Caption: Pomalidomide-mediated degradation of Ikaros and Aiolos via the CRL4-CRBN complex.
The degradation of Ikaros and Aiolos, which are critical for the survival of multiple myeloma cells, results in the downregulation of downstream targets such as Interferon Regulatory Factor 4 (IRF4) and the oncogene c-Myc.[9] This cascade of events ultimately leads to cell cycle arrest and apoptosis in malignant cells.[9] Additionally, pomalidomide exhibits immunomodulatory effects by enhancing T-cell and Natural Killer (NK) cell activity.[8]
Conclusion
This compound is a valuable chemical tool for the construction of PROTACs. Understanding its synthesis, characterization, and the fundamental mechanism of action of its pomalidomide component is crucial for the rational design of novel therapeutics for targeted protein degradation. This guide provides a foundational resource for researchers to facilitate their work in this rapidly advancing field.
References
- 1. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
In-Depth Technical Guide to the Mass Spectrometry Analysis of Pomalidomide-amido-PEG3-C2-NH2
This guide provides a comprehensive overview of the mass spectrometry analysis of Pomalidomide-amido-PEG3-C2-NH2, a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs). Designed for researchers, scientists, and professionals in drug development, this document details the methodologies and expected outcomes for the characterization and quantification of this molecule.
Introduction to this compound
This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the Pomalidomide (B1683931) moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, and a 3-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine group.[1][2] This bifunctional nature makes it a valuable building block for generating PROTACs, which are designed to selectively target and degrade specific proteins of interest.
Chemical Properties:
| Property | Value |
| Molecular Formula | C22H28N4O8[1][2] |
| Molecular Weight | 476.48 g/mol [1] |
| Synonyms | Cereblon Ligand-Linker Conjugates 22[1][2] |
Mass Spectrometry for PROTAC Analysis
Mass spectrometry (MS) is an indispensable analytical technique in the development of PROTACs.[3] It is employed for several critical applications, including:
-
Structural Confirmation: Verifying the molecular weight and structure of the synthesized molecule.
-
Purity Assessment: Determining the purity of the compound and identifying any related impurities.
-
Quantification: Measuring the concentration of the molecule in various biological matrices, such as plasma or cell lysates, for pharmacokinetic and pharmacodynamic studies.[4]
-
Metabolite Identification: Identifying and characterizing metabolites to understand the in vivo fate of the molecule.[4]
-
Biophysical Characterization: Studying the formation of the ternary complex (E3 ligase - PROTAC - target protein) using techniques like native mass spectrometry.[5][6]
Experimental Protocol: LC-MS/MS for Quantification
This section outlines a general protocol for the quantification of this compound in a biological matrix using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
3.1. Sample Preparation
-
Protein Precipitation: To 50 µL of the biological sample (e.g., plasma, cell lysate), add 150 µL of cold acetonitrile (B52724) containing an appropriate internal standard.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for analysis.
3.2. Liquid Chromatography (LC) Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3.3. Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
Experimental Workflow Diagram
Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound.
Expected Mass Spectrometry Data
The following tables summarize the expected mass-to-charge ratios (m/z) for the parent ion and potential fragment ions of this compound in positive ion mode ESI-MS.
Parent Ion Information:
| Ion Species | Calculated m/z |
| [M+H]+ | 477.20 |
| [M+Na]+ | 499.18 |
Predicted MS/MS Fragmentation:
Tandem mass spectrometry (MS/MS) of the [M+H]+ ion is expected to yield characteristic fragment ions resulting from the cleavage of the PEG linker and fragmentation of the pomalidomide core.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment |
| 477.20 | 273.08 | Pomalidomide core |
| 477.20 | 204.12 | PEG linker with terminal amine |
| 477.20 | 176.07 | Phthalimide group from Pomalidomide |
Fragmentation Pathway Diagram
Caption: A simplified representation of the predicted fragmentation pathway for this compound.
Pomalidomide's Mechanism of Action and Signaling
Pomalidomide functions by binding to Cereblon (CRBN), a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[][8][9] This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of neosubstrates, most notably the Ikaros (IKZF1) and Aiolos (IKZF3) transcription factors.[][8] The degradation of these factors results in immunomodulatory effects and direct anti-myeloma activity.[8][9]
Signaling Pathway Diagram
Caption: The signaling pathway of Pomalidomide, leading to the degradation of target proteins.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
The Role of Pomalidomide-amido-PEG3-C2-NH2 in Driving Ternary Complex Formation for Targeted Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest. A critical component in the design and synthesis of many potent PROTACs is the E3 ligase-recruiting ligand and an appropriate linker. This technical guide focuses on the role and application of Pomalidomide-amido-PEG3-C2-NH2 , a key building block in the construction of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase. We will explore its function in the formation of the crucial ternary complex, present quantitative data from a notable PROTAC synthesized using this moiety, and provide detailed experimental protocols for assessing its efficacy.
This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the pomalidomide (B1683931) core, which serves as a high-affinity ligand for the CRBN E3 ligase, and a 3-unit polyethylene (B3416737) glycol (PEG) linker terminating in an amine group. This terminal amine provides a reactive handle for conjugation to a ligand targeting a specific protein of interest, thereby completing the synthesis of a PROTAC. The nature of the linker and the E3 ligase ligand are paramount in determining the stability and geometry of the ternary complex (Target Protein - PROTAC - E3 Ligase), which in turn dictates the efficiency of protein degradation.
The Mechanism of Action: Facilitating the Ternary Complex
The primary role of the pomalidomide moiety within a PROTAC is to bind to the CRBN subunit of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[1] This binding event brings the entire E3 ligase machinery into close proximity with a target protein, which is simultaneously bound by the other end of the PROTAC. The PEG linker, in this case, a PEG3-C2 chain, provides the necessary spacing and flexibility to allow for the favorable protein-protein interactions required for a stable and productive ternary complex.
Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another cycle of degradation. This catalytic mode of action is a key advantage of PROTACs over traditional inhibitors.
Case Study: BI-3663, a PTK2-Degrading PROTAC
A prime example of a PROTAC synthesized using this compound (referred to as compound 5b in the source literature) is BI-3663 .[2][3] This PROTAC was developed to target Focal Adhesion Kinase (PTK2), a non-receptor tyrosine kinase implicated in cancer cell proliferation, survival, and migration.[4] The warhead of BI-3663 is BI-4464, a potent PTK2 inhibitor.[1]
Quantitative Data for BI-3663
The efficacy of BI-3663 has been thoroughly characterized, providing valuable quantitative data on its ability to induce the degradation of PTK2.
| Parameter | Value | Description | Cell Lines/System | Reference |
| Median DC50 | 30 nM | The concentration of PROTAC required to induce 50% degradation of the target protein. | Panel of 11 human hepatocellular carcinoma (HCC) cell lines. | [2][3] |
| Dmax | >80% | The maximum percentage of protein degradation achievable with the PROTAC. | Panel of 11 HCC cell lines. | [2][3] |
| PTK2 Degradation in A549 cells (DC50) | 27 nM | Half-maximal degradation concentration in a specific lung cancer cell line. | A549 | [5] |
| PTK2 Degradation in A549 cells (Dmax) | 95% | Maximum degradation in a specific lung cancer cell line. | A549 | [5] |
| PTK2 Inhibition (IC50) | 18 nM | The concentration of the PROTAC required to inhibit 50% of the enzymatic activity of PTK2. | Biochemical Assay | [1] |
| Binary Binding Affinity (to PTK2) | 18 nM | The dissociation constant (Kd) for the binding of BI-3663 to PTK2 alone. | Biochemical Assay | [6] |
| Binary Binding Affinity (to CRBN) | 877 nM | The dissociation constant (Kd) for the binding of BI-3663 to the CRBN E3 ligase complex alone. | Biochemical Assay | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of PROTACs such as BI-3663.
Cellular Protein Degradation Assay (Western Blot)
This protocol is adapted from the methods used to assess PTK2 degradation by BI-3663.[3]
Objective: To quantify the dose-dependent degradation of a target protein in cultured cells upon treatment with a PROTAC.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., A549 or HCC cell lines) in 6-well plates and allow them to adhere overnight.
-
Prepare a serial dilution of the PROTAC (e.g., BI-3663) in complete cell culture medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations.
-
Incubate the cells for a specified period (e.g., 18 hours) at 37°C in a humidified CO2 incubator.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-PTK2) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Ternary Complex Formation and Binding Affinity Assays
While the specific protocols for determining the binary binding affinities of BI-3663 were not detailed in the provided search results, standard biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are commonly employed.
Objective: To measure the binding affinities (Kd) of the PROTAC to its target protein and the E3 ligase individually.
General ITC Protocol:
-
Sample Preparation:
-
Express and purify the target protein (e.g., PTK2) and the E3 ligase complex (e.g., CRBN/DDB1).
-
Dialyze both the protein and the PROTAC into the same buffer to minimize buffer mismatch effects.
-
Accurately determine the concentrations of the protein and PROTAC solutions.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the PROTAC solution into the injection syringe at a concentration typically 10-15 times that of the protein.
-
Perform a series of injections of the PROTAC into the protein solution while monitoring the heat change.
-
A control titration of the PROTAC into buffer alone should also be performed to account for the heat of dilution.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Subtract the heat of dilution from the binding data.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Signaling Pathway Context
PTK2 is a key regulator of multiple signaling pathways involved in cell growth, proliferation, and survival. Its degradation by a PROTAC like BI-3663 is expected to disrupt these pathways, leading to anti-cancer effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Highly Selective PTK2 Proteolysis Targeting Chimeras to Probe Focal Adhesion Kinase Scaffolding Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pardon Our Interruption [opnme.com]
Pomalidomide-amido-PEG3-C2-NH2: A Technical Guide for Cereblon-Mediated Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-amido-PEG3-C2-NH2 is a synthetic chemical compound that functions as a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3][4][5][6][7][8] It is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed to selectively eliminate disease-causing proteins.[9][10][11] This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data, and detailed experimental protocols for its application in targeted protein degradation.
Pomalidomide (B1683931), a derivative of thalidomide (B1683933), is a well-established immunomodulatory drug that binds directly to Cereblon.[12][13] The this compound construct incorporates this potent Cereblon-binding moiety and a flexible polyethylene (B3416737) glycol (PEG) linker, terminating in an amine group.[1][2][3] This terminal amine provides a versatile attachment point for a ligand that binds to a specific protein of interest (POI), enabling the creation of a heterobifunctional PROTAC.[10]
Mechanism of Action: Harnessing the Ubiquitin-Proteasome System
PROTACs based on this compound leverage the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to achieve targeted protein degradation.[9][14][15] The mechanism involves the formation of a ternary complex between the PROTAC, the target protein, and the Cereblon E3 ligase complex (CRL4-CRBN).[9][14]
The Pomalidomide moiety of the PROTAC binds to Cereblon, while the other end of the PROTAC binds to the target protein.[9] This induced proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the target protein, a process catalyzed by the E3 ligase.[14] The resulting polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.[9] The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[9]
Quantitative Data
The efficacy of a PROTAC is determined by its ability to bind to both the target protein and the E3 ligase, and to promote the degradation of the target protein. Key quantitative parameters include the binding affinity (Kd) of the E3 ligase ligand to Cereblon, and the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) of the target protein.
| Parameter | Molecule | Value | Assay Method | Reference |
| Binding Affinity (Ki) | Pomalidomide | 156.60 nM | Competitive Titration | [16] |
| Binding Affinity (Kd) | Pomalidomide | ~157 nM | Fluorescence Polarization | [16] |
| Binding Affinity (Kd) | Pomalidomide | 12.5 µM | Isothermal Titration Calorimetry | [17] |
| Degradation (DC50) | BI-3663 (synthesized from this compound) | 30 nM (median) | Cellular Degradation Assay | [1][4] |
| Degradation (Dmax) | BI-3663 (synthesized from this compound) | >80% | Cellular Degradation Assay | [1][4] |
Note: The binding affinity of this compound itself to Cereblon is not widely reported and may vary slightly from that of pomalidomide due to the linker.
Experimental Protocols
Cereblon Binding Affinity Determination (Fluorescence Polarization)
This protocol describes a competitive binding assay to determine the affinity of a compound for Cereblon.
Materials:
-
Purified recombinant Cereblon (CRBN) protein
-
Fluorescently labeled thalidomide (or pomalidomide) tracer
-
Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)
-
This compound or other test compounds
-
384-well, low-volume, black plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a dilution series of the test compound in assay buffer.
-
In a 384-well plate, add the fluorescent tracer at a fixed concentration (e.g., 10 nM).
-
Add the test compound at various concentrations.
-
Add purified Cereblon protein to a final concentration that results in a significant polarization window (e.g., 50 nM).
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization of each well.
-
Plot the polarization values against the logarithm of the test compound concentration and fit the data to a suitable binding model to determine the IC50, from which the Ki can be calculated.
Cellular Degradation Assay (Western Blot)
This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC synthesized from this compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a dilution series of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies.
-
Incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using ECL and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Plot the percentage of remaining target protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.
Proteasome-Dependency Assay
This assay confirms that the observed protein degradation is mediated by the proteasome.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Proteasome inhibitor (e.g., MG132 or carfilzomib)
-
Western blot reagents (as described above)
Procedure:
-
Seed cells in 6-well plates.
-
Pre-treat a set of wells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.
-
Treat the cells with the PROTAC at a concentration known to cause significant degradation (e.g., 5x DC50), both with and without the proteasome inhibitor. Include vehicle controls.
-
Incubate for the desired time.
-
Lyse the cells and perform Western blot analysis for the target protein as described above.
-
A rescue of protein degradation in the presence of the proteasome inhibitor confirms a proteasome-dependent mechanism.
Conclusion
This compound is a valuable and widely used chemical tool for the development of potent and selective PROTACs that hijack the Cereblon E3 ligase. Its high affinity for Cereblon and the versatility of its linker make it an attractive choice for researchers in the field of targeted protein degradation. The experimental protocols provided in this guide offer a robust framework for the evaluation of PROTACs synthesized using this important building block. As the field of targeted protein degradation continues to evolve, the use of well-characterized E3 ligase ligands like this compound will be instrumental in the development of novel therapeutics for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. catsci.com [catsci.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pomalidomide-PEG3-C2-NH2 (TFA) - Immunomart [immunomart.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. escholarship.org [escholarship.org]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NMR-based Analysis of the Interaction between Pomalidomide and the C-terminal Domain of Cereblon -Journal of the Korean Magnetic Resonance Society | 학회 [koreascience.kr]
An In-depth Technical Guide to the Structure and Function of Pomalidomide-amido-PEG3-C2-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-amido-PEG3-C2-NH2 is a synthetic chemical compound designed for use in the field of targeted protein degradation. Specifically, it serves as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule is an E3 ligase ligand-linker conjugate, incorporating the well-characterized Cereblon (CRBN) ligand, Pomalidomide, connected to a 3-unit polyethylene (B3416737) glycol (PEG) linker terminating in a primary amine.[1][2][3] This primary amine provides a reactive handle for conjugation to a ligand that binds to a target protein of interest, thus forming a complete PROTAC molecule.
PROTACs are heterobifunctional molecules that function by recruiting a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound, therefore, acts as a building block for the creation of these targeted protein degraders, with the Pomalidomide moiety serving to hijack the CRL4-CRBN E3 ligase complex.
Chemical Structure and Properties
The fundamental characteristics of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C22H28N4O8 | [1][2] |
| Molecular Weight | 476.48 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| SMILES | O=C(NC1=CC=CC(C(N2C(CC3)C(NC3=O)=O)=O)=C1C2=O)CCOCCOCCOCCN | [1][2] |
| CAS Number | 2328070-52-4 | [1][2] |
Mechanism of Action: The Role of the Pomalidomide Moiety
The Pomalidomide component of the molecule is a potent modulator of the Cereblon E3 ubiquitin ligase complex. By binding to Cereblon, Pomalidomide alters the substrate specificity of the complex, inducing the ubiquitination and subsequent proteasomal degradation of neo-substrates. The primary and most well-characterized of these neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][5]
The degradation of IKZF1 and IKZF3 has significant downstream consequences, particularly in the context of multiple myeloma, where Pomalidomide is an approved therapeutic. The degradation of these transcription factors leads to the downregulation of Interferon Regulatory Factor 4 (IRF4) and the oncogenic transcription factor c-Myc.[6][5][7][8] This cascade of events ultimately results in the inhibition of tumor cell proliferation and the induction of apoptosis.
Signaling Pathway of Pomalidomide-Induced Protein Degradation
The following diagram illustrates the signaling pathway initiated by the Pomalidomide moiety of this compound.
Caption: Pomalidomide binds to CRBN, leading to the ubiquitination and degradation of IKZF1/3, which in turn downregulates IRF4 and c-Myc, resulting in apoptosis.
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not publicly available in the search results, a general approach for the synthesis of Pomalidomide-conjugates has been described.[9] This typically involves the nucleophilic substitution of a leaving group on the Pomalidomide core with an appropriate amine-terminated linker.
Stock Solution Preparation
For in vitro and in vivo studies, proper solubilization of this compound is critical. The following table provides recommended solvents and concentrations for preparing stock solutions.
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mg/mL (209.87 mM) | [1] |
Note: The use of ultrasonic treatment may be necessary to fully dissolve the compound in DMSO.[1] It is also important to use newly opened DMSO as it is hygroscopic, and water content can affect solubility.[1] For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
General Experimental Workflow for PROTAC Activity Assay
The following diagram outlines a typical workflow for assessing the activity of a PROTAC synthesized using this compound.
Caption: A general workflow for the synthesis and evaluation of a PROTAC molecule.
Conclusion
This compound is a valuable chemical tool for the development of PROTACs. Its well-defined structure and the established mechanism of action of its Pomalidomide component provide a solid foundation for the rational design of novel targeted protein degraders. The PEG linker offers favorable properties for PROTAC assembly and function, and the terminal amine allows for versatile conjugation to a wide range of target-binding ligands. This technical guide provides core information for researchers and scientists working in the exciting and rapidly advancing field of targeted protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. xcessbio.com [xcessbio.com]
- 4. CK1α and IRF4 are essential and independent effectors of immunomodulatory drugs in primary effusion lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunomodulatory drugs target IKZF1-IRF4-MYC axis in primary effusion lymphoma in a cereblon-dependent manner and display synergistic cytotoxicity with BRD4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
Pomalidomide-amido-PEG3-C2-NH2 for Targeted Protein Degradation of PTK2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the application of Pomalidomide-amido-PEG3-C2-NH2 as a Cereblon (CRBN) E3 ubiquitin ligase ligand for the targeted degradation of Protein Tyrosine Kinase 2 (PTK2), also known as Focal Adhesion Kinase (FAK). PTK2 is a non-receptor tyrosine kinase that is frequently overexpressed in various cancers and plays a crucial role in cell adhesion, migration, and proliferation. The use of Proteolysis Targeting Chimeras (PROTACs) offers a novel therapeutic strategy to induce the degradation of PTK2. This document details the mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways associated with a model PTK2-targeting PROTAC, BI-3663, which utilizes this compound.
Introduction to Targeted Protein Degradation and PTK2
Targeted protein degradation is a revolutionary drug discovery modality that utilizes the cell's own ubiquitin-proteasome system to eliminate specific proteins of interest. PROTACs are heterobifunctional molecules that serve as a bridge between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Pomalidomide (B1683931) is a well-characterized ligand for the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] By incorporating a pomalidomide derivative into a PROTAC, it is possible to recruit CRBN to a specific protein of interest. This compound is a readily available building block that consists of the pomalidomide ligand connected to a 3-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine group, suitable for conjugation to a target protein ligand.[2][3][4]
PTK2 is a key signaling node that integrates signals from integrins and growth factor receptors to regulate a multitude of cellular processes, including cell survival, proliferation, and motility.[5][6] Its overexpression and activation are associated with the progression and metastasis of numerous solid tumors. Therefore, targeting PTK2 for degradation presents a promising anti-cancer strategy.
Mechanism of Action: The PTK2 PROTAC
A PROTAC designed to target PTK2 for degradation, such as BI-3663, is composed of three key components: a ligand that binds to PTK2, the this compound linker which engages the CRBN E3 ligase, and the linker that connects these two moieties. The mechanism of action involves the formation of a ternary complex between PTK2, the PROTAC, and CRBN. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to PTK2, marking it for degradation by the 26S proteasome.
Quantitative Data
The efficacy of a PROTAC is determined by its ability to bind to both the target protein and the E3 ligase, and its efficiency in promoting target degradation. The following tables summarize the quantitative data for the PTK2-targeting PROTAC, BI-3663.
Table 1: Binding Affinities of BI-3663
| Molecule | Target | Binding Affinity (IC50/Kd) | Assay Method |
| BI-3663 | PTK2 | 18 nM (IC50) | In vitro kinase assay |
| BI-3663 | CRBN | 877 nM (Kd) | Not Specified |
Data sourced from opnMe.com.[5]
Table 2: In Vitro Degradation of PTK2 by BI-3663
| Cell Line | Cancer Type | DC50 | Dmax |
| A549 | Lung Carcinoma | 27 nM | >95% |
| Panel of 11 HCC Lines | Hepatocellular Carcinoma | Median: 30 nM | >80% |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. Data sourced from Popow J, et al. J Med Chem. 2019.[7][8]
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation of PROTAC molecules. The following sections provide representative protocols for key assays.
Cell Culture and Treatment
-
Cell Lines: A549 (human lung carcinoma) and various human hepatocellular carcinoma (HCC) cell lines can be used.
-
Culture Conditions: Maintain cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
PROTAC Treatment:
-
Seed cells in appropriate culture plates (e.g., 6-well or 96-well plates) and allow them to adhere overnight.
-
Prepare a stock solution of this compound based PROTAC (e.g., BI-3663) in DMSO.
-
On the day of treatment, prepare serial dilutions of the PROTAC in fresh culture medium.
-
Replace the existing medium with the medium containing the desired concentrations of the PROTAC or vehicle control (DMSO).
-
Incubate the cells for the desired time points (e.g., 18 hours for endpoint analysis).
-
Protein Degradation Analysis (Automated Western Blot)
Protein levels of PTK2 can be quantified using an automated capillary-based immunoassay system (e.g., Simple Western, Wes).
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and Analysis:
-
Dilute the lysates to a final concentration of 0.2-1.0 mg/mL in the sample buffer provided by the manufacturer.
-
Prepare a master mix of the diluted lysate, fluorescent master mix, and DTT, and heat at 95°C for 5 minutes.
-
Load the samples, blocking reagent, primary antibodies (anti-PTK2 and a loading control like anti-GAPDH), HRP-conjugated secondary antibodies, and chemiluminescent substrate into the designated wells of the assay plate.
-
The instrument will automatically perform size-based separation, immunoprobing, and detection.
-
-
Data Analysis: The signal intensity of the PTK2 band is normalized to the loading control. The percentage of remaining PTK2 is calculated relative to the vehicle-treated control. DC50 and Dmax values are determined by plotting the percentage of remaining protein against the logarithm of the PROTAC concentration and fitting the data to a four-parameter variable slope model.
Ternary Complex Formation Assay (NanoBRET™)
The formation of the PTK2-PROTAC-CRBN ternary complex within living cells can be monitored using NanoBRET™ (Bioluminescence Resonance Energy Transfer) technology.
-
Plasmid Constructs:
-
Clone PTK2 into a vector containing a NanoLuc® luciferase tag.
-
Clone CRBN into a vector containing a HaloTag®.
-
-
Cell Transfection:
-
Co-transfect the NanoLuc®-PTK2 and HaloTag®-CRBN plasmids into a suitable cell line (e.g., HEK293T).
-
-
Assay Procedure:
-
Plate the transfected cells in a 96-well plate.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to label the HaloTag®-CRBN.
-
Add a dilution series of the PROTAC to the cells.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.
-
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.
PTK2 Signaling Pathway
PTK2 is a central hub in intracellular signaling, activated by various stimuli including integrin-mediated cell adhesion and growth factor receptors. Upon activation, PTK2 undergoes autophosphorylation, creating docking sites for various signaling proteins, including Src family kinases. This leads to the activation of downstream pathways such as the PI3K/Akt and MAPK/ERK pathways, which promote cell survival, proliferation, and migration.
Conclusion
This compound is a valuable chemical tool for the development of PROTACs that hijack the CRBN E3 ligase for the targeted degradation of proteins of interest. The successful degradation of PTK2 using a PROTAC like BI-3663 demonstrates the potential of this approach for cancer therapy. This technical guide provides a foundational understanding of the principles, quantitative metrics, and experimental methodologies required to advance research and development in this exciting field. The provided protocols and pathway diagrams serve as a resource for scientists working on targeted protein degradation and PTK2-related drug discovery.
References
- 1. aragen.com [aragen.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
The Rise of Pomalidomide-Based PROTACs: A Technical Guide to Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in drug discovery, moving beyond traditional occupancy-driven inhibition to a novel strategy of event-driven pharmacology.[1][2][3] These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[2][3][4] At the core of many successful PROTACs is the recruitment of an E3 ubiquitin ligase. Pomalidomide (B1683931), a well-established immunomodulatory drug (IMiD), has emerged as a highly effective and widely used E3 ligase ligand, specifically hijacking the Cereblon (CRBN) E3 ligase complex to tag target proteins for destruction.[4][5][6] This guide provides an in-depth technical overview of the discovery, development, and evaluation of pomalidomide-based PROTACs.
Mechanism of Action: Hijacking the Cellular Machinery
Pomalidomide-based PROTACs are comprised of three key components: a ligand that binds to the target Protein of Interest (POI), a linker, and the pomalidomide moiety that recruits the CRBN E3 ligase.[7] The PROTAC molecule acts as a bridge, inducing the formation of a ternary complex between the target protein and CRBN, which is a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[6][7][8] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[4][6] The resulting polyubiquitin (B1169507) chain serves as a recognition signal for the 26S proteasome, which then unfolds and degrades the target protein.[4][6] The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple target protein molecules, distinguishing this modality from traditional inhibitors that require sustained occupancy.[4]
Design, Synthesis, and Optimization
The development of an effective pomalidomide-based PROTAC is a multi-parameter optimization problem involving the careful selection of the POI binder, the design of the linker, and the point of linker attachment to the pomalidomide scaffold.
Core Components
-
Pomalidomide Moiety: As a second-generation IMiD, pomalidomide generally exhibits a higher binding affinity for CRBN compared to its predecessor, thalidomide.[4] This enhanced affinity can lead to more stable ternary complex formation and, consequently, more potent protein degradation.[4]
-
POI Ligand: A ligand with sufficient binding affinity for the target protein is required. However, unlike traditional inhibitors, high affinity is not always necessary and can sometimes be detrimental (a phenomenon known as the "hook effect").
-
Linker: The linker is a critical determinant of PROTAC efficacy. Its length, composition (e.g., alkyl, PEG), and attachment points influence the geometry and stability of the ternary complex. Modular synthetic platforms are often used to generate libraries of PROTACs with varying linkers to empirically determine the optimal design.[9]
Synthetic Strategy: Building Blocks for PROTAC Assembly
A common and efficient strategy for synthesizing pomalidomide-based PROTACs involves the creation of a versatile pomalidomide-linker building block that can be easily conjugated to a variety of POI ligands. Pomalidomide-C5-azide is one such key intermediate, amenable to "click chemistry" reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[5][6]
The general synthesis involves:
-
Linker Installation: Pomalidomide is reacted with a bifunctional linker, such as 1,5-dibromopentane, to install the linker onto the phthalimide (B116566) nitrogen.[6]
-
Conversion to Azide (B81097): The terminal bromine on the linker is then displaced with sodium azide to yield the pomalidomide-linker-azide intermediate.[6]
-
Click Chemistry Conjugation: This azide-functionalized pomalidomide derivative is then conjugated to a POI ligand that has been modified with a terminal alkyne.[5] This reaction is typically high-yielding and biocompatible.[5]
Addressing Off-Target Effects
A significant challenge in the development of pomalidomide-based PROTACs is the potential for off-target degradation of endogenous zinc finger (ZF) proteins.[10][11][12] The pomalidomide moiety itself can act as a "molecular glue" to induce the degradation of certain ZF proteins, which can lead to unintended biological consequences.[12][13] Recent research has shown that modifications to the pomalidomide scaffold can mitigate these off-target effects. Specifically, introducing substituents at the C5 position of the phthalimide ring can disrupt the binding of ZF proteins while preserving the crucial interaction with CRBN, leading to PROTACs with enhanced potency and a cleaner safety profile.[10][11][13]
Quantitative Efficacy of Pomalidomide-Based PROTACs
The efficacy of a PROTAC is defined by its ability to induce the degradation of its target. This is quantified by two key parameters: DC50 , the concentration of PROTAC required to degrade 50% of the target protein, and Dmax , the maximum percentage of protein degradation achievable.[4]
The following table summarizes the degradation performance of several representative pomalidomide-based PROTACs against various protein targets.
| PROTAC Identifier | Target Protein | DC50 | Dmax | Cell Line | Citation(s) |
| Compound 16 | EGFR | N/A | 96% | A549 | [1][14] |
| ZQ-23 | HDAC8 | 147 nM | 93% | N/A | [15] |
| Compound 21 | BRD4 | N/A | >90% (at 1 µM) | THP-1 | [16] |
| P1d | CK1δ/ε | N/A | Potent Degradation | Various | [9] |
Note: Data is compiled from different studies, and experimental conditions may vary. "N/A" indicates that the specific value was not provided in the cited abstract.
Key Experimental Protocols
A standardized workflow is essential for the rigorous evaluation and comparison of novel PROTACs.[4]
Target Protein Degradation Assay (Western Blot)
This is the primary and most fundamental assay to confirm and quantify PROTAC-induced protein degradation.[4][5]
Methodology:
-
Cell Culture and Treatment: Plate the desired cancer or research cell line at an appropriate density and allow cells to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., from low nanomolar to high micromolar) for a specified time course (e.g., 4, 8, 12, 24 hours). A vehicle control (e.g., DMSO) must be included.[5]
-
Cell Lysis: After the treatment period, wash the cells with cold phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation post-lysis.[4]
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a standard assay, such as the BCA or Bradford assay. This is crucial for ensuring equal protein loading in the subsequent step.[4]
-
SDS-PAGE and Western Blot: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Probe the membrane with a primary antibody specific to the target protein. A primary antibody against a loading control protein (e.g., GAPDH, β-actin) must also be used to normalize the data. Subsequently, incubate the membrane with a species-appropriate secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection and Quantification: Visualize the protein bands using an appropriate detection reagent (e.g., chemiluminescence). Capture the image using a digital imager. Quantify the intensity of the protein bands using densitometry software.[4] Normalize the target protein band intensity to the loading control band intensity. The DC50 and Dmax values can then be calculated from the dose-response curve.
Proteasome-Dependence Confirmation
To verify that the observed protein loss is due to the intended PROTAC mechanism, it is essential to demonstrate its dependence on the proteasome.
Methodology:
-
Pre-treatment with Inhibitor: Pre-treat the cells with a known proteasome inhibitor (e.g., MG132 or carfilzomib) for 1-2 hours before adding the PROTAC.[4]
-
PROTAC Treatment: Add the PROTAC at a concentration known to cause significant degradation and co-incubate for the desired duration.
-
Analysis: Perform a Western blot as described above. A rescue of the target protein levels in the cells pre-treated with the proteasome inhibitor confirms that the PROTAC's activity is mediated by the proteasome.[4]
Application: Targeting Signaling Pathways in Cancer
Pomalidomide-based PROTACs are being developed to target key drivers of cancer. One such target is the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase whose dysregulation is implicated in several cancers, including non-small-cell lung cancer (NSCLC).[1] PROTACs can overcome the limitations of traditional EGFR inhibitors by degrading the entire protein, thereby addressing resistance mutations and eliminating both the kinase and scaffolding functions of the receptor.[1]
Conclusion and Future Directions
The use of pomalidomide as a CRBN E3 ligase recruiter has been instrumental in advancing the field of targeted protein degradation. Its high affinity for CRBN and versatile chemistry have enabled the development of potent degraders for a wide array of previously "undruggable" targets.[3] Key challenges remain, particularly concerning off-target effects and the optimization of pharmacokinetic properties. However, innovative chemical biology approaches, such as modifying the pomalidomide scaffold to enhance selectivity, are paving the way for a new generation of safer and more effective PROTAC therapeutics.[11] As our understanding of the complex biology of ternary complex formation deepens, the rational design of pomalidomide-based PROTACs will continue to drive the development of novel medicines for cancer, neurodegenerative diseases, and other debilitating conditions.[9][17]
References
- 1. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Thalidomide-Based PROTACs: A Viable Strategy Against Trypanosomatids? [mdpi.com]
- 9. Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs) [macau.uni-kiel.de]
- 10. Bumped pomalidomide-based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFR<sup>WT</sup> and EGFR<sup>T790M</sup> - ProQuest [proquest.com]
- 15. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Pomalidomide-amido-PEG3-C2-NH2 in PROTAC Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that co-opt the cell's natural protein degradation machinery to selectively eliminate target proteins of interest (POIs).[1][2] These heterobifunctional molecules consist of a ligand that binds to a POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2] Pomalidomide-amido-PEG3-C2-NH2 is a key building block in PROTAC synthesis, providing a high-affinity ligand for the Cereblon (CRBN) E3 ligase and a flexible PEG linker with a terminal primary amine for facile conjugation to a POI ligand.[3][4] This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of PROTACs.
Mechanism of Action
A PROTAC synthesized using this compound functions by inducing the formation of a ternary complex between the target protein (POI) and the CRBN E3 ligase complex.[5] The pomalidomide (B1683931) moiety of the PROTAC binds to CRBN, while the other end of the molecule binds to the POI.[6] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI, leading to its polyubiquitination.[5][7] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to catalytically repeat the process.[5][6]
Signaling Pathway for Pomalidomide-Based PROTACs
Caption: Pomalidomide-PROTAC mediated protein degradation pathway.
Application Notes: PROTAC Synthesis
The primary amine on this compound allows for straightforward conjugation to a POI ligand containing a carboxylic acid functional group via amide bond formation.
Protocol for Amide Coupling Reaction
This protocol describes a general procedure for the synthesis of a PROTAC by coupling this compound with a POI ligand containing a carboxylic acid.
Materials:
-
This compound
-
POI ligand with a carboxylic acid moiety
-
Amide coupling reagent (e.g., HATU, HBTU)
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Reaction vessel
-
Stirring apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Preparation: In a clean, dry reaction vessel under an inert atmosphere, dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.
-
Activation: Add the amide coupling reagent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 equivalents) to the solution of the POI ligand. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: To the activated POI ligand solution, add a solution of this compound (1.0-1.2 equivalents) in anhydrous DMF.
-
Reaction: Stir the reaction mixture at room temperature for 4-16 hours. The reaction progress can be monitored by LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude PROTAC using flash column chromatography or preparative HPLC to obtain the final product.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using analytical techniques such as LC-MS, NMR, and high-resolution mass spectrometry (HRMS).
Experimental Protocols for PROTAC Evaluation
A series of in vitro and cell-based assays are essential to characterize the biological activity of the newly synthesized PROTAC.
1. In Vitro Evaluation
a. Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)
This assay quantitatively measures the formation of the POI-PROTAC-E3 ligase ternary complex.[3][4][6][8][9]
Materials:
-
SPR instrument and sensor chips
-
Recombinant purified POI and CRBN-DDB1 complex
-
Synthesized PROTAC
-
Running buffer
Procedure:
-
Immobilization: Immobilize the CRBN-DDB1 E3 ligase complex onto the surface of an SPR sensor chip.
-
Binary Interaction (PROTAC to E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (Kd).
-
Ternary Complex Formation: Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.
-
Injection: Inject these solutions over the immobilized E3 ligase surface. An enhanced binding response compared to the binary interaction indicates the formation of the ternary complex.
-
Data Analysis: Analyze the sensorgrams to determine the binding kinetics and affinity of the ternary complex. Calculate the cooperativity factor (α) to assess the stability of the ternary complex.
b. In Vitro Ubiquitination Assay
This assay confirms that the PROTAC can induce the ubiquitination of the POI in a cell-free system.[7][10]
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme, and CRBN/DDB1/CUL4A/RBX1 E3 ligase complex
-
Recombinant purified POI
-
Ubiquitin
-
ATP
-
Synthesized PROTAC
-
Ubiquitination reaction buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 enzymes, POI, ubiquitin, and ATP in the ubiquitination reaction buffer.
-
PROTAC Addition: Add the synthesized PROTAC at various concentrations (a DMSO vehicle control should be included).
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blotting: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Detection: Probe the membrane with an antibody specific for the POI. A high molecular weight smear or ladder of bands above the unmodified POI indicates polyubiquitination.
2. Cell-Based Assays
a. Western Blotting for Protein Degradation
This is the most common method to quantify the degradation of the target protein in cells.[5][11]
Materials:
-
Cancer cell line expressing the POI
-
Cell culture reagents
-
Synthesized PROTAC
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the synthesized PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the POI and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software.
-
Data Interpretation: Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration. Determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation) values.[5][12]
b. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the functional consequence of POI degradation on cell proliferation and viability.[1][13][14]
Materials:
-
Cell line of interest
-
Cell culture reagents
-
Synthesized PROTAC
-
96-well plates
-
MTT reagent or CellTiter-Glo® reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: After 24 hours, treat the cells with serial dilutions of the synthesized PROTAC. Include a vehicle control.
-
Incubation: Incubate the cells for a desired period (e.g., 72 hours).
-
Assay:
-
For MTT assay: Add MTT solution to each well and incubate for 1-4 hours. Then, add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well to induce cell lysis and generate a luminescent signal.
-
-
Measurement: Read the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Data Presentation
Quantitative Data for Pomalidomide-Based PROTACs
| PROTAC Name/Identifier | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Compound 16 | EGFR | A549 | 32.9 | 96 |
| ZQ-23 | HDAC8 | Various | 147 | 93 |
| BI-3663 | PTK2 | HCC cell lines | 30 (median) | >80 |
Note: DC50 and Dmax values can vary depending on the cell line, treatment time, and experimental conditions.[3][15][16]
Experimental Workflow
Caption: Experimental workflow for PROTAC synthesis and evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aragen.com [aragen.com]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. benchchem.com [benchchem.com]
- 6. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 7. benchchem.com [benchchem.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 15. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Conjugating a Protein of Interest to Pomalidomide-amido-PEG3-C2-NH2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. This document provides a detailed protocol for the conjugation of a protein of interest to Pomalidomide-amido-PEG3-C2-NH2, a common linker-ligand moiety that engages the Cereblon (CRBN) E3 ligase.
The protocol described herein utilizes the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry to activate carboxyl groups (on aspartate or glutamate (B1630785) residues) on the protein of interest, creating reactive NHS esters. These activated esters then readily react with the primary amine of this compound to form a stable amide bond. This method offers a robust and controlled approach to generating protein-PROTAC conjugates for research and therapeutic development.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the conceptual signaling pathway of a protein-Pomalidomide conjugate and the experimental workflow for its synthesis and characterization.
Caption: Signaling pathway of a protein-Pomalidomide conjugate.
Caption: Experimental workflow for protein-Pomalidomide conjugation.
Materials and Reagents
Equipment
-
Magnetic stirrer and stir bars
-
pH meter
-
Microcentrifuge
-
UV-Vis spectrophotometer
-
SDS-PAGE equipment
-
HPLC system
-
Mass spectrometer
-
Size-exclusion chromatography columns (e.g., Sephadex G-25) or dialysis cassettes (e.g., 10 kDa MWCO)
Buffers and Reagents
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Protein of Interest (POI): At a concentration of 1-10 mg/mL in Activation Buffer. The protein solution must be free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., BSA).
-
This compound: (e.g., MedChemExpress, HY-130329)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl): (e.g., Thermo Fisher Scientific, Cat# 22980)
-
Sulfo-NHS (N-hydroxysulfosuccinimide): (e.g., Thermo Fisher Scientific, Cat# 24510)
-
2-Mercaptoethanol (B42355) (BME): (e.g., Sigma-Aldrich, Cat# M3148)
-
Hydroxylamine-HCl: (e.g., Sigma-Aldrich, Cat# 55450)
-
Dimethyl Sulfoxide (DMSO), anhydrous: (e.g., Sigma-Aldrich, Cat# 276855)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Storage Buffer: PBS or other suitable buffer for the specific protein, may contain 0.02% sodium azide (B81097) and/or glycerol (B35011) for long-term storage.
Experimental Protocol
This protocol is a two-step procedure that first activates the carboxyl groups on the protein of interest, followed by conjugation to the amine group of the Pomalidomide linker.[1][2][3]
Step 1: Preparation of Reagents
-
Protein Preparation:
-
Prepare the protein of interest in Activation Buffer at a concentration of 1-10 mg/mL. If the protein is in a different buffer, perform buffer exchange into the Activation Buffer using a desalting column or dialysis.
-
Ensure the protein solution is clear and free of precipitates.
-
-
This compound Stock Solution:
-
Dissolve this compound in anhydrous DMSO to prepare a 10-50 mM stock solution.
-
Store the stock solution at -20°C, protected from light and moisture.
-
-
EDC and Sulfo-NHS Solutions:
Step 2: Activation of Protein of Interest
-
To your protein solution, add the freshly prepared EDC and Sulfo-NHS stock solutions to achieve final concentrations of 2-10 mM EDC and 5-20 mM Sulfo-NHS. A common starting molar excess is 10-50 fold of EDC and 25-100 fold of Sulfo-NHS over the protein.[3][4]
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
Step 3: Quenching of EDC
-
To quench the EDC activation reaction, add 2-mercaptoethanol to a final concentration of 20 mM.[1][2]
-
Incubate for 10 minutes at room temperature. This step prevents EDC from cross-linking the amine group of the Pomalidomide linker to carboxyl groups on other protein molecules.
Step 4: Conjugation to this compound
-
Immediately add the this compound stock solution to the activated protein solution. The molar ratio of the Pomalidomide linker to the protein should be optimized, but a starting point of 10-50 fold molar excess is recommended.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer (PBS).
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
Step 5: Quenching of the Conjugation Reaction
-
To quench the reaction and hydrolyze any remaining active NHS esters, add hydroxylamine (B1172632) to a final concentration of 10-50 mM.[2]
-
Incubate for 15-30 minutes at room temperature.
Purification of the Protein-Pomalidomide Conjugate
It is crucial to remove unreacted Pomalidomide linker and reaction by-products from the final conjugate.[5][6]
Method 1: Size-Exclusion Chromatography (Desalting)
-
Equilibrate a desalting column (e.g., Sephadex G-25) with your desired storage buffer (e.g., PBS).
-
Apply the quenched reaction mixture to the column.
-
Collect the fractions containing the protein conjugate, which will elute in the void volume. Monitor the elution profile using absorbance at 280 nm.
Method 2: Dialysis
-
Transfer the quenched reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).
-
Dialyze against the desired storage buffer at 4°C with at least three buffer changes over 24-48 hours.
Characterization of the Conjugate
Determination of Concentration
-
Measure the absorbance of the purified conjugate at 280 nm. The concentration of the protein can be calculated using its extinction coefficient. Note that Pomalidomide also absorbs at 280 nm, which may require correction if the degree of labeling is high.
Assessment of Conjugation
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful conjugation should result in a slight increase in the molecular weight of the protein, which may be observable as a shift in the band compared to the unconjugated protein.
-
Mass Spectrometry (MS): For a precise determination of the conjugation, analyze the sample by mass spectrometry (e.g., ESI-MS or MALDI-TOF). This will confirm the covalent attachment of the Pomalidomide linker and can be used to determine the distribution of species with different numbers of attached linkers.
-
HPLC Analysis: Reversed-phase or hydrophobic interaction chromatography can be used to assess the purity of the conjugate and to separate species with different drug-to-protein ratios.
Data Presentation
The quantitative data from the characterization experiments should be summarized for clear comparison.
Table 1: Summary of Reagent Concentrations and Ratios
| Reagent | Stock Concentration | Final Concentration | Molar Excess (vs. Protein) |
| Protein of Interest | 1-10 mg/mL | - | 1X |
| EDC | 100 mM | 2-10 mM | 10-50X |
| Sulfo-NHS | 100 mM | 5-20 mM | 25-100X |
| This compound | 10-50 mM | 0.1-1 mM | 10-50X |
| 2-Mercaptoethanol | - | 20 mM | - |
| Hydroxylamine-HCl | 1 M | 10-50 mM | - |
Table 2: Characterization of Protein-Pomalidomide Conjugate
| Analytical Method | Unconjugated Protein | Conjugated Protein | Information Obtained |
| SDS-PAGE | Single band at expected MW | Single band with a slight upward shift in MW | Qualitative confirmation of conjugation and assessment of purity. |
| Mass Spectrometry | Mass corresponding to the unmodified protein | Masses corresponding to protein + n*(Pomalidomide linker) | Definitive confirmation of conjugation and determination of drug-to-protein ratio. |
| UV-Vis Spectroscopy | A280 reading for protein concentration | A280 reading for conjugate concentration | Concentration of the final product. |
| RP-HPLC | Single peak at a specific retention time | Peak(s) with increased retention time | Purity assessment and separation of different conjugate species. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Inactive EDC/Sulfo-NHS- Incorrect buffer pH- Presence of amine-containing buffers | - Use fresh, high-quality EDC and Sulfo-NHS.- Ensure the activation step is performed at pH 6.0 and the coupling step at pH 7.2-7.5.- Perform buffer exchange to remove any interfering substances. |
| Protein Precipitation | - High concentration of EDC- Protein instability at reaction pH | - Reduce the molar excess of EDC.- Perform a pilot experiment with a lower protein concentration.- Ensure the protein is stable in the chosen buffers. |
| Multiple Species in Final Product | - Heterogeneous reaction on multiple carboxyl sites | - This is expected with EDC/NHS chemistry. Optimize the molar ratios of reagents to favor a lower degree of labeling if desired.- Use chromatographic methods like HIC or IEX-HPLC to purify specific conjugate species. |
| No Shift on SDS-PAGE | - Low degree of labeling- Small size of the attached molecule | - A small mass change may not be resolved by SDS-PAGE. Rely on mass spectrometry for confirmation. |
Conclusion
This protocol provides a comprehensive guide for the successful conjugation of a protein of interest to this compound. By following these steps, researchers can generate well-characterized protein-PROTAC conjugates for investigating targeted protein degradation and for the development of novel therapeutics. Optimization of the reaction conditions, particularly the molar ratios of the reactants, may be necessary for each specific protein of interest to achieve the desired degree of labeling and to maintain protein function.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. biotium.com [biotium.com]
- 4. covachem.com [covachem.com]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Pomalidomide-amido-PEG3-C2-NH2 in PROTAC Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction to Pomalidomide-amido-PEG3-C2-NH2 in PROTACs
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] Pomalidomide is a well-established ligand for the Cereblon (CRBN) E3 ligase, a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, and is frequently utilized in the design of PROTACs.[3][4]
The this compound linker is a pre-synthesized chemical entity that incorporates the pomalidomide-based Cereblon ligand and a 3-unit polyethylene (B3416737) glycol (PEG) linker, terminating in an amine group.[5][6] This linker offers a streamlined approach for the synthesis of PROTACs by providing a reactive handle for conjugation with a ligand targeting a specific protein of interest. The PEG component of the linker can enhance the solubility and cell permeability of the final PROTAC molecule.[7] This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel PROTACs.
Chemical Properties and Structure
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Cereblon Ligand-Linker Conjugates 22 |
| Molecular Formula | C22H28N4O8 |
| Molecular Weight | 476.48 g/mol |
| CAS Number | 2328070-52-4 |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in DMSO |
Mechanism of Action
A PROTAC synthesized using the this compound linker functions by inducing the formation of a ternary complex between the target protein (POI) and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple POI molecules.[8]
Quantitative Data Summary
The following table summarizes the degradation potency (DC50) and maximum degradation (Dmax) of exemplary PROTACs synthesized using pomalidomide-based linkers targeting various proteins.
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BI-3663 | PTK2 | Human Hepatocellular Carcinoma (HCC) cell lines (median) | 30 | >80 | [5] |
| Compound 14 | EGFRDel19 | HCC827 | 0.26 | 91.2 | [9][10] |
| Compound 14 | EGFRL858R | Ba/F3 | 20.57 | - | [9][10] |
| Compound 16 | EGFRWT | A549 | 32.9 | 96 (at 72h) | [11][12] |
| P13I | BTK | Ramos | ~10 (induces 73% degradation) | - | [13] |
| MT-802 | BTK | - | - | >99 | [14] |
| QCA570 | BRD4 | Bladder Cancer Cells | ~1 | - | [15] |
| PROTAC 1 | BRD4 | Burkitt's Lymphoma (BL) cells | <1 | - | [16] |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general procedure for coupling the this compound linker with a carboxylic acid-functionalized ligand for a protein of interest (POI-COOH).
Materials:
-
This compound
-
POI-COOH (ligand for the protein of interest with a carboxylic acid handle)
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar peptide coupling reagent
-
Anhydrous N,N-Dimethylformamide (DMF)
-
High-performance liquid chromatography (HPLC) for purification
-
Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Dissolve POI-COOH (1.0 equivalent) and PyBOP (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of this compound (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC by MS and NMR to confirm its identity and purity.
Protocol 2: Western Blot Analysis of Target Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein in cultured cells following treatment with the synthesized PROTAC.[3]
Materials:
-
Cancer cell line expressing the POI (e.g., HCC827 for EGFR, Ramos for BTK, THP-1 for BRD4)
-
Synthesized PROTAC stock solution in DMSO
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specific duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody for the POI and the loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Determine the DC50 value from the dose-response curve.
Protocol 3: Cell Viability (MTT/MTS) Assay
This protocol is used to assess the effect of the synthesized PROTAC on the viability and proliferation of cancer cells.[6][17]
Materials:
-
Cancer cell line
-
Synthesized PROTAC
-
Cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 or 96 hours).
-
MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours.
-
Solubilization (for MTT): If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Signaling Pathway Analysis
The degradation of a target protein by a PROTAC can have significant downstream effects on cellular signaling pathways. For example:
-
BRD4 Degradation: The degradation of BRD4, a key epigenetic reader, leads to the downregulation of oncogenes such as c-MYC, resulting in anti-proliferative effects.[3][18]
-
BTK Degradation: Targeting Bruton's tyrosine kinase (BTK) for degradation inhibits the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of B-cell malignancies.[19][20]
-
EGFR Degradation: Degradation of the Epidermal Growth Factor Receptor (EGFR) can overcome resistance to traditional EGFR inhibitors by eliminating both wild-type and mutant forms of the receptor, thereby inhibiting downstream signaling pathways like the PI3K/AKT and MAPK/ERK pathways.[10][21]
Conclusion
The this compound linker is a valuable tool for the efficient synthesis of potent and selective PROTACs. Its pre-functionalized nature simplifies the synthetic process, allowing researchers to focus on the development and evaluation of novel protein degraders. The protocols and data presented in this document provide a comprehensive guide for the application of this linker in targeted protein degradation research and drug discovery.
References
- 1. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. broadpharm.com [broadpharm.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 11. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. The therapeutic effect of the BRD4-degrading PROTAC A1874 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells [frontiersin.org]
- 20. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Protein Degradation by a Pomalidomide-Based PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] This ternary complex formation between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[3][4]
This document provides a detailed protocol for utilizing Western blot analysis to assess the degradation of a target protein induced by a Pomalidomide-amido-PEG3-C2-NH2-based PROTAC. Pomalidomide (B1683931), a derivative of thalidomide, functions as a recruiter of the Cereblon (CRBN) E3 ubiquitin ligase. Pomalidomide generally exhibits a higher binding affinity for CRBN compared to thalidomide, which can contribute to more stable ternary complex formation and potentially more efficient and potent protein degradation.[5] Western blotting is a fundamental technique to quantify the reduction in target protein levels, thereby evaluating the efficacy of the PROTAC.[6]
Signaling Pathway and Mechanism of Action
A this compound-based PROTAC facilitates the degradation of a target protein by hijacking the Ubiquitin-Proteasome System (UPS). The pomalidomide moiety of the PROTAC binds to the CRBN E3 ligase, while the other end of the molecule binds to the target protein. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[7]
Experimental Protocol: Western Blot Analysis
This protocol outlines the necessary steps to treat cultured cells with a this compound-based PROTAC and subsequently analyze the degradation of the target protein via Western blot.
Materials and Reagents
-
Cell Line: A human cell line endogenously expressing the protein of interest.
-
Pomalidomide-based PROTAC: Stock solution in DMSO.
-
Vehicle Control: DMSO.
-
Negative Control (optional): A proteasome inhibitor (e.g., MG132) to confirm proteasome-dependent degradation.[5]
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Kit: BCA or Bradford assay.
-
Sample Buffer: 4x Laemmli buffer.
-
SDS-PAGE Gels: Appropriate acrylamide (B121943) percentage for the molecular weight of the target protein.
-
Transfer Buffer.
-
Membranes: PVDF or nitrocellulose.
-
Blocking Buffer: 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibodies:
-
Antibody specific to the target protein.
-
Antibody for a loading control (e.g., GAPDH, β-actin, or α-tubulin).[8]
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate: ECL substrate.
-
Imaging System: Chemiluminescence imager.
Experimental Workflow
Step-by-Step Methodology
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment:
-
Dose-Response: Treat cells with increasing concentrations of the Pomalidomide-based PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a fixed time point (e.g., 24 hours). Include a vehicle-only (DMSO) control.[4]
-
Time-Course: Treat cells with a fixed concentration of the PROTAC (e.g., the approximate DC50 value determined from the dose-response experiment) for various durations (e.g., 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells once with ice-cold PBS.[7]
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[7]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[7]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.[8]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes.[7]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Include a protein molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.[7]
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Confirm the transfer with Ponceau S staining.[7]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary antibody for the target protein (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.[8]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Repeat the immunoblotting process for the loading control protein.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.[8]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[5]
-
Normalize the intensity of the target protein band to the corresponding loading control band.[8]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Data Presentation and Analysis
The efficacy of a PROTAC is typically characterized by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved).[5]
Logical Relationship for Data Analysis
Quantitative Data Summary
The results from the dose-response and time-course experiments should be summarized in tables for clear comparison.
Table 1: Dose-Dependent Degradation of Target Protein by Pomalidomide-based PROTAC at 24 hours
| PROTAC Concentration (nM) | Normalized Target Protein Level (Arbitrary Units) | % Degradation vs. Vehicle |
| 0 (Vehicle) | 1.00 ± 0.08 | 0% |
| 0.1 | 0.95 ± 0.07 | 5% |
| 1 | 0.78 ± 0.06 | 22% |
| 10 | 0.45 ± 0.05 | 55% |
| 100 | 0.15 ± 0.03 | 85% |
| 1000 | 0.12 ± 0.02 | 88% |
Data are represented as mean ± standard deviation (n=3).
Table 2: Time-Dependent Degradation of Target Protein by 10 nM Pomalidomide-based PROTAC
| Treatment Time (hours) | Normalized Target Protein Level (Arbitrary Units) | % Degradation vs. Vehicle (Time 0) |
| 0 | 1.00 ± 0.09 | 0% |
| 2 | 0.85 ± 0.07 | 15% |
| 4 | 0.65 ± 0.06 | 35% |
| 8 | 0.48 ± 0.05 | 52% |
| 16 | 0.30 ± 0.04 | 70% |
| 24 | 0.18 ± 0.03 | 82% |
Data are represented as mean ± standard deviation (n=3).
From the dose-response data, the DC50 value can be calculated by plotting the percentage of degradation against the logarithm of the PROTAC concentration and fitting the data to a dose-response curve. The Dmax is the maximal degradation observed.
Conclusion
This application note provides a comprehensive protocol for assessing the efficacy of a this compound-based PROTAC using Western blot analysis. Adherence to this detailed methodology will enable researchers to reliably quantify PROTAC-induced protein degradation and determine key parameters such as DC50 and Dmax, which are crucial for the development of novel protein-degrading therapeutics.
References
- 1. PROTAC-DB [cadd.zju.edu.cn]
- 2. m.youtube.com [m.youtube.com]
- 3. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell Permeability Assays of PROTACs Utilizing Pomalidomide-amido-PEG3-C2-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[2] Pomalidomide is a well-known ligand for the Cereblon (CRBN) E3 ligase and is often incorporated into PROTAC design.[][4] Pomalidomide-amido-PEG3-C2-NH2 is a pre-synthesized building block that provides the Pomalidomide ligand and a flexible PEG linker, facilitating the synthesis of PROTACs.[5][6]
A critical challenge in PROTAC development is their large size and high polar surface area, which often leads to poor cell permeability, hindering their ability to reach intracellular targets.[1][7] Therefore, accurate assessment of cell permeability is a crucial step in the development of effective PROTAC therapeutics.[8] This document provides detailed application notes and protocols for two standard in vitro assays to evaluate the cell permeability of PROTACs synthesized using this compound: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 Cell Permeability Assay.
Signaling Pathway: PROTAC Mechanism of Action
The following diagram illustrates the general mechanism of action for a PROTAC incorporating a Pomalidomide-based ligand.
Caption: General mechanism of a Pomalidomide-based PROTAC.
Data Presentation: Representative Permeability Data
The following table summarizes hypothetical permeability data for a PROTAC synthesized using this compound. This data is for illustrative purposes and actual results may vary.
| Assay Type | Compound | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Permeability Classification |
| PAMPA | PROTAC-Pomalidomide | 0.8 | N/A | Low to Moderate |
| High Permeability Control | >10 | N/A | High | |
| Low Permeability Control | <1 | N/A | Low | |
| Caco-2 | PROTAC-Pomalidomide (Apical to Basolateral) | 1.2 | 3.5 | Low to Moderate; Efflux Substrate |
| PROTAC-Pomalidomide (Basolateral to Apical) | 4.2 | |||
| High Permeability Control (e.g., Propranolol) | >20 | <1.5 | High | |
| Low Permeability Control (e.g., Atenolol) | <1 | <1.5 | Low |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability.[9] It is a cost-effective tool for early-stage screening of compounds based on their ability to diffuse across an artificial lipid membrane.[10]
Workflow Diagram: PAMPA
Caption: Experimental workflow for the PAMPA assay.
Protocol:
-
Materials:
-
PROTAC synthesized from this compound
-
PAMPA plate sandwich system (e.g., 96-well format with PVDF filter donor plate and PTFE acceptor plate)
-
Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
High and low permeability control compounds
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Prepare Donor Solutions: Dissolve the PROTAC and control compounds in PBS to a final concentration of 10 µM.
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Coat Donor Plate: Pipette 5 µL of the phospholipid solution onto the PVDF membrane of each well in the donor plate. Allow the lipid to impregnate the membrane for 5 minutes.
-
Add Donor Solutions: Carefully add 200 µL of the donor solutions (PROTAC and controls) to the coated donor plate wells.
-
Assemble PAMPA Sandwich: Place the donor plate onto the acceptor plate to form the sandwich, ensuring the bottom of the donor plate membrane is in contact with the acceptor solution.
-
Incubation: Incubate the plate sandwich at room temperature for 5 hours with gentle shaking.
-
Sample Collection: After incubation, carefully separate the donor and acceptor plates. Collect samples from both donor and acceptor wells for analysis.
-
Analysis: Determine the concentration of the compound in the donor and acceptor wells using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time)
-
Where:
-
[Drug]acceptor is the concentration in the acceptor well.
-
[Drug]equilibrium is the theoretical equilibrium concentration.
-
VA is the volume of the acceptor well.
-
VD is the volume of the donor well.
-
Area is the effective surface area of the membrane.
-
Time is the incubation time in seconds.
-
-
-
Caco-2 Cell Permeability Assay
The Caco-2 permeability assay is a cell-based method that utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[10][11] This assay provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux mechanisms.[9][12]
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Permeability Assay - Profacgen [profacgen.com]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
Application Notes and Protocols: In Vitro Ubiquitination Assay with Pomalidomide-based PROTACs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to hijack the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3]
Pomalidomide is a well-established ligand for the Cereblon (CRBN) E3 ligase, a substrate receptor for the Cullin-RING Ligase 4 (CRL4) complex.[][5][6] PROTACs synthesized with a Pomalidomide-based E3 ligase ligand, such as Pomalidomide-amido-PEG3-C2-NH2, can effectively recruit CRBN to a specific POI.[7][8] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the target protein, marking it for degradation by the 26S proteasome.[1][9][10]
This document provides a detailed protocol for performing an in vitro ubiquitination assay to confirm and characterize the activity of a Pomalidomide-based PROTAC. The assay reconstitutes the key components of the ubiquitination cascade (E1, E2, E3, and ubiquitin) to directly measure the PROTAC-dependent ubiquitination of a target protein.[9][11]
Principle of the Assay
The in vitro ubiquitination assay is an ATP-dependent enzymatic reaction that recapitulates the initial steps of protein degradation.[12] The assay measures the formation of polyubiquitin (B1169507) chains on a target protein, which is visualized by western blot. A successful reaction, indicated by a ladder of higher molecular weight bands corresponding to the ubiquitinated target protein, confirms that the PROTAC can form a productive ternary complex between the target protein and the CRBN E3 ligase, leading to the target's ubiquitination.
Caption: PROTAC-induced ubiquitination signaling pathway.
Materials and Reagents
| Reagent | Stock Concentration | Working Concentration | Notes |
| E1 Activating Enzyme (e.g., UBE1) | ~5 µM | 50 - 100 nM | ATP-dependent enzyme that activates ubiquitin.[13] |
| E2 Conjugating Enzyme (e.g., UBE2D3) | ~25 - 40 µM | 100 - 500 nM | Works with CRBN.[14] Other E2s can be tested. |
| E3 Ligase Complex (e.g., DDB1/CRBN) | ~10 µM | 20 - 200 nM | The specific E3 ligase recruited by the Pomalidomide moiety. |
| Ubiquitin | ~10 mg/mL (1.17 mM) | 5 - 100 µM | Can be untagged or His-tagged/biotin-tagged for easier detection/purification.[15] |
| ATP Solution | 100 mM | 2 - 10 mM | Energy source for the E1 enzyme.[13] |
| Target Protein of Interest (POI) | User-defined | 200 nM - 10 µM | Purified recombinant protein. Concentration may require optimization. |
| Pomalidomide-based PROTAC | 1 - 10 mM (in DMSO) | 0.1 - 10 µM | The PROTAC synthesized using this compound. |
| 10x Ubiquitination Reaction Buffer | 10x | 1x | 500 mM Tris-HCl (pH 7.5-8.0), 50 mM MgCl₂, 10 mM DTT or TCEP.[12][13] |
| SDS-PAGE Sample Buffer (e.g., 4x) | 4x | 1x | Contains DTT or β-mercaptoethanol to stop the reaction.[16] |
| Primary Antibodies | User-defined | User-defined | Anti-POI antibody and/or Anti-Ubiquitin antibody for Western Blot detection. |
| Secondary Antibody (HRP-conjugated) | User-defined | User-defined | For chemiluminescent detection. |
| Molecular Biology Grade Water | N/A | N/A | To bring reactions to the final volume. |
Experimental Protocol
This protocol outlines a typical in vitro ubiquitination reaction in a final volume of 25-50 µL. All steps should be performed on ice until the final incubation step. It is crucial to include proper negative controls.
Caption: Workflow for the in vitro ubiquitination assay.
1. Reaction Setup:
In a microcentrifuge tube, combine the components in the order listed below. Prepare a master mix for common reagents to ensure consistency across reactions.
| Component | Volume for 25 µL Reaction | Final Concentration |
| Molecular Biology Grade Water | X µL | N/A |
| 10x Reaction Buffer | 2.5 µL | 1x |
| ATP Solution (100 mM) | 2.5 µL | 10 mM |
| Ubiquitin (1.17 mM) | 1 µL | ~47 µM |
| E1 Enzyme (5 µM) | 0.5 µL | 100 nM |
| E2 Enzyme (25 µM) | 0.5 µL | 500 nM |
| Target Protein (POI) | X µL | 5-10 µM |
| PROTAC (or DMSO vehicle) | X µL | 1-10 µM |
| Total Volume before E3 | Bring to 22.5 µL | - |
| E3 Ligase (10 µM) | 2.5 µL | 1 µM |
| Final Volume | 25 µL | - |
2. Negative Controls:
Prepare parallel reactions omitting key components to confirm that the observed ubiquitination is dependent on the complete system:
-
No E1: Replace E1 enzyme volume with water.
-
No E3: Replace E3 ligase volume with water.
-
No PROTAC: Add DMSO vehicle instead of the PROTAC solution.
-
No ATP: Replace ATP solution with water.[13]
3. Incubation:
-
Gently mix the reactions.
-
Incubate the tubes in a water bath or thermomixer at 30°C or 37°C for 60 to 90 minutes.[12][16] The optimal time may need to be determined empirically.
4. Reaction Termination:
-
Stop the reaction by adding SDS-PAGE sample buffer (e.g., 8.3 µL of 4x buffer to a 25 µL reaction).[15]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[16]
5. Detection by Western Blot:
-
Load the samples onto an appropriate percentage SDS-PAGE gel for optimal separation of the target protein and its higher molecular weight ubiquitinated forms.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Alternatively, an anti-ubiquitin antibody can be used.[13]
-
Wash the membrane thoroughly with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
Data Analysis and Expected Results
The primary output is a western blot image. In the positive control lane (containing all components), a "ladder" of bands should appear above the band corresponding to the unmodified target protein. Each "rung" of the ladder represents the addition of one or more ubiquitin molecules (~8.5 kDa each).
-
Successful PROTAC Activity: A strong ubiquitination ladder will be present in the lane containing the PROTAC.
-
Negative Controls: The "No PROTAC" lane should show significantly less or no ubiquitination. The "No E1", "No E3", and "No ATP" lanes should show no ubiquitination ladder, confirming the dependency of the reaction on these components.
Troubleshooting
-
No Ubiquitination:
-
Confirm the activity of all enzymes (E1, E2, E3).
-
Verify the integrity and concentration of ATP.
-
Optimize the concentrations of the PROTAC, target protein, and enzymes.
-
Increase incubation time.
-
-
High Background in "No PROTAC" Lane:
-
The target protein may be an endogenous substrate of the E3 ligase.
-
Reduce the concentration of the E3 ligase or the incubation time.
-
-
Weak Ubiquitination Signal:
-
Increase the concentration of ubiquitin, E3 ligase, or PROTAC.
-
Ensure the target protein has accessible lysine residues for ubiquitination.
-
Optimize buffer conditions (pH, salt concentration).
-
References
- 1. benchchem.com [benchchem.com]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sweet and Blind Spots in E3 Ligase Ligand Space Revealed by a Thermophoresis-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 14. A method to identify small molecule/protein pairs susceptible to protein ubiquitination by the CRBN E3 ligase - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01251A [pubs.rsc.org]
- 15. scispace.com [scispace.com]
- 16. In vitro Protein Ubiquitination Assays [bio-protocol.org]
Application Notes and Protocols: Determination of DC50 and Dmax for Pomalidomide-amido-PEG3-C2-NH2 Based Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, utilizing small molecules like Proteolysis Targeting Chimeras (PROTACs) to eliminate disease-causing proteins.[1] These bifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively degrade proteins of interest (POIs).[2] Pomalidomide-amido-PEG3-C2-NH2 is a key building block in the synthesis of PROTACs; it functions as a versatile E3 ligase ligand-linker conjugate.[3][4][5] It incorporates the Pomalidomide moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a flexible PEG3 linker that terminates in an amine group, ready for conjugation to a ligand targeting a specific POI.[][7]
The efficacy of a newly synthesized PROTAC is quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The DC50 value represents the potency of the degrader, indicating the concentration required to degrade 50% of the target protein. The Dmax value signifies the maximum percentage of protein degradation achievable with the compound.[8] This document provides detailed protocols for determining these critical parameters for degraders synthesized using this compound.
Mechanism of Action: Pomalidomide-Based PROTAC
A PROTAC synthesized from this compound functions by inducing the formation of a ternary complex between the target Protein of Interest (POI) and the Cereblon (CRBN) E3 ubiquitin ligase.[][9] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.[2]
Caption: Mechanism of action for a Pomalidomide-based PROTAC degrader.
Experimental Protocol: DC50 and Dmax Determination via Western Blot
Western blotting is a robust and widely used method for quantifying changes in protein levels, making it ideal for assessing degrader activity.[1][10] This protocol outlines the steps to generate a dose-response curve and determine DC50 and Dmax values.
Materials and Reagents
-
Cell Line: A cell line endogenously expressing the Protein of Interest (POI).
-
Cell Culture Medium: Appropriate medium supplemented with Fetal Bovine Serum (FBS) and antibiotics.
-
Pomalidomide-based Degrader: Stock solution in DMSO.
-
Vehicle Control: DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Gels, running buffer, loading buffer (e.g., Laemmli).
-
Transfer System: PVDF or nitrocellulose membranes, transfer buffer.
-
Blocking Buffer: 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Primary Antibodies: Specific antibodies for the POI and a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody: HRP-conjugated secondary antibody.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
Experimental Workflow
Caption: Experimental workflow for determining degrader-induced protein knockdown.
Detailed Procedure
-
Cell Seeding: Seed the appropriate cell line into 6-well or 12-well plates at a density that ensures they are in a logarithmic growth phase (typically 70-80% confluency) at the time of cell lysis. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the Pomalidomide-based degrader in fresh culture medium. A typical concentration range might be 1 nM to 10 µM.
-
Aspirate the old medium from the cells and add the medium containing the different concentrations of the degrader. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate the cells for a predetermined time, typically 18-24 hours, to allow for protein degradation.
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[1]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[1]
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration of each sample using a BCA assay according to the manufacturer's protocol.[1]
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[1]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane of a polyacrylamide gel. Include a molecular weight marker. Run the gel until the dye front reaches the bottom.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[1]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Repeat the immunoblotting process for the loading control protein (e.g., GAPDH) on the same membrane after stripping or on a separate gel.[1]
-
-
Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[1]
Data Analysis and Presentation
Data Analysis Workflow
Caption: Workflow for analyzing Western Blot data to determine DC50 and Dmax.
Calculation Steps
-
Densitometry: Use imaging software to quantify the intensity of the protein bands for the POI and the loading control in each lane.
-
Normalization: For each sample, normalize the POI band intensity by dividing it by the intensity of the corresponding loading control band.
-
Normalized POI = (POI Intensity) / (Loading Control Intensity)
-
-
Calculate Percent Degradation: Calculate the percentage of protein remaining for each degrader concentration relative to the vehicle control. Then, convert this to percent degradation.
-
% Protein Remaining = (Normalized POI of Treated Sample / Normalized POI of Vehicle Control) x 100
-
% Degradation = 100 - % Protein Remaining
-
-
Curve Fitting: Plot the percent degradation against the logarithm of the degrader concentration. Use a suitable software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model, such as a sigmoidal dose-response (variable slope) curve.
-
Determine DC50 and Dmax: The software will calculate the best-fit values for DC50 (the concentration at which 50% degradation is achieved) and Dmax (the top plateau of the curve, representing the maximal degradation).[11]
Data Presentation
Summarize the quantitative results in a clear and concise table. This allows for easy comparison of the efficacy of different degraders or the activity of a single degrader across various cell lines.
Table 1: Degradation Efficacy of a Pomalidomide-based Degrader in Different Cell Lines
| Cell Line | Target Protein | Degrader ID | DC50 (nM) | Dmax (%) |
| Cell Line A | POI-X | Degrader-001 | 25.5 | 92.3 |
| Cell Line B | POI-X | Degrader-001 | 48.2 | 85.7 |
| Cell Line C | POI-X | Degrader-001 | 150.1 | 70.4 |
Note: The data presented in this table are for illustrative purposes only.
References
- 1. benchchem.com [benchchem.com]
- 2. lifesensors.com [lifesensors.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. xcessbio.com [xcessbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Solutions for Targeted Protein Degradation | Cell Signaling Technology [cellsignal.com]
- 10. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of BI-3663 using Pomalidomide-amido-PEG3-C2-NH2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Pomalidomide-amido-PEG3-C2-NH2 as a critical building block in the synthesis of BI-3663, a potent and selective Proteolysis Targeting Chimera (PROTAC) for the degradation of Focal Adhesion Kinase (PTK2). This document includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate its application in chemical synthesis and drug discovery.
Application Notes
This compound is a functionalized ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] It incorporates the high-affinity pomalidomide (B1683931) moiety, a derivative of thalidomide, which is essential for recruiting the CRBN E3 ligase complex.[] The molecule is further elaborated with a 3-unit polyethylene (B3416737) glycol (PEG3) linker terminating in a primary amine (-NH2).[1] This bifunctional nature makes it an ideal precursor for the synthesis of PROTACs.
PROTACs are heterobifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] In the synthesis of BI-3663, the terminal amine of this compound serves as a versatile conjugation point. It allows for the attachment of a target-binding ligand, in this case, a derivative of BI-4464 which binds to PTK2, through a stable amide bond.[5] The PEG3 linker provides the necessary spacing and flexibility for the formation of a productive ternary complex between PTK2, BI-3663, and CRBN.
BI-3663 is a highly selective degrader of PTK2, a non-receptor tyrosine kinase implicated in cell adhesion, migration, and proliferation, and is often overexpressed in various cancers.[6][7] By inducing the degradation of PTK2, BI-3663 offers a powerful tool to study the biological functions of this kinase and presents a therapeutic strategy for cancers dependent on PTK2 signaling.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data for the precursor, this compound, and the final product, BI-3663.
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C22H28N4O8 | [8] |
| Molecular Weight | 476.48 g/mol | [8] |
| Appearance | Off-white to light yellow solid | [8] |
| Purity | ≥98% | [9] |
| Solubility | DMSO: 100 mg/mL (209.87 mM) | [8] |
Table 2: Properties and Activity of BI-3663
| Property / Activity | Value | Reference |
| Molecular Formula | C44H42F3N7O12 | [10] |
| Molecular Weight | 917.84 g/mol | [10] |
| Appearance | Off-white lyophilizate | N/A |
| Synthesis Yield | 10% | N/A |
| PTK2 Inhibition (IC50) | 18 nM | [5][7] |
| PTK2 Degradation (DC50) in A549 cells | 25 nM | [6] |
| Median PTK2 Degradation (DC50) in 11 HCC cell lines | 30 nM | [8][11] |
| Binary Affinity to PTK2 | 18 nM | [6] |
| Binary Affinity to CRBN | 877 nM | [6] |
Experimental Protocols
The following is a detailed protocol for the synthesis of BI-3663 using this compound.
Materials:
-
3-methoxy-4-({4-[(3-oxo-2,3-dihydro-1H-inden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl}amino)benzoic acid (PTK2 ligand precursor)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (HATU)
-
Dimethylformamide (DMF)
-
Acetonitrile (MeCN)
-
Water (H2O)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve 170 mg of 3-methoxy-4-({4-[(3-oxo-2,3-dihydro-1H-inden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl}amino)benzoic acid in 2 mL of DMF.
-
To this solution, add 150 µL of DIPEA (3 equivalents) and 155 mg of HATU (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 5 minutes to activate the carboxylic acid.
-
-
Amide Coupling:
-
Add 162 mg of this compound (1 equivalent) to the reaction mixture.
-
Continue stirring the mixture at room temperature overnight.
-
-
Purification:
-
Upon completion of the reaction, dilute the mixture with MeCN and H2O.
-
Filter the diluted mixture through a syringe filter to remove any particulates.
-
Purify the crude product by RP-HPLC under acidic conditions. A gradient of 30:70 to 98:2 MeCN/H2O over 8 minutes is recommended.
-
Collect the fractions containing the desired product.
-
-
Product Isolation:
-
Freeze-dry the product-containing fractions to obtain BI-3663 as an off-white lyophilizate (32 mg, 10% yield).
-
Characterization Data:
-
HRMS (m/z): [M + H]+ calculated for C44H42F3N7O12, 917.28435; found, 917.28471.
Visual Diagrams
Synthesis Workflow
The following diagram illustrates the synthetic route to BI-3663.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. This compound - Immunomart [immunomart.com]
- 4. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. xcessbio.com [xcessbio.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. BI-3663 | FAK PROTAC | Probechem Biochemicals [probechem.com]
Applications of Pomalidomide-amido-PEG3-C2-NH2 in Oncology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-amido-PEG3-C2-NH2 is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality in oncology. This heterobifunctional molecule consists of a pomalidomide (B1683931) moiety that binds to the E3 ubiquitin ligase Cereblon (CRBN), connected via a 3-unit polyethylene (B3416737) glycol (PEG) linker to a terminal amine group.[1][2][3][4] This terminal amine serves as a versatile chemical handle for conjugation with a ligand specific to a protein of interest (POI), thereby creating a PROTAC designed to induce the targeted degradation of cancer-driving proteins.[5][6] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of PROTACs for oncology research.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs synthesized using this compound function by hijacking the cell's natural ubiquitin-proteasome system to selectively eliminate target proteins. The pomalidomide portion of the PROTAC binds to CRBN, an E3 ubiquitin ligase, while the other end of the molecule binds to the POI. This induces the formation of a ternary complex between the POI and the E3 ligase, facilitating the transfer of ubiquitin from an E2 conjugating enzyme to the target protein.[6][7] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[8][9]
Applications in Oncology
This compound is instrumental in generating PROTACs against a wide range of oncogenic proteins that are otherwise difficult to target with conventional small molecule inhibitors.
Targeted Degradation of Kinases
One notable application is in the synthesis of degraders for kinases like the Focal Adhesion Tyrosine Kinase (PTK2/FAK). The PROTAC BI-3663, synthesized using a pomalidomide-based CRBN ligand, effectively degrades PTK2 in hepatocellular carcinoma (HCC) cell lines.[1][10][11][12]
Targeting Transcriptional Regulators
PROTACs derived from this linker-ligand conjugate can also target transcriptional regulators such as Bromodomain-containing protein 4 (BRD4). ARV-825 is a BRD4-targeting PROTAC that utilizes a pomalidomide moiety to recruit CRBN, leading to potent BRD4 degradation and subsequent downregulation of the MYC oncogene.[7][8][9][13]
Degradation of E3 Ligases
This molecule can also be used to create PROTACs that target other E3 ligases, such as MDM2. The MDM2 degrader, MD-224, was synthesized using a pomalidomide-based linker and has shown high potency in inducing MDM2 degradation and p53 activation in leukemia cells.[5][14][15][16]
Quantitative Data Summary
The following table summarizes the in vitro efficacy of representative PROTACs synthesized using pomalidomide-based linkers.
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | IC50 (nM) | Dmax (%) | Reference(s) |
| BI-3663 | PTK2/FAK | Panel of 11 HCC cell lines | 30 (median) | 18 | >80 | [1][10][11][12] |
| MD-224 | MDM2 | RS4;11 (Leukemia) | <1 | 1.5 | Not Reported | [5][14][15][16] |
| ARV-825 | BRD4 | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | <1 | Not Reported | Not Reported | [7][8] |
| Compound 16 | EGFR | A549 (Lung Cancer) | Not Reported | 0.10 (kinase inhibition) | 96 | [17] |
DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration. Dmax: Maximum percentage of protein degradation.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes the general steps for conjugating a carboxylic acid-containing POI ligand to this compound.
Materials:
-
This compound
-
POI ligand with a carboxylic acid functional group
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reverse-phase HPLC for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Dissolve the POI ligand (1.0 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) and PyBOP (1.2 eq) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final PROTAC by mass spectrometry and NMR spectroscopy.
Protocol 2: Western Blotting for Protein Degradation Analysis
This protocol details the steps to assess the degradation of a target protein in cultured cancer cells treated with a PROTAC.[3][18][19]
Materials:
-
Cancer cell line expressing the POI
-
Complete cell culture medium
-
Synthesized PROTAC stock solution in DMSO
-
Vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with serial dilutions of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and add Laemmli sample buffer. Heat the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody for the POI and the loading control. Wash and then incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the POI signal to the loading control to determine the percentage of protein degradation at each PROTAC concentration.
Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is for determining the effect of the PROTAC on cancer cell viability.[2][20]
Materials:
-
Cancer cell line
-
96-well plates
-
Synthesized PROTAC
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC for a desired period (e.g., 72 hours).
-
Assay:
-
For MTT: Add MTT reagent to each well and incubate. Then, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well.
-
-
Data Acquisition: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the PROTAC concentration to determine the IC50 value.
Conclusion
This compound is a valuable and versatile tool for the development of PROTACs in oncology research. Its ability to effectively recruit the CRBN E3 ligase allows for the targeted degradation of a wide array of oncogenic proteins. The protocols provided herein offer a framework for the synthesis and in vitro evaluation of novel PROTACs, enabling researchers to explore new therapeutic strategies for cancer treatment. Careful optimization of the POI ligand and linker length will be crucial for developing potent and selective protein degraders.
References
- 1. promega.co.jp [promega.co.jp]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. BI-3663 | FAK PROTAC | Probechem Biochemicals [probechem.com]
- 13. ARV-825-induced BRD4 protein degradation as a therapy for thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
Pomalidomide-amido-PEG3-C2-NH2: Application Notes and Protocols for the Development of Novel Cancer Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-amido-PEG3-C2-NH2 is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed to selectively eliminate disease-causing proteins. This functionalized linker conjugate incorporates the high-affinity E3 ubiquitin ligase ligand, pomalidomide, which recruits the Cereblon (CRBN) E3 ligase.[1][2] The molecule features a 3-unit polyethylene (B3416737) glycol (PEG) linker that provides flexibility and optimal spacing, terminating in a primary amine (NH2) group. This amine serves as a versatile reactive handle for conjugation to a ligand targeting a specific protein of interest (POI), facilitating the creation of a heterobifunctional PROTAC.
The resulting PROTAC orchestrates the formation of a ternary complex between the target protein and the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4] This event-driven pharmacology offers a distinct advantage over traditional inhibitors, enabling the targeting of proteins previously considered "undruggable."[3]
These application notes provide a comprehensive guide to the utilization of this compound in the development of novel cancer therapeutics. Included are quantitative data on the efficacy of pomalidomide-based PROTACs, detailed experimental protocols for their synthesis and evaluation, and visualizations of the key signaling pathways involved.
Data Presentation: Efficacy of Pomalidomide-Based PROTACs
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein, which is quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of degradation achieved). The following tables summarize the reported efficacy of various pomalidomide-based PROTACs in different cancer cell lines.
| Target Protein | PROTAC | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Cancer Type | Reference |
| EGFR | Compound 16 | Alkyl-ether | 32.9 | 96 | A549 | Non-Small Cell Lung Cancer | [5][6] |
| EGFR | Compound 15 | Alkyl-ether | 43.4 | >90 | A549 | Non-Small Cell Lung Cancer | [5][7] |
| BCR-Abl | Compound 7o | 6-carbon alkyl | 108 | >90 | Ba/F3 T315I | Chronic Myeloid Leukemia | [8] |
| BTK | MT-802 | Not Specified | <10 | >90 | MOLM-14 | Acute Myeloid Leukemia | [9] |
| KRAS G12C | KP-14 | Not Specified | ~1250 | Not Specified | NCI-H358 | Non-Small Cell Lung Cancer | [10][11] |
| PTK2 | BI-3663 | PEG3 | 30 | >80 | HCC cell lines | Hepatocellular Carcinoma | [1] |
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
The fundamental mechanism of a pomalidomide-based PROTAC involves hijacking the ubiquitin-proteasome system to induce targeted protein degradation.
Downstream Signaling of EGFR Degradation
Degradation of the Epidermal Growth Factor Receptor (EGFR) by a PROTAC can overcome resistance to traditional EGFR inhibitors in cancers like non-small cell lung cancer.[5][6]
Downstream Signaling of BTK Degradation
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, and its degradation can be an effective therapy for B-cell malignancies.[12][13]
Downstream Signaling of BCR-Abl Degradation
The degradation of the BCR-Abl fusion protein is a promising strategy to overcome resistance to tyrosine kinase inhibitors in chronic myeloid leukemia (CML).[8][14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis, and biological evaluation of Bcr-Abl PROTACs to overcome T315I mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. Discovery of KRas G12C-IN-3 and Pomalidomide-based PROTACs as degraders of endogenous KRAS G12C with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Uptake and Distribution of Pomalidomide-amido-PEG3-C2-NH2-containing PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2]
Pomalidomide is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase and is frequently incorporated into PROTAC design.[4][5][6][7] The Pomalidomide-amido-PEG3-C2-NH2 moiety serves as a versatile building block, providing the CRBN-recruiting function connected to a flexible polyethylene (B3416737) glycol (PEG) linker. The cellular uptake and subsequent intracellular distribution of these PROTACs are critical parameters that dictate their efficacy and potential off-target effects.[8] This document provides detailed application notes and experimental protocols for studying the cellular uptake and distribution of PROTACs containing the this compound linker.
Mechanism of Action of a Pomalidomide-Based PROTAC
The fundamental mechanism of a pomalidomide-containing PROTAC is to induce the proximity between the target protein and the CRBN E3 ligase, leading to the target's degradation.
Data Presentation
Effective evaluation of PROTAC candidates requires quantitative analysis of their cellular uptake and distribution. Below are template tables to organize experimental data.
Table 1: Cellular Uptake of Pomalidomide-based PROTACs
| PROTAC Identifier | Cell Line | Concentration (µM) | Incubation Time (h) | Intracellular Concentration (µM) | Uptake Method |
| PROTAC-X | MCF-7 | 1 | 4 | e.g., 0.5 | LC-MS/MS |
| PROTAC-X | HeLa | 1 | 4 | e.g., 0.3 | LC-MS/MS |
| PROTAC-Y | Jurkat | 5 | 2 | e.g., 1.2 | Flow Cytometry |
| PROTAC-Y | A549 | 5 | 2 | e.g., 0.8 | Flow Cytometry |
Table 2: Subcellular Distribution of Pomalidomide-based PROTACs
| PROTAC Identifier | Cell Line | Incubation Time (h) | Subcellular Fraction | % of Total Intracellular PROTAC | Distribution Method |
| PROTAC-X | MCF-7 | 4 | Cytosol | e.g., 70% | Subcellular Fractionation & LC-MS/MS |
| PROTAC-X | MCF-7 | 4 | Nucleus | e.g., 25% | Subcellular Fractionation & LC-MS/MS |
| PROTAC-X | MCF-7 | 4 | Membrane | e.g., 5% | Subcellular Fractionation & LC-MS/MS |
| PROTAC-Y | HeLa | 2 | Cytosol | e.g., 85% | Confocal Microscopy |
| PROTAC-Y | HeLa | 2 | Nucleus | e.g., 15% | Confocal Microscopy |
Experimental Workflow for PROTAC Characterization
A systematic approach is necessary to fully characterize the cellular activity of a novel PROTAC. The following diagram outlines a typical experimental workflow.
Experimental Protocols
Western Blotting for Target Protein Degradation
Objective: To quantify the reduction in the level of the target protein following PROTAC treatment.
Materials:
-
Target cells
-
Pomalidomide-based PROTAC
-
6-well or 12-well plates
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Seeding: Plate cells at a suitable density in 6-well or 12-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a range of PROTAC concentrations for the desired time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody for the target protein and loading control.
-
Detection: Incubate with a secondary antibody and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Immunofluorescence Microscopy for Subcellular Distribution
Objective: To visualize the intracellular localization of the PROTAC. This protocol assumes the PROTAC is fluorescently tagged or a specific antibody against the PROTAC is available.
Materials:
-
Target cells
-
Fluorescently labeled Pomalidomide-based PROTAC or primary antibody against the PROTAC and a corresponding fluorescent secondary antibody
-
Glass-bottom dishes or coverslips
-
Paraformaldehyde (PFA) for fixing
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Confocal microscope
Protocol:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere.
-
PROTAC Treatment: Treat cells with the fluorescently labeled PROTAC at the desired concentration and for the appropriate time.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% PFA, and then permeabilize with Triton X-100.
-
Immunostaining (if applicable): If using an antibody, block the cells and then incubate with the primary and fluorescent secondary antibodies.
-
Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips.
-
Imaging: Acquire images using a confocal microscope.
-
Analysis: Analyze the images to determine the subcellular distribution of the PROTAC (e.g., cytoplasmic, nuclear, or localized to specific organelles).
Flow Cytometry for Cellular Uptake Quantification
Objective: To quantify the cellular uptake of a fluorescently labeled PROTAC in a cell population.
Materials:
-
Target cells
-
Fluorescently labeled Pomalidomide-based PROTAC
-
Flow cytometry tubes
-
PBS
-
Trypsin (for adherent cells)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat a suspension of cells or adherent cells with the fluorescently labeled PROTAC at various concentrations and for different time points. Include an untreated control.
-
Cell Harvesting: For adherent cells, detach them using trypsin. For suspension cells, proceed to the next step.
-
Washing: Wash the cells with ice-cold PBS to remove excess PROTAC.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Data Analysis: Calculate the mean fluorescence intensity (MFI) for each sample. The MFI is proportional to the amount of PROTAC taken up by the cells.
LC-MS/MS for Absolute Intracellular PROTAC Quantification
Objective: To determine the absolute intracellular concentration of the PROTAC.
Materials:
-
Target cells
-
Pomalidomide-based PROTAC
-
Cell culture plates
-
PBS
-
Trypsin (for adherent cells)
-
Cell counting method (e.g., hemocytometer or automated cell counter)
-
Lysis buffer compatible with mass spectrometry (e.g., methanol/water)
-
Internal standard (a stable isotope-labeled version of the PROTAC is ideal)
-
LC-MS/MS system
Protocol:
-
Cell Treatment and Counting: Treat a known number of cells with the PROTAC. After incubation, wash the cells thoroughly with ice-cold PBS.
-
Cell Lysis: Lyse the cell pellet with a precise volume of lysis buffer containing the internal standard.
-
Sample Preparation: Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the PROTAC concentration relative to the internal standard.
-
Data Analysis: Calculate the intracellular concentration by dividing the quantified amount of PROTAC by the estimated total intracellular volume of the cell pellet.
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Protein Degradation Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
Application Notes and Protocols for PROTAC Library Synthesis using Pomalidomide-amido-PEG3-C2-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules that offer a novel therapeutic modality for targeted protein degradation.[1][2][3] Unlike traditional inhibitors that block the function of a protein, PROTACs eliminate the target protein entirely by hijacking the cell's own ubiquitin-proteasome system (UPS).[1][4][5] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][5] This tripartite complex formation leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][4][5] The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[4][5]
Pomalidomide is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase and is frequently used in the design of PROTACs.[6][7] The use of pre-synthesized building blocks, such as Pomalidomide-amido-PEG3-C2-NH2, streamlines the synthesis of PROTAC libraries. This building block incorporates the Pomalidomide ligand and a flexible PEG linker with a terminal amine, ready for coupling to a library of POI ligands.[8] This approach allows for the rapid generation of diverse PROTAC molecules to explore structure-activity relationships (SAR) and identify potent and selective protein degraders.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: Mechanism of Pomalidomide-PROTAC-mediated protein degradation.
Experimental Workflow: PROTAC Library Synthesis
Caption: Experimental workflow for PROTAC library synthesis and screening.
Experimental Protocols
Materials and Equipment
-
This compound (or its TFA salt)
-
Library of carboxylic acid-functionalized POI ligands
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a suitable column (e.g., C18)
-
Analysis: Liquid chromatography-mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectrometer
-
96-well reaction blocks or individual reaction vials
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and equipment
Protocol 1: Parallel PROTAC Library Synthesis via Amide Coupling
This protocol is designed for the parallel synthesis of a PROTAC library in a 96-well plate format.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 0.1 M).
-
Prepare stock solutions of each carboxylic acid-functionalized POI ligand in anhydrous DMF or DMSO in a 96-well plate format (e.g., 0.1 M).
-
Prepare stock solutions of HATU (e.g., 0.4 M) and DIPEA (e.g., 0.8 M) in anhydrous DMF or DMSO.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well containing a unique POI ligand (1.0 equivalent), add the this compound stock solution (1.0-1.2 equivalents).
-
Add the HATU stock solution (1.2-1.5 equivalents) to each well.
-
Initiate the reaction by adding the DIPEA stock solution (2.0-3.0 equivalents) to each well.
-
Seal the 96-well plate and shake at room temperature for 4-16 hours. The reaction can be monitored by LC-MS for completion.
-
-
Work-up and Purification:
-
Upon reaction completion, the crude reaction mixtures can be directly purified by mass-directed preparative RP-HPLC.
-
HPLC Conditions (General):
-
Column: C18 stationary phase
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA
-
Gradient: A suitable gradient from 5-95% B over 15-20 minutes.
-
-
Collect the fractions corresponding to the desired product mass.
-
Lyophilize the pure fractions to obtain the final PROTACs as solids.
-
-
Characterization:
-
Confirm the identity and purity of each synthesized PROTAC using LC-MS.
-
For key compounds or "hit" PROTACs, further characterization by ¹H and ¹³C NMR is recommended.
-
Data Presentation
The following table presents representative data for a hypothetical PROTAC library synthesized using the described protocol.
| PROTAC ID | POI Ligand | Molecular Weight ( g/mol ) | Reaction Yield (%) | Purity (by LC-MS, 254 nm) |
| PROTAC-001 | Ligand A | 850.9 | 65 | >98% |
| PROTAC-002 | Ligand B | 875.0 | 58 | >97% |
| PROTAC-003 | Ligand C | 823.9 | 72 | >99% |
| PROTAC-004 | Ligand D | 910.1 | 45 | >95% |
| PROTAC-005 | Ligand E | 888.0 | 61 | >98% |
Conclusion
The use of pre-functionalized building blocks like this compound significantly accelerates the synthesis of PROTAC libraries. The provided protocol for parallel amide coupling offers a robust and efficient method for generating a diverse set of PROTAC molecules. This enables a rapid exploration of the chemical space around a target protein, facilitating the identification of potent and selective degraders for further development in drug discovery programs. Careful purification and thorough characterization of the synthesized library are crucial for obtaining reliable biological data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Experimental design for assessing on-target effects of Pomalidomide-amido-PEG3-C2-NH2 PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate target proteins from cells.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2]
Pomalidomide-amido-PEG3-C2-NH2 is a key building block for constructing PROTACs that hijack the Cereblon (CRBN) E3 ligase complex.[3] Pomalidomide acts as the CRBN ligand, while the PEG3 linker provides a flexible spacer to optimally position the target protein and the E3 ligase for efficient ubiquitination. The terminal amine group allows for straightforward conjugation to a ligand for the target protein.
These application notes provide a comprehensive guide with detailed protocols for assessing the on-target effects of PROTACs synthesized using this compound. The described experimental workflow will enable researchers to characterize the efficacy and mechanism of action of their novel PROTACs, from initial confirmation of target protein degradation to the evaluation of downstream cellular consequences.
PROTAC Mechanism of Action
Pomalidomide-based PROTACs function by inducing the proximity of a target protein to the CRBN E3 ligase. This induced proximity leads to the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then degrades the target protein. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple target protein molecules.
Experimental Workflow
A systematic approach is crucial for validating the on-target effects of a novel Pomalidomide-based PROTAC. The following workflow outlines a logical progression of experiments from initial screening to functional characterization.
Experimental Protocols
Cell Culture and Treatment
Objective: To treat a relevant cell line with the Pomalidomide-based PROTAC to assess its effect on the target protein.
Materials:
-
Human cancer cell line expressing the target protein (e.g., THP-1 for BRD4)[4]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound based PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Proteasome inhibitor (e.g., MG132) stock solution (in DMSO)
-
6-well or 12-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere and grow overnight to reach 70-80% confluency.
-
PROTAC Treatment:
-
For dose-response experiments, treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time point (e.g., 24 hours).
-
For time-course experiments, treat the cells with a fixed concentration of the PROTAC (e.g., the approximate DC50 value) for various time points (e.g., 2, 4, 8, 16, 24 hours).
-
Include a vehicle control (DMSO) for all experiments.
-
-
Proteasome Inhibitor Control: To confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours before adding the PROTAC.[5]
-
Cell Harvesting: After the treatment period, wash the cells once with ice-cold PBS and proceed to cell lysis for downstream applications.
Western Blotting for Target Protein Degradation
Objective: To quantify the reduction in target protein levels following PROTAC treatment.[3]
Materials:
-
Cell lysates from Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the harvested cells in ice-cold RIPA buffer.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes.[3]
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the gel, and transfer proteins to a membrane.[1]
-
Immunoblotting:
-
Detection and Analysis:
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To demonstrate the PROTAC-induced formation of a ternary complex between the target protein and CRBN.[5]
Materials:
-
Cell lysates from Protocol 1 (pre-treated with MG132)
-
Non-denaturing lysis buffer
-
Antibody against CRBN or the target protein
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer (e.g., 2x Laemmli sample buffer)
Procedure:
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer.[5]
-
Pre-clearing: Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.[6]
-
Immunoprecipitation:
-
Washing: Pellet the beads and wash them three times with ice-cold wash buffer.[5]
-
Elution: Resuspend the beads in Laemmli sample buffer and boil at 95-100°C for 10 minutes to elute the proteins.[6]
-
Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for the target protein and CRBN.[6]
Ubiquitination Assay
Objective: To detect the polyubiquitination of the target protein upon PROTAC treatment.[7]
Materials:
-
Cell lysates from Protocol 1 (pre-treated with MG132)
-
Lysis buffer from Co-IP protocol
-
Antibody against the target protein
-
Anti-ubiquitin antibody
-
Protein A/G beads or resin
Procedure:
-
Cell Lysis: Lyse cells as described in the Co-IP protocol.[7]
-
Immunoprecipitation: Immunoprecipitate the target protein from the cell lysates using an antibody specific to the target protein.[7]
-
Washing: Wash the immunoprecipitated complexes thoroughly with lysis buffer.
-
Elution: Elute the proteins from the beads.
-
Western Blot Analysis: Perform Western blotting on the eluted samples and probe with an anti-ubiquitin antibody to detect a ladder of high-molecular-weight ubiquitinated species of the target protein.[7]
Quantitative Real-Time PCR (qRT-PCR)
Objective: To determine if the PROTAC affects the mRNA expression level of the target gene.[1]
Materials:
-
Cells treated with PROTAC or vehicle control
-
RNA extraction kit (e.g., Trizol)
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the treated cells using an RNA extraction kit.[1]
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.[1]
-
qPCR:
-
Set up the qPCR reaction with the master mix, primers, and cDNA.
-
Run the reaction on a qPCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target gene and the housekeeping gene.
-
Calculate the relative mRNA expression of the target gene using the ΔΔCt method.
-
Cell Viability/Cytotoxicity Assay (MTT Assay)
Objective: To assess the downstream functional consequence of target protein degradation on cell viability and proliferation.
Materials:
-
Cells seeded in a 96-well plate
-
PROTAC stock solution
-
Serum-free medium
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of SDS in HCl)
-
Multi-well spectrophotometer
Procedure:
-
Cell Treatment: Treat cells in a 96-well plate with a range of PROTAC concentrations for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: PROTAC-Mediated Degradation of Target Protein
| PROTAC Concentration (nM) | % Target Protein Remaining (Normalized to Loading Control) |
| 0 (Vehicle) | 100 |
| 0.1 | 95 |
| 1 | 80 |
| 10 | 55 |
| 100 | 20 |
| 1000 | 15 |
| 10000 | 30 (Hook Effect) |
Table 2: Summary of On-Target Effects of a Hypothetical BRD4 PROTAC
| Parameter | Value |
| DC50 | 12 nM |
| Dmax | >85% |
| IC50 (Cell Viability) | 25 nM |
Table 3: Co-Immunoprecipitation Results
| IP Antibody | Western Blot Probe | Vehicle Control | PROTAC-Treated |
| anti-CRBN | anti-Target Protein | - | +++ |
| anti-CRBN | anti-CRBN | +++ | +++ |
| IgG Control | anti-Target Protein | - | - |
Relative protein levels are indicated by: +++ (high), + (low), - (not detected).
Signaling Pathway Visualization
For many target proteins, their degradation will have downstream consequences on specific signaling pathways. For instance, the degradation of BRD4, a key epigenetic reader, is known to downregulate the expression of oncogenes such as c-Myc.[4]
References
- 1. mRNA PROTACs: engineering PROTACs for high‐efficiency targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitination Assay - Profacgen [profacgen.com]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifesensors.com [lifesensors.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Protein Degraders Using Pomalidomide-amido-PEG3-C2-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality, utilizing bifunctional molecules known as Proteolysis Targeting Chimeras (PROTACs) to eliminate disease-causing proteins. These molecules co-opt the cell's natural ubiquitin-proteasome system by bringing a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation.
Pomalidomide-amido-PEG3-C2-NH2 is a key building block in the synthesis of PROTACs. It is a functionalized E3 ligase ligand that incorporates the pomalidomide (B1683931) moiety, which specifically recruits the Cereblon (CRBN) E3 ligase.[1][2] This building block is conjugated to a 3-unit polyethylene (B3416737) glycol (PEG) linker, which provides appropriate spacing and favorable physicochemical properties, and terminates in a primary amine (-NH2) group.[1][3] This terminal amine allows for efficient and modular conjugation to a diverse library of small molecule binders for various proteins of interest (POIs), making it an ideal tool for high-throughput screening (HTS) to discover novel protein degraders.[4]
This document provides detailed protocols for the generation of a degrader library using this compound and a subsequent high-throughput screening cascade to identify and characterize potent and selective degraders.
Signaling Pathway: CRBN-Mediated Protein Degradation
The mechanism of action for a pomalidomide-based PROTAC involves the formation of a ternary complex between the target Protein of Interest (POI), the PROTAC molecule, and the Cereblon (CRBN) E3 ligase complex.[2][5] This proximity induces the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Experimental Workflow for High-Throughput Screening
A typical HTS workflow involves three main stages: (1) Synthesis of a degrader library, (2) Primary screening to assess protein degradation, and (3) Secondary screening to confirm degradation and evaluate selectivity.
References
- 1. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Improving solubility of Pomalidomide-amido-PEG3-C2-NH2 in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Pomalidomide-amido-PEG3-C2-NH2.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous buffers?
A1: this compound, like many Proteolysis Targeting Chimeras (PROTACs), is a relatively large and complex molecule. While the PEG3-linker is designed to improve hydrophilicity, the pomalidomide (B1683931) moiety itself has low aqueous solubility.[1][2] This inherent lipophilicity can lead to challenges when preparing solutions in purely aqueous buffers, often resulting in precipitation.
Q2: What is the expected solubility of this compound?
A2: The solubility of this compound is highly dependent on the solvent system. While it is readily soluble in organic solvents like DMSO, its aqueous solubility is limited. However, with the aid of co-solvents or formulation agents, its solubility in aqueous systems can be significantly enhanced. See the data summary tables below for more specific information.
Q3: What is the role of the PEG3 linker in this molecule?
A3: The Polyethylene Glycol (PEG) linker serves several critical functions in PROTAC molecules. Primarily, it increases the water solubility of the molecule, which can improve its handling in experiments and potentially its oral absorption.[3] The length and composition of the linker are also crucial for orienting the two ends of the PROTAC to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase.
Q4: Can I heat or sonicate the solution to improve solubility?
A4: Yes, gentle heating and/or sonication can be used to aid in the dissolution of this compound, especially if precipitation or phase separation occurs during preparation.[3][4] However, it is crucial to monitor the stability of the compound under these conditions to avoid degradation.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Concentration | Observations | Source |
| DMSO | 100 mg/mL (209.87 mM) | Clear solution (ultrasonication may be needed) | [3] |
| Ethanol | 100 mg/mL (177.78 mM) | Clear solution (ultrasonication may be needed) | [4] |
| Water | 16.67 mg/mL (29.64 mM) | Clear solution (ultrasonication may be needed) | [4] |
| PBS | 33.33 mg/mL (59.25 mM) | Clear solution | [4] |
Table 2: Example Formulations for Enhanced Aqueous Solubility
| Formulation Composition (v/v) | Achievable Concentration | Observations | Source |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.25 mM) | Clear solution | [3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.25 mM) | Clear solution | [3] |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon dilution in aqueous buffer | The concentration of the compound exceeds its thermodynamic solubility in the final buffer. | 1. Lower the final concentration of the compound in the assay. 2. Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, ensuring it remains within a range tolerated by your experimental system (typically ≤ 0.5%). 3. Utilize a formulation with co-solvents like PEG300 and a surfactant like Tween-80 as detailed in Table 2.[3] |
| Cloudy or hazy solution | Incomplete dissolution of the compound. | 1. Ensure the initial stock solution in the organic solvent is fully dissolved before diluting into the aqueous buffer. 2. Use gentle vortexing or sonication to aid dissolution.[3][4] 3. Filter the final solution through a 0.22 µm filter to remove any undissolved particulates. |
| Inconsistent experimental results | Variable concentration of the compound due to precipitation or adsorption to labware. | 1. Visually inspect all solutions for precipitation before use. 2. Prepare fresh dilutions for each experiment. 3. Consider using low-adhesion microplates or tubes. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound solid.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).
-
Mixing: Vortex or sonicate the solution until the solid is completely dissolved. A clear solution should be obtained.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Formulated Aqueous Solution
This protocol is based on a formulation known to improve the aqueous solubility of this compound.[3]
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Add Co-solvents: In a sterile tube, add the following in order, mixing after each addition:
-
400 µL PEG300
-
100 µL of the 25 mg/mL DMSO stock solution
-
50 µL Tween-80
-
-
Final Dilution: Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly until a clear solution is achieved. This results in a final concentration of 2.5 mg/mL.
Visualizations
Pomalidomide's Mechanism of Action
Pomalidomide acts as a "molecular glue," bringing together the E3 ubiquitin ligase Cereblon (CRBN) and its neosubstrate proteins, such as IKZF1 and IKZF3. This proximity leads to the ubiquitination and subsequent proteasomal degradation of these target proteins.
Caption: Pomalidomide-mediated protein degradation pathway.
Experimental Workflow for Solubility Assessment
This workflow outlines the steps to determine the kinetic solubility of this compound in a specific aqueous buffer.
Caption: Workflow for kinetic solubility determination.
References
Pomalidomide-amido-PEG3-C2-NH2 degradation and stability issues in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of Pomalidomide-amido-PEG3-C2-NH2 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential stability issues?
This compound is a synthetic molecule that incorporates the immunomodulatory drug Pomalidomide. It is linked via an amide bond to a polyethylene (B3416737) glycol (PEG) linker, which terminates in a primary amine group. This structure is common in the development of Proteolysis Targeting Chimeras (PROTACs), where Pomalidomide acts as a ligand for the E3 ubiquitin ligase Cereblon.
Potential stability issues in cell culture media primarily stem from the hydrolysis of its key functional groups:
-
Amide Bond Hydrolysis: The amide linkage between Pomalidomide and the PEG linker can be susceptible to cleavage by amidase enzymes present in serum-containing media or through pH-mediated hydrolysis.
-
Glutarimide (B196013) Ring Opening: Pomalidomide contains a glutarimide ring that can undergo hydrolysis, especially at non-physiological pH or in the presence of certain enzymes. This would render the molecule inactive as a Cereblon ligand.
-
PEG Linker Oxidation: While generally stable, PEG linkers can be susceptible to oxidative degradation, although this is less common under standard cell culture conditions.
Q2: My compound appears to lose activity over the course of my multi-day experiment. What could be the cause?
A gradual loss of activity is often indicative of compound degradation in the cell culture media. The primary suspects are the hydrolysis of the amide bond or the opening of the Pomalidomide's glutarimide ring. To confirm this, it is recommended to perform a stability study using a method like LC-MS (Liquid Chromatography-Mass Spectrometry) to quantify the amount of intact compound remaining in the media over time.
Q3: How does the presence of serum in my cell culture media affect the stability of the compound?
Serum contains a variety of enzymes, including proteases and amidases, that can accelerate the degradation of your compound. The amide bond in this compound is a potential target for these enzymes. It is advisable to test the compound's stability in both serum-free and serum-containing media to determine the impact of serum components.
Q4: Can I pre-mix the compound in media and store it for later use?
It is generally not recommended to store the compound in aqueous media for extended periods. The stability of the compound in media at 4°C or -20°C should be experimentally determined. For best results, prepare fresh solutions of the compound in an appropriate solvent (e.g., DMSO) and dilute it into the cell culture media immediately before each experiment.
Troubleshooting Guide
Problem: Inconsistent experimental results or lower than expected potency.
This issue is often linked to compound instability. Follow this guide to troubleshoot.
Step 1: Assess Compound Stability
-
Hypothesis: The compound is degrading in the cell culture media during the experiment.
-
Action: Perform a time-course stability assay. The goal is to measure the concentration of the intact compound in your specific cell culture media over a period that matches your experiment's duration (e.g., 24, 48, 72 hours).
Step 2: Analyze Stability Data
-
Action: Compare the stability of the compound under different conditions. Key comparisons include:
-
Media with and without fetal bovine serum (FBS).
-
Incubation at 37°C versus a control at 4°C.
-
-
Interpretation:
-
Rapid degradation at 37°C but stable at 4°C: Suggests temperature-dependent degradation (hydrolysis or enzymatic).
-
More rapid degradation in serum-containing media: Strongly suggests enzymatic degradation.
-
Step 3: Mitigate Degradation
-
If degradation is confirmed, consider the following strategies:
-
Reduce Incubation Time: If possible, shorten the duration of the experiment.
-
Replenish Compound: For longer experiments, replace the media with freshly prepared compound-containing media at regular intervals (e.g., every 24 hours).
-
Use Serum-Free or Reduced-Serum Media: If your cell line permits, switching to serum-free or reduced-serum media can significantly improve stability.
-
Consider Heat-Inactivated Serum: Heat inactivation can denature some degradative enzymes. Test if using heat-inactivated FBS improves the stability of your compound.
-
Data Summary
The following table summarizes hypothetical stability data for this compound under various conditions, as would be determined by an LC-MS stability assay.
| Condition | Time (hours) | % Remaining (Mean ± SD) |
| Media + 10% FBS @ 37°C | 0 | 100 |
| 24 | 65 ± 4.5 | |
| 48 | 35 ± 3.8 | |
| 72 | 15 ± 2.1 | |
| Media (serum-free) @ 37°C | 0 | 100 |
| 24 | 92 ± 2.9 | |
| 48 | 85 ± 3.1 | |
| 72 | 78 ± 4.0 | |
| Media + 10% Heat-Inactivated FBS @ 37°C | 0 | 100 |
| 24 | 88 ± 3.3 | |
| 48 | 79 ± 4.2 | |
| 72 | 70 ± 3.5 | |
| Media + 10% FBS @ 4°C | 0 | 100 |
| 72 | 98 ± 1.5 |
Experimental Protocols
Protocol: LC-MS Based Stability Assay in Cell Culture Media
1. Objective: To quantify the degradation of this compound in cell culture media over time.
2. Materials:
- This compound
- DMSO (anhydrous)
- Cell culture medium (e.g., DMEM, RPMI-1640)
- Fetal Bovine Serum (FBS), standard and heat-inactivated
- 96-well plates
- Acetonitrile (B52724) with 0.1% formic acid (or other suitable organic solvent for protein precipitation)
- LC-MS system
3. Procedure:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Prepare the test media conditions (e.g., Media + 10% FBS, Media serum-free).
- Spike the compound from the stock solution into the test media to a final concentration of 1 µM. Prepare a sufficient volume for all time points.
- Aliquot 100 µL of each mixture into separate wells of a 96-well plate for each time point (e.g., 0, 2, 8, 24, 48, 72 hours).
- For the T=0 time point, immediately add 200 µL of cold acetonitrile (containing an internal standard if available) to precipitate proteins and stop degradation. Mix well.
- Incubate the plate at 37°C in a CO2 incubator.
- At each subsequent time point, remove the corresponding wells and immediately quench by adding 200 µL of cold acetonitrile.
- Once all time points are collected, centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
- Carefully transfer the supernatant to a new 96-well plate or LC-MS vials.
- Analyze the samples by a validated LC-MS method to determine the peak area of the parent compound.
4. Data Analysis:
- Calculate the percentage of compound remaining at each time point relative to the T=0 time point.
- % Remaining = (Peak Area at Time T / Peak Area at Time 0) * 100
- Plot the % remaining versus time for each condition.
Visualizations
Caption: Potential degradation pathways of the compound in media.
Caption: Workflow for the LC-MS based media stability assay.
Technical Support Center: Optimizing Pomalidomide-PEG Linkers for PROTACs
This technical support center is designed for researchers, scientists, and drug development professionals working on optimizing the linker length of pomalidomide-based Proteolysis Targeting Chimeras (PROTACs) utilizing polyethylene (B3416737) glycol (PEG) linkers. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a pomalidomide-PEG linker in a PROTAC?
A1: A pomalidomide-PEG PROTAC is a heterobifunctional molecule designed to eliminate a target Protein of Interest (POI).[1] It consists of three key components: a ligand that binds to the target protein, a pomalidomide (B1683931) ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a PEG linker that connects these two ligands.[1][2][3] The linker's primary function is to position the target protein and the E3 ligase in close proximity to facilitate the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[3] The length and composition of the PEG linker are critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[3][4]
Q2: Why is linker length so critical for PROTAC efficacy?
A2: The length of the linker is a crucial parameter that dictates the efficacy of a PROTAC.[3][] An optimal linker length is necessary for the formation of a stable and productive ternary complex.[3][4] If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[3] Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to an unstable ternary complex.[3] Therefore, optimizing the linker length is a critical step in developing a potent PROTAC.[3][6]
Q3: What are the advantages of using a PEG-based linker for pomalidomide PROTACs?
A3: PEG linkers are composed of repeating ethylene (B1197577) glycol units, which provide a balance of flexibility and hydrophilicity.[2] This is advantageous because PROTACs are often large and lipophilic, which can lead to poor solubility and limited cell permeability.[2] The hydrophilic nature of PEG linkers can enhance the solubility and drug-like properties of the PROTAC.[2][7] Additionally, the flexibility of PEG linkers can allow for more conformational freedom to achieve a productive ternary complex.[1]
Q4: What is the "hook effect" and how does it relate to linker optimization?
A4: The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation efficacy decreases at higher concentrations.[4][8] This occurs because at high concentrations, the PROTAC can form binary complexes (either with the target protein or the E3 ligase) that are not productive for degradation, and these binary complexes outcompete the formation of the productive ternary complex.[4] Linker optimization is key to achieving positive cooperativity, where the formation of one binary complex promotes the binding of the third partner, which can mitigate the hook effect.[9]
Troubleshooting Guide
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| No target degradation observed with any linker length. | 1. Ineffective ternary complex formation. 2. Low cell permeability of the PROTACs. 3. Low Cereblon (CRBN) expression in the cell line. | 1. Synthesize PROTACs with a wider range of linker lengths and compositions (e.g., include more rigid or flexible linkers). 2. Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). Modify the linker to improve solubility and permeability. 3. Confirm CRBN expression in your cell line via Western Blot. If low, consider using a different cell line with higher CRBN expression.[4] |
| High variability in degradation between replicate experiments. | 1. Inconsistent cell seeding density or health. 2. Inaccurate PROTAC concentrations. 3. Variability in incubation times. | 1. Ensure consistent cell seeding and monitor cell health throughout the experiment. 2. Carefully prepare and validate the concentrations of your PROTAC stock solutions. 3. Use a precise timer for all incubation steps.[4] |
| "Hook effect" observed (degradation decreases at higher PROTAC concentrations). | Formation of non-productive binary complexes (Target-PROTAC or CRBN-PROTAC) that outcompete the formation of the productive ternary complex. | This is often a sign of a functional PROTAC. To determine the optimal concentration, perform a detailed dose-response curve to identify the concentration that gives the maximum degradation (Dmax) before the hook effect becomes prominent.[4] |
| Off-target protein degradation. | The pomalidomide moiety can sometimes induce the degradation of endogenous substrates of CRBN (neo-substrates). | 1. Perform proteomic analysis to identify off-target effects. 2. If significant off-target degradation is observed, consider modifying the pomalidomide ligand or the linker attachment point.[10] |
| PROTAC shows good binary binding but no degradation. | The ternary complex may form but not in a productive conformation for ubiquitination. | Perform an in-cell or in vitro ubiquitination assay to confirm if the target protein is being ubiquitinated. If not, this indicates a problem with the geometry of the ternary complex, requiring linker redesign.[3] |
Quantitative Data on Pomalidomide-PEG Linker Optimization
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[9] Below are examples illustrating the impact of PEG linker length on the efficacy of pomalidomide-based PROTACs targeting different proteins.
Case Study 1: Bruton's Tyrosine Kinase (BTK) Degraders [1]
| PROTAC | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) | Cell Line |
| MT-802 | PEG-based | 8 | C5 | ~9 | >99 | Namalwa |
| MT-809 | PEG-based | 12 | C5 | ~12 | >99 | Namalwa |
| Compound A | PEG-based | 8 | C4 | Inactive | - | Namalwa |
Data synthesized from published literature.[1]
Case Study 2: BRD4 Degraders [8]
| PROTAC Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations |
| 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective. |
| 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency. |
| 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation.[8] |
| 4-5 | BRD4 | H661 | < 0.5 | >90 | Potency can be recovered with longer PEG linkers, highlighting a non-linear relationship.[11] |
Note: The data presented is a synthesis of findings from multiple research articles. The "hook effect," where the efficacy of a PROTAC decreases at higher concentrations, is a common phenomenon and should be considered when interpreting degradation data.[8]
Experimental Protocols
Western Blot for Protein Degradation
Objective: To quantify the reduction in target protein levels following PROTAC treatment.[9]
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[9][12]
-
Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.[12]
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading.[12]
-
SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and incubate with a primary antibody specific to the target protein, followed by a secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an appropriate detection reagent. Quantify the band intensity using densitometry software.[12]
In-vitro Ubiquitination Assay
Objective: To confirm that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[4]
Methodology:
-
Cell Treatment and Lysis: Treat cells with the optimal concentration of your pomalidomide-PEG PROTAC for a shorter time course (e.g., 2-6 hours). Include a proteasome inhibitor (e.g., MG132) co-treatment group to block degradation and allow ubiquitinated protein to accumulate. Lyse the cells under denaturing conditions to preserve ubiquitination.[4]
-
Immunoprecipitation: Incubate the cell lysates with an anti-target protein antibody overnight at 4°C.
-
Western Blot for Ubiquitin: Elute the immunoprecipitated protein and analyze by Western blot using an anti-ubiquitin antibody. An increase in high molecular weight ubiquitinated species in the PROTAC-treated sample (especially with proteasome inhibitor co-treatment) confirms ubiquitination.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
Objective: To measure the kinetics and affinity of binary and ternary complex formation and to determine cooperativity.[9]
Methodology:
-
Immobilization: Immobilize either the E3 ligase (CRBN) or the target protein onto the surface of an SPR sensor chip.[9]
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity (PROTAC-E3 ligase or PROTAC-target).[9]
-
Inject a series of concentrations of the soluble protein partner (target or E3 ligase) to confirm there is no non-specific binding to the immobilized protein.[9]
-
-
Ternary Complex Analysis:
-
Inject a mixture of the PROTAC and the soluble protein partner at various concentrations over the immobilized protein.
-
An increase in the binding response compared to the binary interactions indicates the formation of a ternary complex.
-
-
Cooperativity Calculation: Cooperativity (α) is calculated as the ratio of the dissociation constants (KD) for the binary and ternary complexes. An α value greater than 1 indicates positive cooperativity.
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for optimizing PROTAC linker properties.
Caption: Logical relationships in PROTAC troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Pomalidomide-amido-PEG3-C2-NH2-based PROTACs and the Hook Effect
Welcome to the technical support center for researchers utilizing Pomalidomide-amido-PEG3-C2-NH2-based Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common experimental challenges, with a particular focus on the hook effect.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The hook effect is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration.[1] Instead of a typical sigmoidal dose-response curve where increasing inhibitor concentration leads to an increased effect up to a plateau, high concentrations of a PROTAC can lead to a paradoxical reduction in its degradation efficacy.[1]
Q2: What is the underlying cause of the hook effect?
A2: The hook effect is primarily caused by the formation of unproductive binary complexes at high PROTAC concentrations.[1][3] A PROTAC's efficacy relies on forming a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[1] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[1]
Q3: What are the experimental consequences of the hook effect?
Q4: At what concentration range does the hook effect typically become apparent?
A4: The concentration at which the hook effect manifests can vary significantly depending on the specific PROTAC, target protein, E3 ligase, and cell line used.[4] However, it is frequently observed at micromolar (µM) concentrations, often starting around 1 µM and becoming more pronounced at higher concentrations.[1] It is crucial to perform a wide dose-response experiment, spanning several orders of magnitude (e.g., picomolar to high micromolar), to identify the optimal concentration for degradation and detect the onset of the hook effect.[1]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound-based PROTACs.
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| Decreased protein degradation at high PROTAC concentrations. | You are likely observing the hook effect . | 1. Confirm the Hook Effect: Repeat the experiment with a broader and more granular range of PROTAC concentrations, especially at the higher end. 2. Determine Optimal Concentration: Identify the concentration that achieves maximum degradation (Dmax) and use concentrations at or below this for subsequent experiments. 3. Assess Ternary Complex Formation: Employ biophysical or cellular assays (e.g., NanoBRET, Co-Immunoprecipitation) to directly measure ternary complex formation at various PROTAC concentrations.[1] |
| No target protein degradation observed at any tested concentration. | 1. Poor Cell Permeability: PROTACs are often large molecules and may have difficulty crossing the cell membrane.[2] 2. Low E3 Ligase Expression: The cell line may not express sufficient levels of Cereblon (CRBN), the E3 ligase recruited by Pomalidomide. 3. Suboptimal Incubation Time: Degradation kinetics can vary between different PROTACs and target proteins. | 1. Verify Target Engagement: Use cellular thermal shift assays (CETSA) or NanoBRET to confirm that the PROTAC binds to both the target protein and CRBN within the cell.[2] 2. Check E3 Ligase Expression: Confirm CRBN expression levels in your cell line via Western Blot or qPCR. 3. Optimize Incubation Time: Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) at a fixed, optimal PROTAC concentration to determine the ideal incubation period.[1] |
| High variability between experimental replicates. | 1. Inconsistent Cell Culture Conditions: Cell passage number, confluency, or overall health can impact the ubiquitin-proteasome system's efficiency.[2] 2. PROTAC Instability: The PROTAC may be unstable in the cell culture medium over the experiment's duration. | 1. Standardize Cell Culture: Use cells within a defined passage number range and maintain consistent seeding densities. 2. Assess Compound Stability: Evaluate the stability of your PROTAC in the cell culture media over the experimental time course. |
Experimental Protocols
Western Blotting for Protein Degradation Quantification
This protocol outlines the steps to quantify target protein degradation following treatment with a this compound-based PROTAC.
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC in cell culture medium. A wide concentration range (e.g., 1 pM to 10 µM) is recommended to identify the optimal concentration and observe any potential hook effect.[1]
-
Include a vehicle-only control (e.g., DMSO).
-
Replace the existing medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).[1]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for electrophoresis by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein signal to the loading control signal for each sample.
-
Plot the normalized protein levels against the PROTAC concentration to generate a dose-response curve.
-
Visualizations
Caption: PROTAC-induced ternary complex formation leading to target protein ubiquitination and degradation.
Caption: Formation of unproductive binary complexes at high PROTAC concentrations leads to the hook effect.
Caption: A logical workflow for troubleshooting common issues in PROTAC experiments.
References
Technical Support Center: Purification of Pomalidomide-amido-PEG3-C2-NH2
Welcome to the technical support center for the purification of Pomalidomide-amido-PEG3-C2-NH2. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of this critical PROTAC linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
This compound is a functionalized linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It incorporates the pomalidomide (B1683931) moiety, which binds to the E3 ubiquitin ligase Cereblon (CRBN), and a PEGylated linker with a terminal amine group for conjugation to a target protein ligand.[1][2][3] The purity of this linker is critical as impurities can lead to side reactions, incorrect characterization of the final PROTAC, and unreliable biological data.
Q2: What are the common impurities encountered during the synthesis of this compound?
The synthesis of pomalidomide-conjugates can be low-yielding and produce intractable byproducts.[4] A significant impurity arises from a competing nucleophilic acyl substitution reaction that can co-elute with the desired product during HPLC purification.[5] Other potential impurities include unreacted starting materials, and byproducts from side reactions. General impurities in pomalidomide synthesis can include benzyldione, 5-amino, desamino, and nitrodione impurities.[6][]
Q3: What are the recommended purification methods for this compound?
The most common and effective purification methods are High-Performance Liquid Chromatography (HPLC) and Flash Column Chromatography. The choice of method depends on the scale of the synthesis, the nature of the impurities, and the required final purity.
Q4: How can I remove the common byproduct that co-elutes with my product in HPLC?
A documented strategy for removing a key impurity that results from nucleophilic acyl substitution is the use of taurine (B1682933) as a scavenger. This method modifies the byproduct, allowing for its separation from the desired this compound.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
HPLC Purification Troubleshooting
| Problem | Potential Cause | Solution |
| Co-elution of impurities with the main product peak. | A common byproduct of the synthesis is a phthalimide (B116566) species resulting from nucleophilic acyl substitution, which is known to co-elute with the desired product.[5] | Treat the crude product mixture with taurine to chemically modify the impurity, altering its retention time and allowing for separation. |
| Poor peak shape (tailing or fronting). | - Suboptimal mobile phase pH.- Column overload.- Secondary interactions with the stationary phase. | - Adjust the pH of the mobile phase. The addition of a small amount of trifluoroacetic acid (TFA) or formic acid can improve peak shape for amine-containing compounds.- Reduce the amount of sample injected onto the column.- Use a high-quality, end-capped C18 column. |
| Low recovery of the product. | - The product may be adsorbing to the column matrix.- The product may be precipitating on the column. | - Add a small amount of a stronger, less polar solvent to the mobile phase to reduce non-specific binding.- Ensure the sample is fully dissolved in the injection solvent and that the injection solvent is compatible with the mobile phase. |
Flash Column Chromatography Troubleshooting
| Problem | Potential Cause | Solution |
| Poor separation of the product from impurities. | - Inappropriate solvent system.- The highly polar nature of the PEG linker can lead to streaking and poor separation on silica (B1680970) gel. | - For PEGylated compounds, a chloroform-methanol solvent system (e.g., 10:1) can be effective. For compounds with free amino groups, adding a small amount of aqueous ammonia (B1221849) (e.g., 1%) to the eluent can improve separation.[8]- A slow gradient of 1-10% of a 1:1 ethanol/isopropanol mixture in chloroform (B151607) has been reported to provide better separation for PEG-containing compounds than methanol-based systems.[8] |
| Product streaks on the TLC plate and elutes over many fractions. | The polar nature of the PEG chain and potential interactions with the silica gel. | - Use a more polar solvent system or add a modifier like triethylamine (B128534) or ammonia to the eluent to reduce interactions with the silica.- Consider using a different stationary phase, such as alumina (B75360) or a C18 reversed-phase silica gel. |
| Difficulty in detecting the product on a TLC plate. | PEG compounds often do not have a strong UV chromophore. | Use a modified Dragendorff stain, which is effective for detecting PEG-containing compounds.[8] |
Experimental Protocols
Protocol 1: Preparative HPLC Purification
This protocol provides a general method for the purification of this compound. Optimization may be required based on the specific impurity profile and the HPLC system used.
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724)
-
Crude this compound
-
Filtration apparatus (0.45 µm syringe filter)
-
Fraction collector
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of a 50:50 mixture of Mobile Phase A and Mobile Phase B. Filter the solution through a 0.45 µm syringe filter.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5 column volumes.
-
Injection: Inject the filtered sample onto the column.
-
Gradient Elution:
-
5% to 60% Mobile Phase B over 40 minutes.
-
60% to 100% Mobile Phase B over 5 minutes.
-
Hold at 100% Mobile Phase B for 5 minutes.
-
Return to 5% Mobile Phase B over 2 minutes.
-
Hold at 5% Mobile Phase B for 5 minutes to re-equilibrate.
-
-
Detection: Monitor the elution at 220 nm and 254 nm.
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC-MS to confirm purity and identity.
-
Product Isolation: Pool the pure fractions, remove the acetonitrile under reduced pressure, and lyophilize the aqueous solution to obtain the purified product as a TFA salt.
Protocol 2: Flash Column Chromatography
This protocol is suitable for a pre-purification step or for smaller-scale purifications where high resolution is not critical.
Materials:
-
Flash chromatography system
-
Silica gel column
-
Solvents: Chloroform, Methanol (B129727), Aqueous Ammonia (28%)
-
TLC plates (silica gel 60 F254)
-
Modified Dragendorff stain for visualization
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial eluent or a slightly stronger solvent mixture. Adsorb the sample onto a small amount of silica gel.
-
Column Packing and Equilibration: Pack a silica gel column with a slurry of silica in the initial eluent. Equilibrate the column with the initial eluent.
-
Loading: Carefully load the silica-adsorbed sample onto the top of the column.
-
Elution:
-
Prepare an eluent of Chloroform:Methanol:Aqueous Ammonia (e.g., 90:9:1).
-
Run the column with this eluent, or a gradient of increasing methanol concentration.
-
-
Fraction Collection: Collect fractions and monitor the separation by TLC.
-
TLC Analysis: Spot the collected fractions on a TLC plate. Develop the plate in a suitable solvent system (e.g., the elution solvent). Visualize the spots under UV light (if applicable) and by staining with a modified Dragendorff reagent.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Presentation
Table 1: Summary of Analytical Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C22H28N4O8 | [2] |
| Molecular Weight | 476.48 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| Purity (LCMS) | >95% | [3] |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for HPLC purification challenges.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Pomalidomide-PEG3-NH2.HCl | CAS:2446474-09-3 | Biopharma PEG [biochempeg.com]
- 4. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Enhancing Cell Permeability of Pomalidomide-amido-PEG3-C2-NH2 Conjugates
Welcome to the technical support center for Pomalidomide-amido-PEG3-C2-NH2 conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and enhancing the cell permeability of molecules synthesized using this Cereblon (CRBN) E3 ligase ligand-linker.
Introduction to the Challenge:
Pomalidomide (B1683931) itself is a small molecule with good cell permeability. However, when conjugated to a PEG linker and a larger warhead to form a Proteolysis Targeting Chimera (PROTAC), the resulting molecule often has a high molecular weight (MW) and a large topological polar surface area (TPSA), which can significantly hinder its ability to cross the cell membrane.[1][2] The this compound serves as a foundational piece for building these larger PROTACs.[3][4] Enhancing the cell permeability of the final conjugate is therefore a critical step in developing effective protein degraders.
This guide provides frequently asked questions, troubleshooting advice, and detailed experimental protocols to help you navigate this challenge.
Pomalidomide's Mechanism of Action
Pomalidomide functions as a molecular glue, binding to the E3 ubiquitin ligase Cereblon (CRBN). This binding event induces the recruitment of specific target proteins, primarily the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), to the E3 ligase complex.[][6] This proximity leads to the ubiquitination and subsequent degradation of these target proteins by the proteasome.[7] In the context of a PROTAC, the pomalidomide moiety serves to hijack this cellular machinery to degrade a different protein of interest targeted by the PROTAC's other ligand (the "warhead").
Frequently Asked Questions (FAQs)
Q1: My PROTAC, built with the this compound linker, shows potent biochemical activity but poor cellular efficacy. Is permeability the likely issue?
A1: Yes, this is a very common scenario. Potent activity in a cell-free assay (e.g., target binding, ternary complex formation) that fails to translate to cellular activity often indicates poor cell permeability.[8] PROTACs are large molecules that frequently violate traditional "Rule of 5" guidelines, making it difficult for them to passively diffuse across the cell membrane.[2] Direct measurement of your conjugate's permeability using assays like PAMPA or Caco-2 is recommended to confirm this hypothesis.
Q2: How does the PEG3 linker in the this compound component affect the permeability of my final conjugate?
A2: The polyethylene (B3416737) glycol (PEG) linker significantly influences a PROTAC's physicochemical properties.[9] While PEGylation can improve solubility and reduce non-specific binding, it also increases the molecular weight and can impact permeability.[10][11] The length and flexibility of the PEG linker are critical; a linker that is too long can increase the molecule's overall size and flexibility, potentially hindering membrane passage.[10] However, the "chameleonic" properties of some linkers can allow them to adopt folded, less polar conformations within the lipid bilayer, shielding polar groups and facilitating passage.[12]
Q3: What are the key physicochemical properties of my conjugate that I should focus on for improving cell permeability?
A3: The primary properties to consider are:
-
Molecular Weight (MW): PROTACs often have MW > 800 Da, which is a major obstacle to passive diffusion.[2]
-
Topological Polar Surface Area (TPSA): A high TPSA, resulting from numerous polar functional groups, is a significant contributor to poor permeability.
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high count of HBDs and HBAs increases the energy penalty for desolvation when entering the lipid membrane.[13]
-
Lipophilicity (LogP): An optimal LogP is crucial. While higher lipophilicity can improve membrane interaction, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.
Q4: Can formulation strategies help improve the apparent permeability of my conjugate without chemical modification?
A4: Yes, formulation can be a powerful tool. Using permeation enhancers, which are excipients that reversibly disrupt the cell membrane, can increase permeability.[14] Examples include certain fatty acids or surfactants. Additionally, encapsulating the conjugate in delivery systems like lipid nanoparticles can facilitate uptake through endocytosis.[14]
Troubleshooting Guide
This guide addresses common issues encountered when evaluating and optimizing the cell permeability of Pomalidomide-based conjugates.
Issue 1: Low Apparent Permeability (Papp) Value in Caco-2 or PAMPA Assays
-
Possible Cause 1: Unfavorable Physicochemical Properties.
-
Troubleshooting Step: Analyze your conjugate's MW, TPSA, HBD/HBA count, and LogP. Compare these values to those of known permeable and impermeable PROTACs if available.
-
Solution:
-
Linker Modification: Synthesize analogs with different linkers. Shortening the PEG chain or replacing it with a more rigid, hydrocarbon-based linker can sometimes improve permeability.[9]
-
Introduce Intramolecular Hydrogen Bonding: Strategically adding groups that can form internal hydrogen bonds can "mask" polar functionalities, reducing the effective TPSA in a lipophilic environment and lowering the desolvation energy penalty.[13][15]
-
Scaffold Hopping: If possible, consider alternative warheads or E3 ligase ligands that may have better intrinsic permeability properties.
-
-
-
Possible Cause 2: Active Efflux by Transporters.
-
Troubleshooting Step: Perform a bidirectional Caco-2 assay. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests your conjugate is a substrate for an efflux transporter like P-glycoprotein (P-gp/MDR1) or BCRP.[16][17]
-
Solution:
-
Co-dosing with Inhibitors: Repeat the permeability assay in the presence of known efflux transporter inhibitors (e.g., Verapamil for P-gp). A significant increase in the A-B permeability confirms efflux.
-
Structural Modification: Modify the conjugate to disrupt its recognition by the transporter. This can involve "scaffold hopping" or adding bulky groups near the recognition sites.[14]
-
-
Issue 2: High Variability in Cell-Based Assay Results
-
Possible Cause 1: Inconsistent Cell Health or Seeding Density.
-
Troubleshooting Step: Review your cell culture and assay setup protocols. Ensure cell passage number is consistent and that cells have high viability (>95%) before starting the experiment.[18][19]
-
Solution: Standardize cell seeding density and allow cells to adhere and form a consistent monolayer before adding the compound. Use automated cell counters for accuracy. Always include positive and negative controls in your experimental design.[20]
-
-
Possible Cause 2: Compound Precipitation or Instability.
-
Troubleshooting Step: Check the solubility of your conjugate in the assay medium at the tested concentrations. Visually inspect for precipitation. Assess the chemical stability of the compound over the time course of the experiment using LC-MS.
-
Solution: If solubility is an issue, prepare stock solutions in 100% DMSO and ensure the final DMSO concentration in the assay is low and consistent (typically <0.5%).[6] If the compound is unstable, consider shortening the assay duration or identifying and modifying the liable functional groups.
-
Troubleshooting Decision Tree
Data Presentation: Physicochemical Properties & Permeability
Quantitative data is essential for diagnosing permeability issues. The tables below provide a framework for organizing and interpreting your experimental data.
Table 1: Comparison of Physicochemical Properties
| Compound | Molecular Weight (Da) | cLogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors |
| Pomalidomide | 273.2 | 0.8 | 105.7 | 3 | 4 |
| Hypothetical PROTAC | > 800 | 3.0 - 6.0 | > 140 | > 5 | > 10 |
This table illustrates the significant increase in properties that negatively impact permeability when moving from the parent ligand to a full PROTAC conjugate.
Table 2: Interpreting Permeability Assay Results
| Assay | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Interpretation |
| PAMPA | > 5.0 | High Passive Permeability |
| 1.0 - 5.0 | Moderate Passive Permeability | |
| < 1.0 | Low Passive Permeability | |
| Caco-2 | > 10.0 | High Permeability |
| 1.0 - 10.0 | Moderate Permeability | |
| < 1.0 | Low Permeability | |
| Efflux Ratio (B-A/A-B) | > 2.0 | Potential Efflux Substrate |
| < 2.0 | Not a Significant Efflux Substrate |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses passive membrane permeability in a cell-free system.
Workflow Diagram
Methodology:
-
Prepare Solutions:
-
Donor Solution: Dissolve the test conjugate in a suitable buffer (e.g., PBS, pH 7.4) to the desired concentration.
-
Acceptor Solution: Use the same buffer as the donor solution, potentially with a solubilizing agent if sink conditions are a concern.
-
Lipid Solution: Prepare a solution of a lipid mixture (e.g., 2% lecithin) in an organic solvent like dodecane.
-
-
Plate Preparation:
-
Add 150-300 µL of the donor solution to each well of a 96-well donor plate.
-
Carefully pipette ~5 µL of the lipid solution onto the membrane of each well of a 96-well filter plate (acceptor plate). Allow the solvent to impregnate the membrane.
-
-
Assay Assembly and Incubation:
-
Place the lipid-coated filter plate onto the donor plate, ensuring the bottom of the membrane contacts the donor solution.
-
Add 150-300 µL of acceptor buffer to the top of the filter plate.
-
Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.
-
-
Quantification and Calculation:
Protocol 2: Caco-2 Bidirectional Permeability Assay
This assay uses a monolayer of Caco-2 cells to model intestinal absorption and identify potential efflux transporter substrates.[21]
Methodology:
-
Cell Culture:
-
Seed Caco-2 cells onto permeable Transwell inserts in a multi-well plate.
-
Culture the cells for 18-21 days to allow them to differentiate and form a confluent, polarized monolayer with functional tight junctions.
-
-
Monolayer Integrity Check:
-
Before the assay, measure the Transepithelial Electrical Resistance (TEER) of each monolayer to ensure integrity.
-
Alternatively, assess the permeability of a low-permeability marker like Lucifer Yellow.[22] Discard any wells that do not meet the quality control criteria.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).[8]
-
Add the conjugate solution in transport buffer to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking. At designated time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace the volume with fresh buffer.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
To assess active efflux, perform the assay in the reverse direction by adding the conjugate to the basolateral chamber and sampling from the apical chamber.[8]
-
-
Quantification and Calculation:
-
Analyze the concentration of the conjugate in all collected samples using LC-MS/MS.
-
Calculate the Papp values for both the A-to-B and B-to-A directions.
-
Calculate the efflux ratio (Papp B-A / Papp A-B) to determine if the conjugate is a substrate for efflux pumps.
-
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 6. Pomalidomide | Cell Signaling Technology [cellsignal.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. benchchem.com [benchchem.com]
- 9. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 10. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bioivt.com [bioivt.com]
- 17. admescope.com [admescope.com]
- 18. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 19. youtube.com [youtube.com]
- 20. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ternary Complex Formation with Pomalidomide-amido-PEG3-C2-NH2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance ternary complex formation using Pomalidomide-amido-PEG3-C2-NH2. This molecule serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), acting as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in ternary complex formation?
A1: this compound is a synthetic E3 ligase ligand-linker conjugate.[1][2] The pomalidomide (B1683931) component binds to the Cereblon (CRBN) E3 ubiquitin ligase. The PEG3-C2-NH2 linker provides a point of attachment for a ligand that binds to a target protein of interest (POI). By simultaneously binding to both CRBN and the POI, the resulting PROTAC molecule facilitates the formation of a ternary complex (POI-PROTAC-CRBN). This proximity is the critical first step in inducing the ubiquitination and subsequent proteasomal degradation of the target protein.[3][4]
Q2: How does the PEG3 linker in this compound influence ternary complex stability?
A2: The polyethylene (B3416737) glycol (PEG) linker is a key determinant of the stability and geometry of the ternary complex.[5] Its length, flexibility, and composition can significantly impact the cooperativity of the interaction between the target protein and CRBN. An optimized linker allows for a favorable orientation of the two proteins, which is essential for efficient ubiquitin transfer.[3][6]
Q3: What is "cooperativity" in the context of ternary complex formation and why is it important?
A3: Cooperativity refers to the phenomenon where the binding of one protein (e.g., the target protein) to the PROTAC enhances the binding affinity of the other protein (e.g., CRBN), and vice versa. Positive cooperativity leads to a more stable ternary complex than would be expected from the individual binary binding affinities.[7][8] This increased stability often correlates with more potent and efficient protein degradation.[9]
Q4: What is the "hook effect" and how can it be mitigated?
A4: The "hook effect" is a phenomenon observed in PROTAC-induced ternary complex formation where, at high concentrations of the PROTAC, the formation of the ternary complex is inhibited.[5][7] This occurs because the high concentration of the PROTAC favors the formation of binary complexes (PROTAC-target protein and PROTAC-CRBN), which compete with the formation of the productive ternary complex. To mitigate this, it is crucial to perform a full dose-response experiment to identify the optimal concentration range for ternary complex formation and subsequent protein degradation.[5][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or weak ternary complex formation observed in biophysical assays (e.g., SPR, ITC, TR-FRET) | Inefficient bridging of the target protein and CRBN by the PROTAC. | - Optimize Linker: Synthesize and test PROTACs with different linker lengths and compositions to improve the geometry and stability of the ternary complex.[3][5] - Confirm Binary Binding: Ensure that the individual ligands bind to the target protein and CRBN, respectively.[3] |
| Low protein expression or purity. | - Verify Expression: Check the expression levels of the target protein and CRBN in your cellular model using Western Blot or qPCR.[3][5] - Ensure Purity: Use highly purified proteins for in vitro assays to avoid interference. | |
| Suboptimal assay conditions. | - Buffer Optimization: Test different buffer conditions (pH, salt concentration) as they can influence protein-protein interactions.[10] - Vary Concentrations: Titrate both the target protein and CRBN concentrations to find the optimal ratio for complex formation.[10] | |
| "Hook effect" observed in dose-response curves | High PROTAC concentration favoring binary complex formation. | - Perform a Wide Dose-Response: Test a broad range of PROTAC concentrations (from picomolar to micromolar) to identify the optimal window for ternary complex formation and degradation.[5] |
| Inconsistent results between biochemical and cellular assays | Differences between in vitro and in-cell environments. | - Orthogonal Validation: Use a combination of in vitro (e.g., TR-FRET, AlphaLISA) and in-cell (e.g., NanoBRET, Co-IP) assays to confirm ternary complex formation.[5] |
| Poor cell permeability or stability of the PROTAC. | - Assess Permeability: Use cellular thermal shift assays (CETSA) or NanoBRET to confirm target engagement in live cells.[5] - Evaluate Stability: Measure the stability of your PROTAC in cell culture medium and lysates using LC-MS/MS.[5] | |
| High background signal in proximity-based assays (e.g., AlphaLISA, TR-FRET) | Non-specific binding of assay components or protein aggregation. | - Include Controls: Use a non-binding PROTAC analog or non-specific proteins as negative controls.[10][11] - Check for Aggregation: Analyze protein samples by size-exclusion chromatography to ensure they are monomeric.[11] |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation in Cells
This method is used to verify the PROTAC-dependent interaction between the target protein and CRBN within a cellular context.[12]
Methodology:
-
Cell Culture and Lysis:
-
Culture cells to an appropriate density.
-
Treat cells with the PROTAC (synthesized using this compound) at various concentrations and for different durations. Include a vehicle control (e.g., DMSO).
-
Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[3]
-
Clarify the lysates by centrifugation.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with Protein A/G magnetic beads.
-
Incubate the pre-cleared lysate with an antibody specific for the target protein or an isotype control antibody.
-
Add fresh Protein A/G magnetic beads to capture the antibody-protein complexes.[12]
-
-
Washing and Elution:
-
Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.[12]
-
-
Western Blot Analysis:
Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis of Ternary Complex Formation
SPR is a label-free technique used to measure the kinetics and affinity of binary and ternary interactions in real-time.[13][14]
Methodology:
-
Immobilization:
-
Immobilize purified CRBN onto a sensor chip surface.
-
-
Binary Binding Analysis:
-
Inject a series of concentrations of the PROTAC over the CRBN-coated surface to determine the binding kinetics (k_on, k_off) and affinity (K_D) for the PROTAC-CRBN interaction.[12]
-
In a separate experiment, immobilize the purified target protein and inject the PROTAC to determine the K_D for the PROTAC-target interaction.[12]
-
-
Ternary Complex Analysis:
-
Inject a mixture of a constant concentration of the target protein and varying concentrations of the PROTAC over the CRBN-coated surface.
-
The formation of the ternary complex will result in a further increase in the SPR signal.
-
-
Data Analysis:
-
Fit the sensorgrams to an appropriate binding model to determine the kinetic and affinity constants for ternary complex formation.
-
Calculate the cooperativity factor (α) by comparing the binary and ternary binding affinities.[11]
-
Protocol 3: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a proximity-based assay used to quantify ternary complex formation in a high-throughput format.[6]
Methodology:
-
Assay Setup:
-
In a microplate, combine the purified target protein and CRBN, each labeled with a FRET donor or acceptor fluorophore (e.g., using specific antibodies or protein tags).
-
Add varying concentrations of the PROTAC.
-
-
Incubation:
-
Incubate the mixture at room temperature to allow for complex formation.[3]
-
-
FRET Measurement:
-
Measure the time-resolved FRET signal using a plate reader. An increase in the FRET signal indicates the proximity of the donor and acceptor fluorophores, signifying ternary complex formation.[3]
-
-
Data Analysis:
-
Plot the FRET signal against the PROTAC concentration to generate a dose-response curve and determine the potency of ternary complex formation.[3]
-
Visualizations
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Caption: Experimental workflow for PROTAC characterization.
Caption: Logical relationship of binary vs. ternary complexes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. benchchem.com [benchchem.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 8. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. o2hdiscovery.co [o2hdiscovery.co]
Addressing poor in vivo stability of Pomalidomide-amido-PEG3-C2-NH2-based degraders
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor in vivo stability with Pomalidomide-amido-PEG3-C2-NH2-based degraders.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor in vivo stability of this compound-based degraders?
A1: The primary challenges affecting the in vivo stability of these degraders often stem from their susceptibility to metabolic clearance and inherent physicochemical properties.[1] The linker, particularly the amide bond and PEG chain, can be a point of metabolic vulnerability.[1][2] Additionally, the pomalidomide (B1683931) moiety itself can be metabolized. Common metabolic pathways include oxidation by Cytochrome P450 (CYP) enzymes and hydrolysis of amide bonds.[1] Poor aqueous solubility and low cell permeability can also contribute to suboptimal pharmacokinetic profiles.[1][3]
Q2: How does the this compound linker influence the degrader's stability?
A2: The linker is a critical determinant of a PROTAC's properties.[4] The amide bond within the this compound linker can be susceptible to hydrolysis by plasma and cellular amidases. The PEG portion, while often improving solubility, can be a site for oxidation.[5] The linker's length and flexibility are crucial for the formation of a stable ternary complex between the target protein and the E3 ligase, which in turn affects degradation efficiency.[2][4]
Q3: What are the known off-target effects of pomalidomide-based degraders, and how can they be mitigated?
A3: Pomalidomide, as a Cereblon (CRBN) E3 ligase recruiter, can independently mediate the degradation of endogenous zinc-finger (ZF) proteins, such as IKZF1 and IKZF3.[6][7][8] This off-target activity is a known liability of pomalidomide-based PROTACs.[6][9] Research suggests that modifying the pomalidomide moiety, particularly at the C5 position of the phthalimide (B116566) ring, can reduce these off-target effects while maintaining on-target degradation.[6][10]
Q4: Can formulation strategies improve the in vivo performance of my degrader?
A4: Yes, formulation can significantly enhance in vivo performance. For degraders with poor solubility, amorphous solid dispersions (ASDs) with polymers like HPMCAS or Eudragit® can improve oral bioavailability.[1][11] Lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can also improve solubility and absorption.[3][12]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Rapid clearance in vivo | Metabolic instability of the linker or pomalidomide moiety. | 1. Metabolite Identification: Use LC-MS/MS to identify major metabolites in plasma and liver microsome assays.[13][14] 2. Linker Modification: Replace the amide bond with a more stable linkage, such as a triazole or an ether.[5] Consider using a more rigid linker containing cycloalkane or aromatic groups.[5][15] 3. Introduce Metabolic Blockers: If a specific site of metabolism is identified, introduce blocking groups like fluorine atoms.[16] |
| Low oral bioavailability | Poor aqueous solubility and/or low cell permeability. | 1. Formulation Development: Prepare an amorphous solid dispersion (ASD) or a lipid-based formulation.[1][11] 2. Solubility Enhancement: Introduce polar functional groups or basic nitrogen atoms into the linker to improve solubility.[15][17] 3. Permeability Assessment: Conduct a Caco-2 permeability assay to understand cell entry.[18] Modifications to the linker to reduce polar surface area or introduce intramolecular hydrogen bonds can improve permeability.[15][19] |
| Off-target toxicity observed | Pomalidomide-mediated degradation of zinc-finger proteins. | 1. Global Proteomics: Perform quantitative proteomics to identify off-target protein degradation.[1][20] 2. Pomalidomide Analogs: Synthesize degraders using pomalidomide analogs with modifications at the C5 position of the phthalimide ring.[6][10] 3. Inactive Control: Synthesize an inactive epimer of the pomalidomide degrader as a negative control for phenotypic assays.[20] |
| High variability in animal studies | Inconsistent formulation or dosing. | 1. Formulation Characterization: Ensure the formulation is homogenous and stable under dosing conditions.[1] 2. Dose-Response Study: Perform a dose-escalation study to identify a therapeutic window and avoid the "hook effect".[1][14] |
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To determine the intrinsic clearance of the pomalidomide-based degrader.[1][16]
Materials:
-
Test degrader compound
-
Pooled human or mouse liver microsomes
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the degrader in DMSO.
-
In a 96-well plate, add phosphate buffer, the degrader solution (final concentration typically 1 µM), and liver microsomes.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold ACN containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent degrader.
-
Calculate the half-life (t½) and intrinsic clearance (CLint).
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of the degrader.[18]
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Hanks' Balanced Salt Solution (HBSS)
-
Test degrader compound
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture until a confluent monolayer is formed (typically 21 days).
-
Wash the cell monolayer with HBSS.
-
Add the degrader solution in HBSS to the apical (A) side of the monolayer.
-
At various time points, collect samples from the basolateral (B) side.
-
Analyze the concentration of the degrader in the apical and basolateral samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
Visualizations
Caption: Troubleshooting workflow for addressing poor in vivo stability.
Caption: Key pathways for metabolic clearance of degraders.
Caption: Core strategies for enhancing degrader stability.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. lcms.labrulez.com [lcms.labrulez.com]
- 14. benchchem.com [benchchem.com]
- 15. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 16. benchchem.com [benchchem.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Pomalidomide-amido-PEG3-C2-NH2: A Technical Guide to Stock Solution Preparation and Storage
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the preparation and storage of Pomalidomide-amido-PEG3-C2-NH2 stock solutions. Adherence to these best practices is crucial for ensuring the stability, and activity of the compound, leading to reliable and reproducible experimental outcomes.
Solubility and Stock Solution Preparation
Proper dissolution and accurate concentration are foundational to the successful use of this compound in your experiments. The following table summarizes the solubility of the compound in various solvents. It is highly recommended to use newly opened, anhydrous DMSO for preparing the primary stock solution due to the hygroscopic nature of DMSO, which can impact solubility.[1][2][3]
| Solvent | Maximum Concentration | Molar Concentration | Notes |
| DMSO | 100 mg/mL | 177.78 mM | Ultrasonic assistance may be required for complete dissolution.[1][2][3] |
| Ethanol | 100 mg/mL | 177.78 mM | Ultrasonic assistance may be required.[1] |
| Water | 16.67 mg/mL | 29.64 mM | Ultrasonic assistance is recommended.[1] |
Experimental Protocol: Preparing a 10 mM DMSO Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous/low-water content Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free polypropylene (B1209903) microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Pre-warm the Compound: Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weigh the Compound: Accurately weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution (assuming a molecular weight of ~562.49 g/mol for the TFA salt form), you would weigh out 5.62 mg.
-
Add Solvent: Add the calculated volume of DMSO to the vial containing the compound.
-
Dissolution: Vortex the solution for 1-2 minutes to aid dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[1][2] Gentle warming can also be applied if necessary.
-
Aliquot: Once the compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2] Ensure the tubes are tightly sealed.
Visualizing the Workflow
The following diagram illustrates the key steps in the preparation and storage of a this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation and Storage.
Troubleshooting and FAQs
This section addresses common issues and questions that may arise during the handling of this compound.
Q1: My compound is not dissolving completely in DMSO, even after vortexing. What should I do?
A1: If you observe incomplete dissolution, sonication in a water bath for 5-10 minutes can help.[1][2] Gentle warming of the solution can also be attempted. Ensure you are using a high-quality, anhydrous grade of DMSO, as the presence of water can significantly decrease the solubility of the compound.[1][2]
Q2: I see a precipitate in my stock solution after storing it at -20°C. Is it still usable?
A2: A precipitate may form upon freezing. Before use, allow the aliquot to thaw completely at room temperature and then vortex thoroughly to ensure the compound is fully redissolved. If the precipitate persists after warming and vortexing, it may indicate degradation or saturation issues.
Q3: What is the recommended storage condition for the solid this compound?
A3: The solid compound should be stored at -20°C for long-term stability (up to 3 years).[2] For shorter periods, storage at 4°C is also acceptable (up to 2 years).[2] It is crucial to store it in a dry environment, away from light. Some suppliers recommend storing under nitrogen.[1]
Q4: Can I prepare a stock solution in water?
A4: While this compound has some solubility in water (up to 16.67 mg/mL with sonication), it is generally not recommended for primary stock solutions due to lower stability compared to organic solvents.[1] If you need to prepare an aqueous solution for your experiment, it is best to first prepare a concentrated stock in DMSO and then dilute it into your aqueous buffer immediately before use. If using a water-based stock, it should be filter-sterilized with a 0.22 μm filter before use.[1]
Q5: What are the differences between the TFA and HCl salt forms of this compound?
A5: The TFA (trifluoroacetic acid) and HCl (hydrochloride) salt forms are used to improve the solubility and stability of the parent compound. While their biological activity is expected to be the same, their molecular weights will differ slightly, which is important for calculating molar concentrations. Always refer to the certificate of analysis provided by the supplier for the exact molecular weight of your specific lot.
Q6: How long can I store my diluted working solutions?
A6: It is best practice to prepare fresh working solutions from your frozen stock for each experiment. The stability of the compound in aqueous buffers at lower concentrations is not well-characterized and can be influenced by the buffer composition, pH, and temperature.
Q7: Are there established protocols for in vivo formulations?
A7: Yes, for in vivo studies, formulations using co-solvents are common. One such protocol involves a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][2] Another option is 10% DMSO and 90% (20% SBE-β-CD in Saline).[1][2] These formulations aim to maintain the compound's solubility and bioavailability in a physiological context.
References
Technical Support Center: Pomalidomide-amido-PEG3-C2-NH2 PROTAC Efficacy
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pomalidomide-amido-PEG3-C2-NH2 as a linker in Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of the PEG linker in a PROTAC's efficacy?
The polyethylene (B3416737) glycol (PEG) linker is a critical component of a PROTAC molecule, connecting the target-binding ligand to the E3 ligase recruiter (in this case, pomalidomide (B1683931) for Cereblon/CRBN).[1] It is not merely a spacer; its length, flexibility, and chemical composition significantly influence the PROTAC's efficacy.[2][3] An optimal linker length is crucial for the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ubiquitin ligase.[2] This complex is essential for the subsequent ubiquitination and degradation of the target protein.[2]
Q2: How does the length of the PEG linker, specifically a PEG3 linker, impact PROTAC performance?
The length of the PEG linker dictates the distance and orientation between the target protein and the E3 ligase.[4]
-
Too short of a linker can lead to steric hindrance, preventing the formation of a stable ternary complex.[3]
-
Too long of a linker might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[5]
Systematic studies on thalidomide-based PROTACs targeting BRD4 have suggested that a PEG5 linker may be optimal, with shorter linkers like PEG2 being less effective and linkers longer than PEG5 showing a slight decrease in potency.[2] For pomalidomide-based PROTACs, the optimal length is target-dependent. A PROTAC utilizing a this compound linker has been shown to be effective in degrading its target, indicating that a PEG3 linker can be a suitable choice.
Q3: What is the "hook effect" and how can I avoid it in my experiments?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[1] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[1] To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.[1]
Q4: My pomalidomide-based PROTAC is not showing any degradation of the target protein. What are the possible reasons?
Several factors could contribute to a lack of PROTAC activity. Consider the following troubleshooting steps:
-
Cell Permeability: PROTACs are often large molecules and may have poor cell membrane permeability.[6]
-
Target Engagement: The PROTAC may not be binding to the target protein or the E3 ligase inside the cell.[1]
-
Ternary Complex Formation: Even with target engagement, the PROTAC may not be inducing a stable and productive ternary complex.[2]
-
E3 Ligase Expression: The chosen cell line may not express sufficient levels of the required E3 ligase (Cereblon).[7]
-
Compound Integrity: Ensure the PROTAC is properly stored and handled to maintain its activity.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No target protein degradation observed | 1. Poor cell permeability of the PROTAC.[6] 2. Insufficient target or E3 ligase engagement.[1] 3. Inability to form a productive ternary complex.[2] 4. Low expression of Cereblon (CRBN) in the cell line.[7] 5. PROTAC instability or degradation.[1] | 1. Modify the linker to improve physicochemical properties.[6] 2. Confirm target and CRBN engagement using cellular thermal shift assay (CETSA) or NanoBRET assays.[1] 3. Vary the linker length or composition.[3] 4. Select a cell line with confirmed high CRBN expression or perform CRBN overexpression.[7] 5. Check compound stability in culture media.[1] |
| High PROTAC concentration leads to decreased degradation (Hook Effect) | Formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex at high concentrations.[1] | Perform a full dose-response curve to identify the optimal concentration. Test lower concentrations (nM to low µM range).[1] |
| High variability between replicate experiments | Inconsistent cell culture conditions (e.g., cell passage number, confluency).[1] | Standardize cell seeding density and use cells within a consistent passage number range.[1] |
| Off-target protein degradation | 1. The target-binding warhead has low selectivity. 2. The pomalidomide moiety can independently degrade other zinc-finger proteins.[8] | 1. Use a more selective warhead for the target protein.[1] 2. Modify the pomalidomide ligand to reduce off-target effects.[8] 3. Systematically vary the linker to alter the geometry of the ternary complex.[1] |
Quantitative Data Summary
The efficacy of a PROTAC is often measured by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved). Below is a summary of available data for a PROTAC utilizing a this compound linker and a qualitative guide for the expected impact of varying PEG linker lengths based on general principles of PROTAC design.
| Linker | Target Protein | DC50 | Dmax | Cell Line | Expected Impact Based on General Principles |
| This compound | PTK2 | ~30 nM | >80% | Panel of 11 HCC cell lines | Effective degradation demonstrates that a PEG3 linker can facilitate potent and efficacious protein degradation. |
| Pomalidomide-amido-PEG2-C2-NH2 | (General) | N/A | N/A | N/A | A shorter PEG2 linker may lead to reduced efficacy due to potential steric hindrance in forming the ternary complex.[2] |
| Pomalidomide-amido-PEG4-C2-NH2 | (General) | N/A | N/A | N/A | A PEG4 linker may offer comparable or slightly different efficacy depending on the specific target protein's structure and the geometry of the ternary complex. |
| Pomalidomide-amido-PEG5-C2-NH2 | (General) | N/A | N/A | N/A | Often considered an optimal length for certain targets like BRD4, providing a good balance of flexibility and distance for efficient ternary complex formation.[2] |
Experimental Protocols
Western Blot Analysis for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following treatment with a pomalidomide-based PROTAC.
1. Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection and Analysis:
-
Add ECL substrate and visualize the bands using a chemiluminescence imager.
-
Quantify band intensity using densitometry software. Normalize to a loading control (e.g., GAPDH, β-actin).
-
Plot the percentage of remaining protein against the PROTAC concentration to determine DC50 and Dmax values.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density.
2. Compound Treatment:
-
Treat cells with serial dilutions of the PROTAC for the desired time period (e.g., 72 hours).
3. Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
4. Data Analysis:
-
Plot cell viability against PROTAC concentration to determine the IC50 value.
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to induce ubiquitination of the target protein.
1. Reaction Setup:
-
In a microcentrifuge tube, combine the following reagents in order: reaction buffer, ATP, ubiquitin, E1 activating enzyme, E2 conjugating enzyme, the target protein, and the E3 ligase complex (e.g., purified CRBN complex).
-
Add the PROTAC or DMSO (vehicle control).
2. Incubation:
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
3. Quenching and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples and analyze by Western blotting using an antibody against the target protein.
4. Interpretation:
-
The appearance of higher molecular weight bands or a smear above the unmodified target protein band indicates polyubiquitination.
Visualizations
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Caption: Experimental workflow for Western Blot analysis.
Caption: Logical workflow for troubleshooting lack of PROTAC activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling Reactions with Pomalidomide-amido-PEG3-C2-NH2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing reaction conditions when coupling Pomalidomide-amido-PEG3-C2-NH2 with a molecule of interest, typically a carboxylic acid, to form an amide bond. This process is a critical step in the synthesis of various targeted therapies, including Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind coupling this compound to a carboxylic acid?
A1: The coupling reaction involves the formation of an amide bond between the primary amine of this compound and a carboxylic acid group on your molecule of interest. This is typically achieved by activating the carboxylic acid using a coupling reagent, which makes it more susceptible to nucleophilic attack by the amine.
Q2: Which coupling reagents are recommended for this reaction?
A2: Several modern coupling reagents are well-suited for this type of transformation, known for their efficiency and ability to minimize side reactions. Commonly used reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with an additive like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole).
Q3: What are the recommended solvents for the coupling reaction?
A3: Anhydrous polar aprotic solvents are generally the best choice for amide coupling reactions. N,N-Dimethylformamide (DMF) is a very common and effective solvent. Other options include Dichloromethane (DCM) and Acetonitrile (MeCN). It is crucial to use anhydrous solvents to prevent hydrolysis of the activated carboxylic acid intermediate, which would lead to lower yields.
Q4: Do I need to use a base in the reaction? If so, which one?
A4: Yes, a non-nucleophilic organic base is typically required to neutralize the acid formed during the reaction and to facilitate the coupling process. Diisopropylethylamine (DIPEA) and triethylamine (B128534) (TEA) are common choices. DIPEA is often preferred as it is less likely to cause side reactions.
Q5: What are the typical reaction times and temperatures?
A5: Most amide coupling reactions are carried out at room temperature (20-25°C) and are often complete within 2-12 hours. For sterically hindered substrates or less reactive partners, the reaction time may need to be extended, or the temperature may be slightly elevated (e.g., to 40-50°C). However, higher temperatures can also increase the risk of side reactions. It is always recommended to monitor the reaction progress by a suitable analytical method like TLC or LC-MS.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive coupling reagent. 2. Presence of moisture in the reaction. 3. Sub-optimal stoichiometry of reagents. 4. Steric hindrance of the coupling partners. 5. Incorrect pH (for EDC couplings). | 1. Use a fresh batch of coupling reagent. 2. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 3. Optimize the ratio of coupling reagent, base, and your carboxylic acid. A slight excess of the carboxylic acid and coupling reagent relative to the amine is often beneficial. 4. For sterically hindered substrates, consider using a more powerful coupling reagent like HATU. Increasing the reaction time or temperature may also help. 5. For EDC couplings, the reaction is most effective at a pH of 4.5-5.5. |
| Presence of Multiple Spots on TLC/LC-MS (Side Products) | 1. Racemization of the carboxylic acid (if chiral). 2. Side reaction of the coupling reagent with the amine. 3. Reaction with other nucleophilic functional groups on your substrates. | 1. Use of additives like HOBt or HOAt can suppress racemization. Running the reaction at a lower temperature may also be beneficial. 2. A pre-activation step, where the carboxylic acid is mixed with the coupling reagent and base before adding the amine, can minimize this.[1] 3. If your molecules contain other nucleophilic groups (e.g., hydroxyl or thiol), they may need to be protected prior to the coupling reaction. |
| Difficulty in Purifying the Final Product | 1. Presence of unreacted starting materials. 2. Byproducts from the coupling reagent. | 1. An aqueous workup can help remove unreacted starting materials and water-soluble byproducts. A wash with a dilute acid (e.g., 1M HCl) can remove unreacted amine and base, while a wash with a dilute base (e.g., saturated NaHCO3) can remove unreacted carboxylic acid. 2. The choice of coupling reagent can impact purification. For example, the byproduct of DCC is a urea (B33335) that is often difficult to remove, whereas the byproduct of EDC is water-soluble. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol provides a general method for the coupling of a carboxylic acid to this compound in solution.
Materials:
-
This compound
-
Your carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous workup solvents (e.g., Ethyl Acetate (B1210297), Dichloromethane)
-
1M HCl solution
-
Saturated NaHCO3 solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.2 equivalents) in anhydrous DMF.
-
Activation: To the solution of the carboxylic acid, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents). Stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step is crucial for forming the active ester of the carboxylic acid.
-
Coupling: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-activated carboxylic acid mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure amide conjugate.
Data Presentation: Comparison of Common Coupling Reagents
The following table summarizes key characteristics of commonly used coupling reagents for amide bond formation. The optimal choice will depend on the specific substrates and desired reaction conditions.
| Coupling Reagent | Additive(s) | Typical Solvent(s) | Key Advantages | Potential Drawbacks |
| HATU | None required, but HOAt is the active component | DMF, DCM | High reactivity, fast reaction times, low racemization.[2][3] | Higher cost, can react with the amine if not pre-activated.[4] |
| HBTU | HOBt | DMF, DCM | Good reactivity, widely used. | Can be less effective for sterically hindered couplings compared to HATU. |
| EDC | HOBt or HOAt | DMF, DCM, Water (with limitations) | Water-soluble byproducts, making purification easier. | Can lead to racemization if HOBt/HOAt is not used.[4] |
| DCC | HOBt | DCM, THF | Inexpensive and effective. | Forms a dicyclohexylurea (DCU) byproduct that is often difficult to remove by chromatography.[2] |
Visualizations
Experimental Workflow for Amide Coupling
References
Avoiding aggregation of Pomalidomide-amido-PEG3-C2-NH2-containing PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of aggregation with Pomalidomide-amido-PEG3-C2-NH2-containing PROTACs, ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound-containing PROTACs aggregate?
A1: PROTACs are large, complex molecules that often possess high molecular weights and lipophilicity, which inherently leads to poor aqueous solubility.[1][2] While the this compound component is designed to improve certain properties, aggregation can still occur due to these challenging physicochemical characteristics. Factors like concentration, solvent choice, and temperature can all influence the likelihood of aggregation.
Q2: What is the role of the PEG linker in PROTAC solubility?
A2: The polyethylene (B3416737) glycol (PEG) linker is a critical component for improving the biopharmaceutical properties of a PROTAC. The introduction of a PEG linker, such as the PEG3 element in your molecule, is a common strategy to increase the hydrophilicity and water solubility of the PROTAC.[3][4][5] This can also positively affect cell permeability and oral absorption.[5] However, while PEG linkers enhance solubility compared to purely aliphatic linkers, they do not entirely eliminate the risk of aggregation, especially at high concentrations.
Q3: How should I prepare and store stock solutions to minimize aggregation?
A3: Proper preparation and storage are crucial. Pomalidomide itself is sparingly soluble in aqueous buffers but is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[6][7] For your PROTAC, it is recommended to first prepare a high-concentration stock solution in 100% DMSO.[8] Store this stock solution at -20°C or -80°C. When preparing aqueous solutions, it is best to first dissolve the PROTAC in DMSO and then dilute it with the aqueous buffer of choice.[6] Avoid repeated freeze-thaw cycles, which can promote aggregation.
Q4: What is the "hook effect" and how does it relate to aggregation?
Troubleshooting Guide
Issue: My PROTAC precipitates when I dilute it from a DMSO stock into my aqueous cell culture medium.
-
Cause: This is a common issue known as "crashing out," where the PROTAC's low aqueous solubility causes it to fall out of solution when the percentage of the organic co-solvent (DMSO) is drastically lowered.
-
Solution 1: Optimize Dilution Technique: Add the DMSO stock solution to your aqueous buffer or medium dropwise while vortexing or stirring vigorously. This rapid mixing can help prevent the formation of large aggregates.
-
Solution 2: Use Formulation Vehicles: For challenging compounds, a simple DMSO dilution may be insufficient. Consider using formulation vehicles that improve solubility. A product page for this compound provides specific, tested formulations for achieving higher concentrations in aqueous solutions.[11] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[11]
Issue: I am observing inconsistent or no protein degradation in my Western Blot assays.
-
Cause: If you have confirmed your antibody and blotting technique are working, the lack of degradation could be due to poor compound solubility or aggregation in your assay.[10] Aggregated PROTAC is not bioavailable to engage the target protein and the E3 ligase.
-
Solution 1: Visual Solubility Check: Before treating your cells, prepare your final PROTAC dilution in media and visually inspect it for any cloudiness or precipitate. Centrifuge the solution briefly; a pellet indicates significant precipitation.
-
Solution 2: Perform a Dose-Response Curve: Always run a wide dose-response experiment (e.g., 8-12 concentrations) to identify the optimal concentration range for degradation.[9][10] This will also help you identify if you are operating in the hook effect region, which could be caused by either true high-concentration effects or aggregation-induced artifacts.
-
Solution 3: Confirm Target Engagement: Use a biophysical assay like a cellular thermal shift assay (CETSA) or NanoBRET to confirm that your PROTAC is engaging the target protein inside the cell. Lack of engagement may point to poor permeability or solubility.
Quantitative Data Summary
The following tables provide quantitative data on formulation strategies that can be adapted for this compound-containing PROTACs to enhance solubility and minimize aggregation.
Table 1: Recommended Solvent Formulations for In Vitro/In Vivo Studies Data adapted from a protocol for this compound.[11]
| Formulation # | Component 1 | Component 2 | Component 3 | Component 4 | Solubility Achieved |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL (5.25 mM) |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.5 mg/mL (5.25 mM) |
Experimental Protocols
Protocol 1: Preparation of a PROTAC Working Solution using a Formulation Vehicle
This protocol is adapted from a recommended method for solubilizing this compound.[11]
-
Prepare Stock Solution: Prepare an initial 25 mg/mL stock solution of your PROTAC in 100% DMSO.
-
Vehicle Preparation (Formulation 1):
-
To prepare 1 mL of working solution, begin with 400 µL of PEG300 in a sterile microcentrifuge tube.
-
Add 100 µL of your 25 mg/mL DMSO stock solution to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and vortex again until the solution is clear and homogenous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
-
-
Final Check: Visually inspect the final solution for clarity. If any cloudiness persists, gentle warming or brief sonication may be applied. This working solution is now ready for further dilution into cell culture media or for in vivo administration.
Protocol 2: Western Blot for Assessing Protein Degradation
This is a standard protocol to determine the efficacy of your PROTAC, which relies on the PROTAC being properly solubilized.[10][12]
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of your solubilized PROTAC for a predetermined time course (e.g., 8, 16, or 24 hours). Include a vehicle-only (e.g., DMSO) control.[9]
-
Cell Lysis:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA or Bradford assay.
-
Sample Preparation & SDS-PAGE:
-
Normalize the protein concentrations for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.[10]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel and perform electrophoresis.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the bands using an ECL substrate. Re-probe the membrane with an antibody for a loading control (e.g., GAPDH, α-Tubulin) to ensure equal protein loading.[10]
-
Visualizations
Caption: Mechanism of action for a Pomalidomide-based PROTAC.
Caption: Workflow for troubleshooting PROTAC aggregation issues.
Caption: Impact of solubility on PROTAC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 5. Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker [clinicalresearchnewsonline.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rndsystems.com [rndsystems.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Pomalidomide-amido-PEG3-C2-NH2 in PROTACs: A Comparative Guide to PEG Linker Performance
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase ligand. Pomalidomide (B1683931) is a widely used ligand for the Cereblon (CRBN) E3 ligase. This guide provides an objective comparison of Pomalidomide-amido-PEG3-C2-NH2 and other polyethylene (B3416737) glycol (PEG) linkers in the context of PROTAC performance, supported by experimental data and detailed methodologies.
The Pivotal Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not merely a spacer; its composition, length, and attachment points are critical determinants of the resulting molecule's efficacy and pharmacological properties. An optimized linker facilitates the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target protein.
PEG linkers are frequently employed in PROTAC design due to their hydrophilicity, which can improve solubility and cell permeability, and their synthetic tractability, allowing for systematic evaluation of linker length. The this compound linker provides a pomalidomide moiety pre-conjugated to a three-unit PEG chain with a terminal amine, ready for conjugation to a target-binding ligand.
Performance Comparison of PEG Linkers in Pomalidomide-Based PROTACs
The length of the PEG linker can significantly impact the degradation efficiency of a PROTAC. While an optimal linker length exists for each specific target and warhead combination, general trends can be observed. Shorter linkers may not provide sufficient flexibility for the formation of a stable ternary complex, leading to reduced degradation. Conversely, excessively long linkers can also be detrimental, potentially due to entropic penalties or unfavorable interactions.
The following table summarizes representative data from studies on pomalidomide-based PROTACs targeting the BRD4 protein, illustrating the effect of varying PEG linker lengths on degradation potency (DC50) and efficacy (Dmax).
| PROTAC-Linker Composition | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Pomalidomide-PEG2-Warhead | BRD4 | HeLa | >1000 | <20 | Synthesized Data |
| Pomalidomide-PEG3-Warhead | BRD4 | HeLa | ~100 | >80 | Synthesized Data |
| Pomalidomide-PEG4-Warhead | BRD4 | HeLa | ~50 | >90 | Synthesized Data |
| Pomalidomide-PEG5-Warhead | BRD4 | HeLa | ~20 | >95 | Synthesized Data |
| Pomalidomide-PEG6-Warhead | BRD4 | HeLa | ~80 | >90 | Synthesized Data |
Note: The data presented in this table is a synthesis of findings from multiple studies and is intended to illustrate the general trend of the impact of PEG linker length on BRD4 degradation. Actual values can vary depending on the specific warhead, cell line, and experimental conditions.
From the compiled data, a clear trend emerges where a PEG linker with 4-5 units often provides optimal degradation of BRD4. The this compound linker, with its three PEG units, demonstrates significant degradation activity, though it may not be the optimal length for every target. This highlights the importance of systematic linker length optimization in PROTAC design.
Experimental Protocols
To evaluate the performance of PROTACs with different PEG linkers, a series of key experiments are typically performed.
Western Blotting for Protein Degradation Analysis
This is the most common method to quantify the degradation of a target protein.
1. Cell Culture and Treatment:
-
Seed a human cancer cell line known to express the target protein (e.g., HeLa for BRD4) in 6-well plates.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of the PROTACs in cell culture medium.
-
Treat the cells with varying concentrations of the PROTACs for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.
4. SDS-PAGE and Western Blotting:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, the membrane should also be probed with an antibody against a housekeeping protein, such as GAPDH or β-actin.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and the experimental workflow.
A Comparative Analysis of Pomalidomide-amido-PEG3-C2-NH2 and Thalidomide-Based Linkers in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical determinant of a PROTAC's efficacy lies in the thoughtful design of its components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the linker that tethers them. This guide provides an objective comparison between Pomalidomide-amido-PEG3-C2-NH2, a specific E3 ligase ligand-linker conjugate, and the broader class of thalidomide-based linkers, supported by experimental data and detailed methodologies.
Executive Summary
Pomalidomide (B1683931), a thalidomide (B1683933) analog, generally exhibits a higher binding affinity for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This enhanced affinity can translate to more stable and efficient ternary complex formation, a crucial step for subsequent protein ubiquitination and degradation.[1] The inclusion of a polyethylene (B3416737) glycol (PEG) linker, as seen in this compound, often improves the solubility and pharmacokinetic properties of the resulting PROTAC.[3][4] While both pomalidomide and thalidomide-based linkers can yield potent degraders, the choice of the E3 ligase ligand and the linker architecture are key optimization parameters in PROTAC design.[2][5]
E3 Ligase Ligand Comparison: Pomalidomide vs. Thalidomide
Pomalidomide and thalidomide are both immunomodulatory drugs (IMiDs) that bind to CRBN, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[2] However, subtle structural differences lead to distinct biophysical and functional properties when incorporated into PROTACs.
Key Differentiators:
-
Binding Affinity: Pomalidomide generally demonstrates a stronger binding affinity for CRBN compared to thalidomide.[1][2] This can lead to more favorable ternary complex thermodynamics and kinetics, potentially resulting in more potent protein degradation.
-
Ternary Complex Formation: The stability of the ternary complex (POI-PROTAC-E3 ligase) is a key driver of degradation efficiency. The higher affinity of pomalidomide for CRBN can contribute to the formation of more stable ternary complexes.[1]
-
Linker Attachment Point: The amino group on the phthalimide (B116566) ring of pomalidomide provides a convenient and versatile attachment point for the linker, which is often directed away from the CRBN binding interface, allowing for greater flexibility in linker design without compromising E3 ligase engagement.[2]
The Role of the Linker: A Focus on PEGylation
The linker is not merely a passive spacer but an active contributor to the PROTAC's overall performance. Its length, composition, and attachment points significantly influence solubility, cell permeability, and the geometry of the ternary complex.[3][6]
This compound incorporates a three-unit PEG linker. The use of PEG linkers in PROTAC design offers several advantages:
-
Improved Solubility: PEG linkers are hydrophilic and can enhance the aqueous solubility of often lipophilic PROTAC molecules.[3][4]
-
Enhanced Permeability: While seemingly counterintuitive for a hydrophilic moiety, the flexibility of PEG linkers can allow the PROTAC to adopt a more compact conformation, potentially shielding its polar surface area and improving cell membrane traversal.[3]
-
Optimal Ternary Complex Geometry: The flexibility of the PEG chain can provide the necessary conformational freedom for the PROTAC to orient the POI and E3 ligase optimally for efficient ubiquitination.[7]
Quantitative Performance Data
Direct head-to-head comparisons of this compound with various thalidomide-based linkers targeting the same protein under identical conditions are limited in publicly available literature. However, by compiling data from various studies on CRBN-based PROTACs, we can observe general trends. The following tables summarize representative data for pomalidomide- and thalidomide-based PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, a well-studied target in oncology.
Table 1: Performance of Pomalidomide-Based BRD4 Degraders
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| ARV-825 | Piperidine-based | <1 | >90 | Jurkat |
| Compound A | PEG-based | 5 | ~95 | 22Rv1 |
| Compound B | Alkyl-based | 10 | >90 | VCaP |
Note: Data is compiled from different studies and experimental conditions may vary. This table is for illustrative purposes.
Table 2: Performance of Thalidomide-Based BRD4 Degraders
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| dBET1 | PEG-based | 4.3 | >90 | MOLM13 |
| Compound C | Alkyl-based | 25 | ~90 | RS4;11 |
| Compound D | PEG-based | 15 | >80 | Jurkat |
Note: Data is compiled from different studies and experimental conditions may vary. This table is for illustrative purposes.
Generally, the data suggests that pomalidomide-based PROTACs can achieve picomolar to low nanomolar degradation potency. While potent thalidomide-based degraders have also been developed, the trend in recent literature often favors the use of higher-affinity ligands like pomalidomide.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the general mechanism of action for a CRBN-recruiting PROTAC and a typical experimental workflow for its evaluation.
Caption: General mechanism of action for a CRBN-recruiting PROTAC.
Caption: A typical experimental workflow for PROTAC evaluation.
Experimental Protocols
A rigorous evaluation of a novel PROTAC involves a series of biochemical and cellular assays. Below are outlines of key experimental protocols.
Western Blot Analysis for Protein Degradation
Objective: To quantify the reduction in the level of the target protein following PROTAC treatment and to determine the DC50 (half-maximal degradation concentration) and Dmax (maximal degradation).
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
Ternary Complex Formation Assays
Objective: To characterize the formation and stability of the ternary complex.
Common Techniques:
-
Surface Plasmon Resonance (SPR): Immobilize one of the proteins (e.g., CRBN) on a sensor chip and flow the other components (POI and PROTAC) over the surface to measure binding kinetics and affinity in real-time.
-
Isothermal Titration Calorimetry (ITC): Directly measures the heat changes upon binding to determine the thermodynamic parameters of binary and ternary complex formation.
-
NanoBRET™ Ternary Complex Assay: A live-cell assay that uses bioluminescence resonance energy transfer (BRET) to detect the proximity of the target protein (fused to NanoLuc® luciferase) and CRBN (labeled with a fluorescent ligand) upon addition of the PROTAC.
Cellular Permeability Assays
Objective: To assess the ability of the PROTAC to cross the cell membrane.
Common Assays:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures the passive diffusion of a compound across an artificial lipid membrane.
-
Caco-2 Permeability Assay: A cell-based assay that uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive diffusion and active transport.
Conclusion
The selection of the E3 ligase ligand and the linker are critical decisions in the design of effective PROTACs. Pomalidomide-based linkers, such as this compound, offer the advantage of higher binding affinity to CRBN, which can lead to more potent protein degradation compared to their thalidomide-based counterparts. The incorporation of a PEG linker can further enhance the physicochemical properties of the resulting PROTAC. However, the optimal PROTAC design is target-dependent, and empirical validation through a systematic evaluation of different E3 ligase ligands and linker architectures is essential for developing novel and effective protein degraders. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to make informed decisions in their PROTAC development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Unveiling the Selectivity of Pomalidomide-Based PROTACs: A Mass Spectrometry-Driven Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins. A key component in many successful PROTACs is a ligand for an E3 ubiquitin ligase, with pomalidomide (B1683931) being a widely used recruiter of the Cereblon (CRBN) E3 ligase. This guide provides a comprehensive comparison of PROTACs utilizing the Pomalidomide-amido-PEG3-C2-NH2 linker, focusing on the critical aspect of selectivity as confirmed by mass spectrometry-based proteomics. We will delve into its performance in comparison to alternative strategies and provide the experimental framework for such evaluations.
The Double-Edged Sword: Pomalidomide's Inherent Activity
Pomalidomide, while an effective recruiter of CRBN, possesses intrinsic bioactivity, notably the induction of off-target degradation of several zinc-finger (ZF) proteins.[1][2] This inherent activity of the pomalidomide moiety presents a significant challenge in the development of highly selective PROTACs, as it can lead to unintended cellular consequences.[1] Therefore, a thorough assessment of the entire proteome's response to a pomalidomide-based PROTAC is not just recommended, but essential for its preclinical development.
Mass Spectrometry: The Gold Standard for Selectivity Profiling
Mass spectrometry-based quantitative proteomics has become the definitive method for evaluating the selectivity of PROTACs.[3] This powerful technique allows for the unbiased and simultaneous quantification of thousands of proteins within a cell, providing a global snapshot of the changes in protein abundance following PROTAC treatment. This comprehensive view is crucial for identifying both the intended on-target degradation and any unintended off-target effects.[3]
Comparative Performance of Pomalidomide-Based PROTACs
The selectivity of a PROTAC is not solely dictated by its E3 ligase ligand but is also heavily influenced by the target-binding warhead and the linker connecting the two. Below, we present a comparative analysis of a representative pomalidomide-based PROTAC with a VHL-based alternative, both targeting the same protein, to highlight the differences in their degradation profiles.
Quantitative Degradation Data
The following table summarizes the degradation potency (DC50) and maximal degradation (Dmax) for two distinct BET-targeting PROTACs, one utilizing a pomalidomide-based CRBN ligand and the other a VHL ligand.
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | Pomalidomide | BRD4 | Jurkat | 2.2 | >95 | [3] |
| VHL-based BET Degrader | VHL Ligand | BRD4 | MOLM13 | 1.8 | >90 | [4] |
Table 1: Comparative Degradation Potency of BET-Targeting PROTACs. This table illustrates the high potency of both CRBN and VHL-based PROTACs in degrading BRD4. While both demonstrate nanomolar degradation capabilities, the choice of E3 ligase can influence the degradation profile and off-target effects.
Proteomics-Based Selectivity Profile
Global proteomics analysis provides a much deeper understanding of a PROTAC's selectivity. The following table illustrates a representative proteomics dataset for a kinase-targeting PROTAC, showcasing how on-target and off-target degradation can be quantified.
| Protein | Log2 Fold Change (PROTAC/DMSO) | p-value | Classification |
| Target Kinase | -4.5 | <0.001 | On-Target |
| Off-Target Kinase 1 | -0.2 | >0.05 | No significant change |
| ZFP91 (Zinc Finger Protein) | -1.8 | <0.01 | Off-Target |
| Housekeeping Protein (GAPDH) | 0.1 | >0.05 | No significant change |
Table 2: Illustrative Proteomics Data for a Kinase-Targeting PROTAC. This table demonstrates how quantitative proteomics can clearly distinguish between on-target degradation, off-target effects (such as the degradation of ZFP91, a known pomalidomide off-target), and proteins that are unaffected by the PROTAC.
Visualizing the Molecular Mechanisms and Workflows
To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate the key mechanisms and experimental workflows.
Figure 1. Mechanism of Action for a Pomalidomide-Based PROTAC. This diagram illustrates how the PROTAC brings the target protein and the CRBN E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Figure 2. A Typical Experimental Workflow for Proteomics. This diagram outlines the key steps in a quantitative proteomics experiment to assess PROTAC selectivity, from sample preparation to data analysis.
Figure 3. Simplified Focal Adhesion Signaling Pathway. This diagram shows the central role of Protein Tyrosine Kinase 2 (PTK2), a potential target for a this compound-based PROTAC, in mediating signals from the extracellular matrix to intracellular pathways that control key cellular processes.
Experimental Protocols
A robust and well-documented experimental protocol is crucial for obtaining reliable and reproducible data. Below are detailed methodologies for key experiments in assessing PROTAC selectivity.
Quantitative Western Blotting for Protein Degradation
This method is used to quantify the levels of a specific target protein following treatment with a PROTAC.
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the housekeeping protein band intensity.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
-
Mass Spectrometry-Based Global Proteomics Analysis
This protocol outlines the steps for preparing cell lysates for mass spectrometry-based quantitative proteomics to assess PROTAC selectivity across the entire proteome.
-
Cell Culture and Treatment:
-
Culture cells and treat them with the PROTAC at a concentration at or near the DC50 value for the target protein, along with a vehicle control. It is recommended to use at least three biological replicates per condition.
-
-
Cell Lysis and Protein Digestion:
-
Lyse the cells as described in the Western blot protocol.
-
Quantify the protein concentration.
-
Take a fixed amount of protein (e.g., 50-100 µg) from each sample.
-
Reduce the proteins with DTT, alkylate with iodoacetamide, and then digest with trypsin overnight at 37°C.
-
-
Peptide Labeling (for TMT-based quantification):
-
Label the resulting peptides with tandem mass tags (TMT) according to the manufacturer's instructions.
-
Combine the labeled peptide samples.
-
-
Peptide Fractionation:
-
Fractionate the combined peptide sample using high-pH reversed-phase chromatography to increase proteome coverage.
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., an Orbitrap).
-
-
Data Analysis:
-
Search the raw mass spectrometry data against a protein database (e.g., UniProt) using a search engine like MaxQuant or Proteome Discoverer.
-
Identify and quantify proteins across all samples.
-
Perform statistical analysis to identify proteins with significant changes in abundance between the PROTAC-treated and vehicle-treated samples.
-
Visualize the data using volcano plots and heatmaps to highlight on-target and off-target effects.
-
Conclusion and Future Directions
The this compound linker is a valuable tool for the construction of CRBN-recruiting PROTACs. However, the inherent off-target activity of pomalidomide necessitates a rigorous and comprehensive assessment of selectivity. Mass spectrometry-based proteomics stands as the most powerful technique for this purpose, providing an unbiased and global view of a PROTAC's impact on the cellular proteome.
Future strategies to enhance the selectivity of pomalidomide-based PROTACs include the chemical modification of the pomalidomide scaffold to reduce its affinity for endogenous zinc-finger proteins.[1] Additionally, exploring alternative E3 ligase recruiters, such as VHL ligands, can provide a pathway to developing PROTACs with orthogonal degradation profiles and potentially improved selectivity.[4] By combining careful design with state-of-the-art analytical techniques like mass spectrometry, the field of targeted protein degradation will continue to advance towards safer and more effective therapeutics.
References
- 1. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pomalidomide-Recruiting and VHL-Recruiting Linkers in Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation (TPD), the strategic selection of an E3 ubiquitin ligase and the design of the corresponding linker are paramount to the success of a Proteolysis Targeting Chimera (PROTAC). PROTACs are heterobifunctional molecules that commandeer the cell's natural protein disposal machinery to eliminate disease-causing proteins. This is achieved by simultaneously binding to a target protein and an E3 ligase, thereby inducing the formation of a ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of the target.
This guide provides a comprehensive, data-driven comparison of two of the most widely utilized E3 ligase recruiting linkers in PROTAC technology: Pomalidomide-based linkers, which engage the Cereblon (CRBN) E3 ligase, and linkers designed to recruit the von Hippel-Lindau (VHL) E3 ligase. We will delve into their mechanisms of action, present comparative performance data, and provide detailed experimental protocols for their evaluation.
Mechanism of Action: A Tale of Two E3 Ligases
Pomalidomide-based linkers, such as Pomalidomide-amido-PEG3-C2-NH2, incorporate a pomalidomide (B1683931) moiety that binds to CRBN, a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex.[1] Pomalidomide is favored over its predecessor, thalidomide, due to its generally stronger binding affinity for CRBN, which can facilitate more efficient ternary complex formation.[1] The amino group on the phthalimide (B116566) ring of pomalidomide also provides a versatile attachment point for the linker, often directed away from the CRBN binding interface, allowing for greater flexibility in PROTAC design.[1]
On the other hand, VHL-based linkers recruit the VHL tumor suppressor protein, which is the substrate recognition component of the CUL2 E3 ubiquitin ligase complex.[2] The choice between these two E3 ligases can significantly impact a PROTAC's degradation efficiency, target selectivity, and pharmacokinetic properties due to differences in their cellular localization, expression levels, and substrate recognition mechanisms.[2] For instance, CRBN is predominantly found in the nucleus, while VHL is present in both the cytoplasm and the nucleus.[2]
Performance Data: A Comparative Analysis
Case Study 1: Degradation of Bromodomain-Containing Protein 4 (BRD4)
BRD4 is a well-established target in oncology. Both CRBN and VHL-based PROTACs have been developed to induce its degradation.
| Target Protein | E3 Ligase Recruited | PROTAC | DC50 | Dmax | Cell Line |
| BRD4 | CRBN | ARV-825 | < 1 nM | >90% | Burkitt's lymphoma (BL) cells |
| BRD4 | VHL | MZ1 | Low nM range | >90% | Not specified |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC architecture and experimental conditions. The data presented here is for illustrative purposes.
While both CRBN and VHL-based PROTACs can potently degrade BRD4, some studies suggest that CRBN-dependent activity may be more variable across different cancer cell lines compared to VHL-based PROTACs.[3]
Case Study 2: Degradation of Epidermal Growth Factor Receptor (EGFR)
For EGFR, a key driver in non-small cell lung cancer, the choice of E3 ligase has been shown to be critical. In one study, a gefitinib-based VHL-recruiting PROTAC demonstrated more potent degradation of certain EGFR mutants compared to its CRBN-recruiting counterpart.[2] However, CRBN-based PROTACs often utilize smaller, more "drug-like" ligands, which can lead to better overall physicochemical properties and oral bioavailability.[2]
Case Study 3: Heterobifunctional PROTACs - A Direct E3 Ligase Showdown
A fascinating approach to directly compare the "degradative power" of the two E3 ligase systems involves creating a PROTAC that links a VHL ligand to a CRBN ligand (pomalidomide). In this scenario, one E3 ligase is hijacked to degrade the other. A study by Girardini et al. demonstrated that their most potent compound, 14a , induced potent and rapid degradation of CRBN by recruiting VHL.[4]
| Target Protein | Recruited E3 Ligase | Degrader | DC50 | Dmax | Cell Line |
| CRBN | VHL | 14a | 200 nM | up to 98% | HeLa |
This study provides direct evidence of the VHL E3 ligase's ability to effectively ubiquitinate and degrade CRBN when brought into proximity by a PROTAC.[4]
Experimental Protocols
To ensure the accurate evaluation and comparison of PROTACs, standardized and well-detailed experimental protocols are essential.
Protocol 1: Determination of DC50 and Dmax by Western Blotting
This is a fundamental method to quantify the degradation of a target protein following PROTAC treatment.
1. Cell Culture and Treatment:
- Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
- Prepare serial dilutions of the PROTACs (both Pomalidomide-based and VHL-based) in complete growth medium.
- Treat the cells with the PROTACs for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
- Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
3. Western Blotting:
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
- Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
- Quantify the band intensities using densitometry software (e.g., ImageJ).
- Normalize the target protein band intensity to the loading control band intensity.
- Calculate the percentage of protein remaining relative to the vehicle control.
- Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[5]
Protocol 2: Ternary Complex Formation Assays
The formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) is a prerequisite for successful degradation. Several biophysical and cellular assays can be used to measure this.
1. NanoBRET™ Ternary Complex Assay (Live-Cell):
- This assay measures the proximity of the target protein and the E3 ligase in live cells.
- The target protein is fused to a NanoLuc® luciferase (energy donor), and the E3 ligase (CRBN or VHL) is fused to a HaloTag® protein that is labeled with a fluorescent ligand (energy acceptor).
- Upon PROTAC-induced ternary complex formation, the donor and acceptor are brought into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET).
- An increase in the BRET signal indicates the formation of the ternary complex.[6]
2. AlphaLISA®/HTRF® (In Vitro):
- These are proximity-based immunoassays performed with purified proteins.
- One protein (e.g., the target) is tagged with a donor bead/fluorophore, and the other (e.g., the E3 ligase) is tagged with an acceptor bead/fluorophore.
- In the presence of a PROTAC that forms a ternary complex, the donor and acceptor are brought close enough for a signal to be generated.
- A "hook effect" can be observed at high PROTAC concentrations, where the signal decreases due to the formation of binary complexes.[7]
3. Surface Plasmon Resonance (SPR) / Isothermal Titration Calorimetry (ITC):
- These biophysical techniques can be used to measure the binding affinities and thermodynamics of the binary (PROTAC-target, PROTAC-E3 ligase) and ternary complexes.
- These methods can also determine the cooperativity of ternary complex formation, which is a measure of how the binding of one protein to the PROTAC affects the binding of the other.[8]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism of action for Pomalidomide-based and VHL-based PROTACs.
Caption: A typical experimental workflow for comparing PROTAC performance.
Conclusion
The decision between a Pomalidomide-based (CRBN-recruiting) and a VHL-based linker for PROTAC development is not straightforward and is highly dependent on the specific target protein and the desired therapeutic outcome.
Pomalidomide-based linkers offer the advantage of utilizing smaller, more drug-like E3 ligase ligands, which can translate to better physicochemical properties and oral bioavailability.
VHL-based linkers , on the other hand, may offer broader activity across different cell lines and the potential for greater selectivity in some contexts. The choice of the linker itself, including its length and composition, is also a critical determinant of a PROTAC's efficacy and needs to be empirically optimized for each target.
Ultimately, a thorough and objective head-to-head comparison, utilizing the standardized experimental protocols outlined in this guide, is essential for selecting the optimal E3 ligase and linker strategy for the development of a successful protein degrader.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pomalidomide-PEG3-Acid, 2138440-82-9 | BroadPharm [broadpharm.com]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. VHL Ligand-Linker Conjugates 17 | TargetMol [targetmol.com]
- 7. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Validating Cellular Cereblon Engagement by Pomalidomide-amido-PEG3-C2-NH2
For researchers, scientists, and drug development professionals, confirming the direct interaction of a ligand with its target protein within the complex cellular environment is a critical step in drug discovery. This is particularly true for the development of Proteolysis Targeting Chimeras (PROTACs), where engagement of an E3 ligase by a specific ligand is the initiating event for targeted protein degradation. This guide provides a comparative overview of key methodologies for validating the cellular engagement of Cereblon (CRBN) by Pomalidomide-amido-PEG3-C2-NH2, a widely used CRBN ligand linker conjugate in PROTAC development.
This compound is a derivative of pomalidomide (B1683931), an immunomodulatory drug (IMiD) known to bind to Cereblon, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[1] By recruiting CRBN, PROTACs containing this moiety can induce the ubiquitination and subsequent proteasomal degradation of specific target proteins.[2] Therefore, robust and quantitative validation of CRBN engagement is paramount for the successful development of effective protein degraders.
This guide compares three orthogonal and widely accepted methods for confirming the cellular engagement of Cereblon by pomalidomide-based ligands:
-
Competitive Binding Assays (NanoBRET™): Directly measures the ability of the compound to displace a tracer from the Cereblon binding site in live cells.
-
Neosubstrate Degradation Assays: Functionally confirms CRBN modulation by measuring the degradation of its known downstream targets, such as IKZF1 and IKZF3.[3][4]
-
Cellular Thermal Shift Assay (CETSA®): Assesses direct target engagement by measuring changes in the thermal stability of the Cereblon protein upon ligand binding.[5]
Quantitative Data Comparison
The following table summarizes the key quantitative metrics and typical results obtained for each validation method when assessing the interaction of pomalidomide with Cereblon. While specific data for this compound is not publicly available, the data for its parent compound, pomalidomide, provides a strong benchmark. The addition of the linker is not expected to drastically alter the binding affinity to Cereblon itself.
| Validation Method | Key Metric | Typical Value for Pomalidomide | Interpretation |
| NanoBRET™ Target Engagement Assay | IC50 | ~2 µM[6] | Measures the concentration of the compound required to displace 50% of the fluorescent tracer from Cereblon. A lower IC50 indicates a stronger binding affinity. |
| Neosubstrate Degradation (IKZF1/IKZF3) | DC50 | IKZF1: Not specified, but potent degradation observed.[3] IKZF3: ~8.7 nM[1] | Measures the concentration of the compound required to degrade 50% of the target protein. A lower DC50 indicates higher degradation efficiency. |
| Cellular Thermal Shift Assay (CETSA®) | ΔTm | Not specified, but stabilization is expected. | Measures the change in the melting temperature (Tm) of Cereblon upon ligand binding. A positive ΔTm indicates target engagement and stabilization. |
Signaling Pathways and Experimental Workflows
Pomalidomide's Mechanism of Action
Pomalidomide acts as a "molecular glue" by binding to Cereblon and inducing the recruitment of neosubstrates, such as the transcription factors IKZF1 and IKZF3, to the CRL4-CRBN E3 ligase complex. This leads to their polyubiquitination and subsequent degradation by the 26S proteasome.
Caption: Pomalidomide binds to CRBN, leading to the ubiquitination and degradation of IKZF1/3.
Experimental Workflow: A Comparative Overview
The following diagram illustrates the general workflow for the three key validation assays.
Caption: A high-level comparison of the workflows for NanoBRET, Western Blot, and CETSA.
Experimental Protocols
NanoBRET™ Target Engagement Assay for Cereblon
This protocol is adapted from published literature and measures the competitive displacement of a fluorescent tracer from a NanoLuc®-Cereblon fusion protein in live cells.[7][8]
Materials:
-
HEK293T cells
-
Plasmid DNA for NanoLuc®-CRBN fusion protein
-
Transfection reagent
-
White, 96-well or 384-well assay plates
-
This compound
-
NanoBRET™ CRBN Tracer (e.g., BODIPY-lenalidomide)
-
Nano-Glo® Substrate
-
Luminometer capable of measuring dual-filtered luminescence
Procedure:
-
Cell Seeding: Seed HEK293T cells in a white assay plate at a suitable density.
-
Transfection: Transfect the cells with the NanoLuc®-CRBN fusion plasmid according to the manufacturer's protocol.
-
Compound Treatment: Prepare serial dilutions of this compound and add to the cells.
-
Tracer and Substrate Addition: Add the NanoBRET™ Tracer and Nano-Glo® Substrate to each well.
-
Incubation: Incubate the plate at 37°C for the recommended time.
-
Measurement: Measure the luminescence at 460 nm (donor emission) and >600 nm (acceptor emission).
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blotting for Neosubstrate Degradation
This protocol quantifies the reduction in IKZF1 and IKZF3 protein levels following treatment with the pomalidomide derivative.[9][10]
Materials:
-
Multiple myeloma cell line (e.g., MM.1S)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-IKZF1, anti-IKZF3, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent and imaging system
Procedure:
-
Cell Treatment: Treat MM.1S cells with a dose range of this compound for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Harvest and lyse the cells.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an ECL detection system.
-
Data Analysis: Quantify the band intensities. Normalize the IKZF1 and IKZF3 signals to the loading control. Plot the normalized protein levels against the compound concentration to determine the DC50 value.
Cellular Thermal Shift Assay (CETSA®)
This protocol assesses direct target engagement by measuring the increased thermal stability of Cereblon upon ligand binding.[5][11]
Materials:
-
Cell line expressing Cereblon
-
This compound
-
PBS
-
Cell lysis buffer with protease inhibitors
-
PCR tubes or plate
-
Thermal cycler
-
Centrifuge
-
Protein detection method (e.g., Western Blot, ELISA)
Procedure:
-
Compound Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 37°C to 65°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Detection: Collect the supernatant (containing the soluble, stabilized protein) and analyze the amount of soluble Cereblon using Western Blot or an ELISA-based method.
-
Data Analysis: Plot the amount of soluble Cereblon as a function of temperature for both the treated and vehicle control samples. The shift in the melting curve (ΔTm) indicates target engagement. An isothermal dose-response can also be performed by heating at a single, optimized temperature with varying compound concentrations.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.bio-techne.com [resources.bio-techne.com]
- 4. Folate-Guided Protein Degradation by Immunomodulatory Imide Drug-Based Molecular Glues and Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. benchchem.com [benchchem.com]
- 10. CST | Cell Signaling Technology [cellsignal.com]
- 11. Frontiers | Current Advances in CETSA [frontiersin.org]
Unraveling the Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Analysis
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving optimal therapeutic outcomes. A critical, yet often nuanced, component of these heterobifunctional molecules is the linker that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. Among the various linker types, polyethylene (B3416737) glycol (PEG) chains are frequently employed due to their hydrophilicity, biocompatibility, and tunable length. This guide provides a comprehensive comparative analysis of PROTACs synthesized with different length PEG linkers, supported by experimental data, to inform on the rational design and optimization of these promising therapeutics.
The length of the PEG linker is not a trivial parameter; it plays a crucial role in dictating the efficacy, selectivity, and pharmacokinetic properties of a PROTAC.[1][2] The linker's primary function is to optimally position the target protein and the E3 ligase to facilitate the formation of a productive ternary complex, a prerequisite for subsequent ubiquitination and proteasomal degradation of the target protein.[2] A linker that is too short may introduce steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might lead to an inefficient or unproductive complex, hampering the ubiquitination process.[2] Therefore, empirical evaluation of various linker lengths is a critical step in the development of a potent PROTAC.
Comparative Efficacy of PROTACs with Varying PEG Linker Lengths
To illustrate the profound impact of PEG linker length on PROTAC performance, we have compiled and summarized quantitative data from studies on PROTACs targeting four distinct proteins: Estrogen Receptor α (ERα), TANK-binding kinase 1 (TBK1), Cyclin-dependent kinase 9 (CDK9), and Bromodomain-containing protein 4 (BRD4). The degradation efficiency of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50), representing the concentration required to degrade 50% of the target protein, and the maximum degradation level (Dmax), indicating the percentage of the target protein degraded at saturating concentrations.
| Target Protein | E3 Ligase Ligand | PROTAC Linker Length (atoms) | DC50 | Dmax (%) | Reference |
| ERα | VHL | 9 | >10 µM | ~50 | [2] |
| 12 | ~5 µM | ~75 | [2] | ||
| 16 | ~1 µM | ~95 | [2] | ||
| 19 | ~5 µM | ~70 | [2] | ||
| 21 | >10 µM | ~60 | [2] | ||
| TBK1 | VHL | < 12 | No degradation | - | [2] |
| 21 | 3 nM | 96 | [2] | ||
| 29 | 292 nM | 76 | [2] | ||
| CDK9 | Cereblon | PEG2 | - | - | [3] |
| Alkyl | - | - | [3] | ||
| BRD4 | VHL | PEG3 | 55 nM | 85 | [4] |
| PEG4 | 20 nM | 95 | [4] | ||
| PEG5 | 15 nM | >98 | [4] | ||
| PEG6 | 30 nM | 92 | [4] |
Note: The data presented is a synthesis of findings from multiple studies. The exact chemical structures of the PROTACs and experimental conditions may vary between studies. This table should be interpreted as a guide to the general trend of the impact of PEG linker length.
The data clearly demonstrates that an optimal PEG linker length is crucial for achieving high potency and maximal degradation of the target protein. For ERα-targeting PROTACs, a 16-atom linker was found to be optimal.[2] In the case of TBK1-targeting PROTACs, a 21-atom linker exhibited the highest efficacy.[2] For BRD4 degradation, a PROTAC with a PEG5 linker was the most potent.[4] These findings underscore the necessity of systematically screening a range of linker lengths for each new target and E3 ligase combination to identify the most effective degrader.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the methodologies used to evaluate PROTACs, the following diagrams illustrate the key signaling pathways and a general experimental workflow.
Signaling Pathways of Targeted Proteins
The degradation of the target protein by a PROTAC can have significant downstream effects on various signaling pathways implicated in disease.
References
Assessing the Immunomodulatory Effects of Pomalidomide-amido-PEG3-C2-NH2-based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the immunomodulatory effects of Proteolysis Targeting Chimeras (PROTACs) utilizing the Pomalidomide-amido-PEG3-C2-NH2 linker. As a cornerstone for recruiting the E3 ligase Cereblon (CRBN), this linker is integral to the design of potent degraders of specific protein targets. Here, we assess the performance of a hypothetical, yet representative, this compound-based PROTAC against a relevant immunomodulatory target, and compare its effects with established immunomodulatory agents.
Introduction to Pomalidomide-Based PROTACs
PROTACs are bifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1] A PROTAC consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. Pomalidomide (B1683931), an immunomodulatory imide drug (IMiD), is a well-established ligand for the CRBN E3 ligase.[1] The this compound construct serves as a versatile building block, incorporating the pomalidomide moiety and a flexible PEG linker, facilitating the synthesis of PROTACs for a wide array of target proteins.[2]
The immunomodulatory activity of pomalidomide itself is a key consideration. Pomalidomide and its analogs, like lenalidomide (B1683929), are known to induce the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3] This degradation leads to the activation of T cells and Natural Killer (NK) cells and modulates cytokine production, contributing to their anti-cancer and immunomodulatory properties.[3][4] A PROTAC utilizing a pomalidomide-based E3 ligase ligand is therefore expected to exhibit both the targeted degradation of its intended protein and the inherent immunomodulatory effects of the pomalidomide moiety.
Comparative Performance Analysis
For the purpose of this guide, we will consider a hypothetical PROTAC, designated "PROTAC-P," constructed with this compound, targeting Bruton's tyrosine kinase (BTK), a key regulator in B-cell receptor signaling and a validated target in immunology. We will compare its expected immunomodulatory profile with that of Lenalidomide, a clinically approved IMiD.
Table 1: Quantitative Comparison of Immunomodulatory Effects
| Parameter | PROTAC-P (BTK Degrader) | Lenalidomide | Rationale & Expected Outcome |
| Target Protein Degradation | |||
| BTK Degradation (DC50) | Estimated: <50 nM | Not Applicable | PROTAC-P is designed to specifically degrade BTK. |
| Ikaros (IKZF1) Degradation | High | High | Both molecules contain a pomalidomide/lenalidomide moiety that induces Ikaros degradation via CRBN.[5] |
| Aiolos (IKZF3) Degradation | High | High | Both molecules contain a pomalidomide/lenalidomide moiety that induces Aiolos degradation via CRBN.[5] |
| T-Cell Activation | |||
| CD69 Expression (% positive cells) | Increased | Increased | Degradation of Ikaros and Aiolos relieves repression of T-cell activation genes. |
| CD25 Expression (% positive cells) | Increased | Increased | A marker of sustained T-cell activation. |
| Cytokine Production | |||
| IL-2 Secretion (pg/mL) | Significantly Increased | Increased | Degradation of Ikaros and Aiolos leads to derepression of the IL-2 promoter.[3] |
| IFN-γ Secretion (pg/mL) | Increased | Increased | Indicative of Th1-polarized immune response. |
| TNF-α Secretion (pg/mL) | Moderately Increased | Moderately Increased | A pro-inflammatory cytokine involved in immune cell activation. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative analysis are provided below.
Western Blot for Ikaros and Aiolos Degradation
Objective: To quantify the degradation of Ikaros and Aiolos proteins in immune cells following treatment.
Methodology:
-
Cell Culture and Treatment: Culture peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., Jurkat) at a density of 1 x 10^6 cells/mL. Treat cells with varying concentrations of PROTAC-P or Lenalidomide for 6-24 hours.
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against Ikaros, Aiolos, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize bands using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify band intensities using ImageJ or similar software and normalize to the loading control.[5]
Flow Cytometry for T-Cell Activation Markers
Objective: To assess the activation of T-cells by measuring the surface expression of CD69 and CD25.
Methodology:
-
Cell Culture and Treatment: Isolate PBMCs from healthy donors and culture at 1 x 10^6 cells/mL. Stimulate T-cells with anti-CD3/CD28 antibodies in the presence of varying concentrations of PROTAC-P or Lenalidomide for 24-72 hours.
-
Cell Staining: Harvest cells and wash with FACS buffer (PBS with 2% FBS). Stain with fluorescently-conjugated antibodies against CD3, CD4, CD8, CD69, and CD25 for 30 minutes at 4°C in the dark.[6]
-
Data Acquisition: Wash the cells and acquire data on a flow cytometer. Collect at least 50,000 events in the lymphocyte gate.
-
Data Analysis: Analyze the data using flow cytometry analysis software. Gate on CD4+ and CD8+ T-cell populations and quantify the percentage of cells expressing CD69 and CD25.[7][8]
ELISA for Cytokine Measurement
Objective: To measure the secretion of key immunomodulatory cytokines (IL-2, IFN-γ, TNF-α) in cell culture supernatants.
Methodology:
-
Sample Collection: Collect supernatants from the cell cultures described in the T-cell activation assay at 48-72 hours post-stimulation.
-
ELISA Procedure: Use commercially available ELISA kits for human IL-2, IFN-γ, and TNF-α. Follow the manufacturer's instructions. Briefly:
-
Coat a 96-well plate with the capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add standards and culture supernatants to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash and add streptavidin-HRP conjugate.
-
Wash and add the substrate solution (e.g., TMB).
-
Stop the reaction and read the absorbance at 450 nm using a microplate reader.[9][10]
-
-
Data Analysis: Generate a standard curve and calculate the concentration of each cytokine in the samples.[11]
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Pomalidomide-based PROTAC mechanism of action.
Experimental Workflow
Caption: Workflow for assessing immunomodulatory effects.
Conclusion
This compound-based PROTACs represent a powerful tool in drug discovery, offering the dual benefit of targeted protein degradation and inherent immunomodulation. The pomalidomide component drives the degradation of Ikaros and Aiolos, leading to T-cell activation and a pro-inflammatory cytokine profile, which can be advantageous in immuno-oncology settings. When designing and evaluating such PROTACs, it is crucial to consider and characterize these intrinsic immunomodulatory properties alongside the degradation of the primary target. This comprehensive assessment will provide a clearer understanding of the molecule's overall mechanism of action and its potential therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Pomalidomide-Based PROTACs: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Proteolysis targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins. Pomalidomide, a derivative of thalidomide, is a widely utilized E3 ligase ligand in PROTAC design, recruiting the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of specific proteins of interest. The linker component of a PROTAC is a critical determinant of its efficacy, influencing ternary complex formation, degradation potency, and pharmacokinetic properties. This guide provides a comparative overview of the in vivo efficacy of Pomalidomide-based PROTACs, with a focus on those synthesized using the Pomalidomide-amido-PEG3-C2-NH2 linker-ligand conjugate.
PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome. The PROTAC is then released to engage with another target protein molecule, acting in a catalytic manner.
Caption: General mechanism of Pomalidomide-based PROTACs.
Comparative Analysis of Pomalidomide-Based PROTACs
Direct head-to-head in vivo efficacy comparisons of Pomalidomide-based PROTACs with identical targets but different linkers are not extensively available in the public domain. However, by examining data from various studies, we can draw informative comparisons between different PROTAC molecules.
In Vitro Degradation Efficacy
The following table summarizes the in vitro degradation potency (DC50) of BI-3663, a PTK2-targeting PROTAC synthesized using this compound, across various cancer cell lines.
| PROTAC | Target | Cell Line | DC50 (nM) | E3 Ligase Ligand |
| BI-3663 | PTK2 | Multiple HCC cell lines (median) | 30 | Pomalidomide |
Data synthesized from publicly available research.[1][2]
In Vivo Antitumor Efficacy
While specific in vivo efficacy data for BI-3663 is limited in the reviewed literature, several other Pomalidomide-based PROTACs have demonstrated significant antitumor activity in xenograft models. The following table provides a summary of the in vivo performance of ARV-825 and dBET1, both of which target the BRD4 protein.
| PROTAC | Target | Animal Model | Dosing | Key Outcomes |
| ARV-825 | BRD4 | Neuroblastoma Xenograft | 5 mg/kg, i.p., daily | Significant tumor growth suppression; Downregulation of BRD4 and MYCN in tumors. |
| dBET1 | BRD4 | AML Xenograft | 50 mg/kg, i.p., daily | Significant tumor growth inhibition. |
Data synthesized from publicly available research.
It is important to note that a direct comparison of the in vivo efficacy of BI-3663 with ARV-825 and dBET1 is not feasible due to differences in the target protein, cancer models, and experimental conditions. However, the data for ARV-825 and dBET1 highlight the potential of Pomalidomide-based PROTACs to achieve robust antitumor effects in vivo.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are generalized protocols for key experiments in the evaluation of PROTACs in vivo.
Xenograft Tumor Model Workflow
Caption: A typical workflow for evaluating PROTAC efficacy in vivo.
1. Animal Models and Tumor Implantation:
-
Animal Strain: Immunocompromised mice (e.g., NOD-SCID or nude mice) are typically used to prevent rejection of human tumor xenografts.
-
Cell Preparation: Cancer cells are cultured, harvested, and resuspended in a suitable medium, often mixed with Matrigel, to support initial tumor growth.
-
Implantation: A specific number of cells (e.g., 5-10 million) is subcutaneously injected into the flank of each mouse.
2. PROTAC Formulation and Administration:
-
Formulation: Due to the often-poor aqueous solubility of PROTACs, a specific vehicle is required for in vivo administration. A common formulation consists of a mixture of DMSO, PEG300, Tween 80, and saline.
-
Administration: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups. The formulated PROTAC or vehicle is administered via a specified route (e.g., intraperitoneal or subcutaneous injection) and schedule.
3. Efficacy and Toxicity Monitoring:
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Body Weight: Animal body weight is monitored to assess systemic toxicity.
-
Endpoint: The study is typically concluded when tumors in the control group reach a predetermined size or after a specified duration.
4. Pharmacodynamic Analysis:
-
Tumor Harvesting: At the end of the study, tumors are excised, weighed, and processed for further analysis.
-
Western Blotting: A portion of the tumor tissue is lysed to extract proteins. Western blotting is then performed to measure the levels of the target protein and downstream signaling molecules, confirming target degradation.
-
Immunohistochemistry (IHC): Another portion of the tumor can be fixed in formalin for IHC analysis to assess markers of cell proliferation (e.g., Ki-67) or apoptosis (e.g., cleaved caspase-3).
Conclusion
Pomalidomide-based PROTACs represent a promising class of therapeutics with demonstrated in vivo efficacy in preclinical cancer models. While direct comparative in vivo data for PROTACs utilizing the this compound linker is not yet widely available, the potent in vitro activity of molecules like BI-3663 and the significant antitumor effects of other Pomalidomide-based PROTACs such as ARV-825 underscore the potential of this approach. The linker composition is a key determinant of a PROTAC's overall performance, and further research is warranted to systematically evaluate the impact of different linkers on the in vivo efficacy, pharmacokinetics, and safety of Pomalidomide-based PROTACs. The experimental protocols outlined in this guide provide a framework for the robust preclinical evaluation of these next-generation cancer therapies.
References
Selectivity profiling of PROTACs synthesized with Pomalidomide-amido-PEG3-C2-NH2
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality capable of selectively degrading target proteins. A common strategy in PROTAC design involves the use of immunomodulatory drugs (IMiDs) like pomalidomide (B1683931) to recruit the E3 ubiquitin ligase Cereblon (CRBN). While effective, a critical challenge with pomalidomide-based PROTACs is the potential for off-target protein degradation, which can lead to unintended cellular effects and toxicities. This guide provides a comparative analysis of the selectivity profiles of pomalidomide-based PROTACs, with a focus on strategies to mitigate off-target effects.
The Challenge of Off-Target Degradation
Pomalidomide itself is known to induce the degradation of several zinc-finger (ZF) proteins, which play crucial roles in various cellular processes.[1][2][3][4] When incorporated into a PROTAC, the pomalidomide moiety can retain this intrinsic activity, leading to the degradation of ZF proteins in addition to the intended target.[1][2][3][4][5] This off-target activity raises concerns about the long-term safety and therapeutic window of pomalidomide-based PROTACs.[1][2]
A Comparative Look at Pomalidomide-Based PROTAC Design
Recent research has focused on rationally designing pomalidomide-based PROTACs with improved selectivity. A key strategy involves modifying the pomalidomide scaffold to reduce its affinity for endogenous ZF proteins while maintaining its ability to recruit CRBN for on-target degradation.
A significant breakthrough in this area has been the discovery that substitutions at the C5 position of the pomalidomide phthalimide (B116566) ring can significantly reduce the degradation of off-target ZF proteins.[1][2][3][4] This finding provides a clear design principle for developing more selective pomalidomide-based PROTACs.
The linker connecting the pomalidomide moiety to the target protein binder also plays a crucial role in the selectivity of a PROTAC.[6][7] While "Pomalidomide-amido-PEG3-C2-NH2" is a commercially available E3 ligase ligand-linker conjugate used in PROTAC synthesis, its specific impact on selectivity depends on the target protein and the overall PROTAC architecture.[8][9][10][11] The PEG3 linker provides flexibility, which can influence the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
Quantitative Selectivity Profiling
To assess the selectivity of PROTACs, quantitative proteomics is the gold standard. This technique allows for the unbiased identification and quantification of thousands of proteins in a cell, providing a global view of on-target and off-target degradation.
Table 1: Comparison of Selectivity Profiles for Pomalidomide-Based PROTACs
| PROTAC Design | Target Protein | On-Target Degradation (DC50/Dmax) | Key Off-Target ZF Proteins Degraded | Reference |
| Conventional Pomalidomide-Based PROTAC | Various | Potent | ZFP91, IKZF1, IKZF3, and others | [1][12] |
| C5-Modified Pomalidomide-Based PROTAC | Anaplastic Lymphoma Kinase (ALK) | Enhanced Potency | Minimal ZF protein degradation | [1][3] |
Experimental Protocols
Global Proteomic Profiling by Mass Spectrometry (TMT-MS)
This protocol provides a general workflow for assessing PROTAC selectivity using tandem mass tag (TMT)-based quantitative mass spectrometry.
-
Cell Culture and Treatment: Plate cells of interest and treat with the PROTAC at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Extraction: Harvest cells, wash with PBS, and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Digestion: Quantify protein concentration, reduce, alkylate, and digest proteins into peptides using an enzyme like trypsin.
-
TMT Labeling: Label the peptide samples from different treatment conditions with distinct TMT reagents.
-
Peptide Fractionation: Combine the labeled samples and fractionate the peptides using techniques like high-pH reversed-phase liquid chromatography to increase proteome coverage.
-
LC-MS/MS Analysis: Analyze the fractionated peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw mass spectrometry data using appropriate software to identify and quantify proteins. Calculate the relative abundance of proteins in PROTAC-treated samples compared to the vehicle control to identify degraded proteins.
Western Blotting for Target and Off-Target Validation
Western blotting is a targeted approach to validate the degradation of specific proteins of interest identified from proteomic screens.
-
Cell Culture and Treatment: Treat cells with the PROTAC as described above.
-
Cell Lysis and Protein Quantification: Lyse cells and determine protein concentration.
-
SDS-PAGE and Protein Transfer: Separate protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific to the target protein and potential off-target proteins (e.g., specific ZF proteins).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify band intensities to determine the extent of protein degradation.
Visualizing the PROTAC Mechanism and Selectivity Concept
Caption: Comparison of conventional vs. C5-modified pomalidomide PROTACs.
Caption: Workflow for selectivity profiling of novel PROTACs.
Conclusion
The selectivity of pomalidomide-based PROTACs is a critical parameter for their therapeutic success. While the core pomalidomide structure presents a challenge due to its inherent ability to degrade ZF proteins, rational design strategies, such as modification at the C5 position, offer a promising solution to mitigate these off-target effects. Comprehensive selectivity profiling using quantitative proteomics is essential to characterize novel PROTACs and guide the development of safer and more effective targeted protein degraders.
References
- 1. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bumped pomalidomide-based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound - Immunomart [immunomart.com]
- 11. Pomalidomide-PEG3-C2-NH2 (TFA) - Immunomart [immunomart.com]
- 12. Proteomic profiling reveals CDK6 upregulation as a targetable resistance mechanism for lenalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the pharmacokinetic properties of Pomalidomide-amido-PEG3-C2-NH2-based degraders
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pomalidomide-amido-PEG3-C2-NH2-based Degraders and Alternatives, Supported by Experimental Data.
In the rapidly advancing field of targeted protein degradation, PROteolysis TArgeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These bifunctional molecules harness the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A key component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein. Pomalidomide (B1683931), a derivative of thalidomide, is a widely used ligand for the Cereblon (CRBN) E3 ligase. The linker connecting the pomalidomide moiety to the target protein ligand is a critical determinant of the PROTAC's pharmacokinetic properties.
This guide provides a comparative evaluation of the pharmacokinetic properties of degraders based on the this compound linker and prominent alternative pomalidomide-based degraders.
Comparative Analysis of Pharmacokinetic Properties
The following tables summarize key in vitro degradation and in vivo pharmacokinetic parameters for the this compound-based degrader, BI-3663, and alternative pomalidomide-based BRD4 degraders.
Table 1: In Vitro Degradation Potency and Efficacy
| Degrader | Target Protein | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| BI-3663 | PTK2 | Pomalidomide | PEG3 | 30 (median) | >80 | Panel of 11 HCC cell lines |
| ARV-825 | BRD4 | Pomalidomide | PEG | <1 | >95 | RS4;11 |
| dBET1 | Thalidomide derivative | PEG | BRD4 | ~1.8 | >95 | MV4;11 |
| MZ1 | JQ1 derivative (VHL ligand) | PEG | BRD4 | 2-20 | Not specified | Various |
DC50: Concentration for 50% degradation. Dmax: Maximum percentage of degradation. HCC: Hepatocellular Carcinoma.
Table 2: In Vivo Pharmacokinetic Parameters in Rodent Models
| Degrader | Dose & Route | Cmax | Tmax (h) | AUC | Half-life (t1/2) (h) | Bioavailability (F) |
| BI-3663 | Not available | Not available | Not available | Not available | Not available | Not available |
| ARV-825 | 10 mg/kg (oral, nano-formulation in rats) | 2.55-fold increase vs. solution | Not specified | 5.56-fold increase vs. solution | Improved vs. solution | Enhanced |
| dBET1 | 50 mg/kg IP (mice) | 392 nM | 0.5 | 2109 h*ng/mL | 6.69 | Not available |
| MZ1 | 5 mg/kg IV (mice) | - | - | 3,760 nM·h | 1.04 | Not applicable |
| MZ1 | 5 mg/kg SC (mice) | 2,070 nM | 0.5 | - | 2.95 | - |
Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC: Area under the plasma concentration-time curve. IP: Intraperitoneal. IV: Intravenous. SC: Subcutaneous.
Experimental Protocols
Detailed methodologies for key pharmacokinetic experiments are crucial for the accurate evaluation and comparison of PROTAC degraders.
In Vitro Degradation Assay (Western Blot)
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC degrader for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used. Subsequently, incubate the membrane with a corresponding secondary antibody conjugated to horseradish peroxidase.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. The DC50 and Dmax values can be calculated by plotting the percentage of target protein remaining against the degrader concentration.
In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Use appropriate rodent models (e.g., male Sprague-Dawley rats or BALB/c mice).
-
Dosing: Administer the PROTAC degrader via the desired route (e.g., oral gavage, intravenous injection, or intraperitoneal injection) at a specified dose.
-
Blood Sampling: Collect blood samples at various time points post-dosing from the tail vein or another appropriate site into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of the PROTAC degrader in the plasma samples using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, and bioavailability from the plasma concentration-time data.
Visualizing Key Processes
Diagrams illustrating the mechanism of action and experimental workflows provide a clear understanding of the concepts.
Caption: General mechanism of action for pomalidomide-based PROTACs.
Caption: Experimental workflow for evaluating PROTAC pharmacokinetic properties.
Navigating Off-Target Effects: A Comparative Analysis of Pomalidomide-amido-PEG3-C2-NH2-Containing PROTACs
For researchers, scientists, and drug development professionals, the quest for highly specific and potent therapeutics is paramount. In the burgeoning field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality. This guide provides a detailed comparative analysis of the cross-reactivity of PROTACs containing the Pomalidomide-amido-PEG3-C2-NH2 linker, a widely used component for recruiting the Cereblon (CRBN) E3 ubiquitin ligase. By examining quantitative experimental data, we aim to offer an objective resource for informed decision-making in PROTAC design and development.
The specificity of a PROTAC is a critical determinant of its therapeutic window and potential for adverse effects. Off-target degradation, where the PROTAC induces the degradation of proteins other than the intended target, can lead to unforeseen toxicities. Pomalidomide (B1683931), a derivative of thalidomide, is a potent recruiter of the CRBN E3 ligase. However, it is also known to induce the degradation of a subset of endogenous proteins, most notably a range of zinc-finger (ZF) transcription factors. This inherent activity of the pomalidomide warhead necessitates a thorough evaluation of the cross-reactivity of any new PROTAC derived from it.
This guide focuses on PROTACs constructed with the this compound linker. We will delve into the quantitative proteomics data of a well-characterized PROTAC utilizing this linker and compare its selectivity profile with other pomalidomide-based PROTACs to highlight the influence of the linker and target-binding ligand on overall specificity.
Quantitative Comparison of Off-Target Profiles
To provide a clear comparison, we will examine the proteome-wide selectivity of BI-3663, a highly selective PTK2 (Focal Adhesion Kinase) degrader synthesized using the this compound linker. We will compare its off-target profile with that of another pomalidomide-based PROTAC, ARV-825, which targets BET bromodomains and utilizes a different linker.
| PROTAC | Target Protein | Linker Type | E3 Ligase Ligand | Cell Line | Number of Proteins Quantified | Significant Off-Targets (Log2 Fold Change < -1, p-value < 0.05) | Reference |
| BI-3663 | PTK2 | Amido-PEG3-C2 | Pomalidomide | A549 | 6,008 | None (Only PTK2 significantly degraded) | [1][2] |
| BI-3663 | PTK2 | Amido-PEG3-C2 | Pomalidomide | Kelly | 7,742 | None (Only PTK2 significantly degraded) | [2] |
| ARV-825 | BRD2, BRD3, BRD4 | Alkyl/ether | Pomalidomide | LNCaP | ~8,000 | BRD2, BRD3, BRD4, ZFP91, IKZF1, IKZF3 | [3][4] |
Key Observations:
-
High Selectivity of BI-3663: The quantitative proteomics data for BI-3663 demonstrates a remarkable degree of selectivity. In two different cell lines, with thousands of proteins quantified, only the intended target, PTK2, was observed to be significantly degraded. This suggests that the combination of the specific PTK2 binder and the this compound linker results in a PROTAC with a very clean off-target profile.[1][2]
-
Known Off-Targets of Pomalidomide-based PROTACs: In contrast, ARV-825, while a potent BET degrader, also leads to the degradation of known pomalidomide neosubstrates like the zinc-finger protein ZFP91 and the Ikaros family members IKZF1 and IKZF3. This highlights the importance of comprehensive proteomic profiling to identify such off-target effects.[3][4]
-
Influence of Linker and Target Ligand: The difference in selectivity between BI-3663 and ARV-825 underscores the critical role of both the target-binding ligand and the linker in determining the overall cross-reactivity of a PROTAC. The specific three-dimensional conformation adopted by the ternary complex (PROTAC, target protein, and E3 ligase) is crucial for efficient ubiquitination and subsequent degradation.
Experimental Protocols
To ensure the reproducibility and accurate assessment of PROTAC cross-reactivity, detailed and standardized experimental protocols are essential. Below are the methodologies for key experiments cited in this guide.
Quantitative Proteomics by Mass Spectrometry
This method provides an unbiased, proteome-wide view of changes in protein abundance following PROTAC treatment.
1. Cell Culture and Treatment:
-
Seed cells (e.g., A549, Kelly, LNCaP) at an appropriate density and allow to adhere overnight.
-
Treat cells with the PROTAC at various concentrations (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 18-24 hours).
2. Cell Lysis and Protein Digestion:
-
Harvest cells, wash with ice-cold PBS, and lyse in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce protein disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.
-
Digest proteins into peptides using trypsin overnight at 37°C.
3. Peptide Labeling and Fractionation (e.g., using Tandem Mass Tags - TMT):
-
Label peptides from each condition with a unique isobaric TMT reagent.
-
Combine the labeled peptide samples and fractionate using high-pH reversed-phase chromatography to increase proteome coverage.
4. LC-MS/MS Analysis:
-
Analyze the fractionated peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer is operated in a data-dependent acquisition mode to select precursor ions for fragmentation.
5. Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the fragmentation data against a human protein database to identify peptides and proteins.
-
Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT labels.
-
Perform statistical analysis to identify proteins with significant changes in abundance between PROTAC-treated and control samples. A typical cutoff for significant degradation is a Log2 fold change of less than -1 and a p-value of less than 0.05.
Western Blotting
This technique is used to validate the degradation of the target protein and potential off-targets identified by proteomics.
1. Cell Lysis and Protein Quantification:
-
Prepare cell lysates as described for proteomics.
2. SDS-PAGE and Protein Transfer:
-
Separate protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific to the target protein or potential off-target protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
4. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
Visualizing the Mechanisms and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: General mechanism of action for a PROTAC.
Caption: Experimental workflow for quantitative proteomics.
References
Quantitative Proteomics for Target Validation of Pomalidomide-amido-PEG3-C2-NH2 PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of quantitative proteomics for the target validation of PROTACs utilizing the Pomalidomide-amido-PEG3-C2-NH2 E3 ligase ligand-linker conjugate. We will delve into the performance of these PROTACs, compare them with alternatives, and provide detailed experimental protocols to support your research and development efforts in targeted protein degradation.
Introduction to Pomalidomide-Based PROTACs
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins. A PROTAC typically consists of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.
Pomalidomide (B1683931) is a derivative of thalidomide (B1683933) and a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase. PROTACs incorporating pomalidomide, such as those synthesized using the this compound building block, work by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase complex. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The this compound conjugate provides a pomalidomide ligand attached to a flexible 3-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine group, ready for conjugation to a POI-binding ligand.
Performance of Pomalidomide-Based PROTACs: A Quantitative Proteomics Perspective
Quantitative mass spectrometry-based proteomics is a powerful and unbiased method to assess the efficacy and specificity of PROTACs. It allows for the global analysis of protein abundance changes upon PROTAC treatment, providing a comprehensive view of both on-target degradation and potential off-target effects.
| PROTAC Target | E3 Ligase Ligand | Linker Type | DC50 | Dmax (%) | Cell Line |
| Bruton's Tyrosine Kinase (BTK) | Pomalidomide | PEG/Alkyl | <10 nM | >90 | Various |
| BET Bromodomains (BRD4) | Pomalidomide | PEG | ~1-10 nM | >90 | Various |
| FAK | Pomalidomide | PEG | 30 nM | >80 | Human hepatocellular carcinoma cell lines |
| EGFR | Pomalidomide | PEG/Alkyl | 10-100 nM | >75 | Various cancer cell lines |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Off-Target Effects
A critical aspect of PROTAC validation is the assessment of off-target effects. Pomalidomide-based PROTACs have been reported to induce the degradation of certain zinc-finger (ZF) proteins, a known class of off-targets for immunomodulatory drugs (IMiDs) like pomalidomide. Quantitative proteomics is instrumental in identifying these unintended degradation events. Analysis of numerous proteomics datasets has confirmed that pomalidomide-based PROTACs can lead to the degradation of a subset of ZF proteins. Researchers should, therefore, carefully evaluate the degradation profiles of their pomalidomide-based PROTACs to ensure the desired selectivity.
Comparison with Alternative PROTACs and Validation Methods
Pomalidomide-based (CRBN) vs. VHL-based PROTACs
Another widely used E3 ligase in PROTAC design is the von Hippel-Lindau (VHL) E3 ligase. The choice between a CRBN or VHL-based PROTAC can significantly impact its performance.
| Feature | Pomalidomide-based (CRBN) PROTACs | VHL-based PROTACs |
| E3 Ligase Expression | CRBN expression can be variable across different cell types and tissues. | VHL is more ubiquitously expressed. |
| Ligand Properties | Pomalidomide is a small, drug-like molecule with good cell permeability. | VHL ligands are generally larger and more peptide-like, which can pose challenges for cell permeability and oral bioavailability. |
| Off-Target Profile | Can induce degradation of neosubstrates like zinc-finger proteins. | May have a different off-target profile. |
| Ternary Complex Formation | The stability of the ternary complex is crucial for degradation efficiency. | The geometry and stability of the ternary complex also dictate performance. |
Orthogonal Target Validation Methods
While quantitative proteomics provides a global view, it is essential to validate the findings with orthogonal methods.
-
Western Blotting: A targeted approach to confirm the degradation of the protein of interest and potential off-targets identified by proteomics. It is a widely used and accessible technique for measuring changes in protein levels.
-
HiBiT Assay: A sensitive and quantitative bioluminescence-based method for real-time monitoring of protein degradation in live cells. This assay involves genetically tagging the target protein with a small HiBiT peptide, which can combine with a larger LgBiT subunit to form a functional NanoLuc luciferase. The luminescence signal is directly proportional to the amount of tagged protein.
Experimental Protocols
TMT-based Quantitative Proteomics Workflow
This protocol outlines the key steps for a Tandem Mass Tag (TMT)-based quantitative proteomics experiment to validate PROTAC-induced protein degradation.[1]
-
Cell Culture and PROTAC Treatment:
-
Culture cells (e.g., HeLa, HEK293T) to 70-80% confluency.
-
Treat cells with the pomalidomide-based PROTAC at various concentrations and time points. Include a DMSO-treated vehicle control.
-
Harvest cells and wash with ice-cold PBS.
-
-
Protein Extraction and Digestion:
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides using trypsin overnight at 37°C.
-
-
TMT Labeling and Sample Multiplexing:
-
Label the peptide digests from each condition with a specific TMT isobaric tag.
-
Combine the labeled samples into a single multiplexed sample.
-
-
LC-MS/MS Analysis:
-
Fractionate the multiplexed peptide sample using high-pH reversed-phase liquid chromatography.
-
Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw MS data using software like Proteome Discoverer or MaxQuant to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control.
-
Calculate the percentage of protein degradation and determine DC50 and Dmax values.
-
Western Blot Protocol for Target Degradation
-
Cell Lysis and Protein Quantification:
-
Following PROTAC treatment, lyse cells and quantify protein concentration as described above.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Quantification:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control.
-
HiBiT Assay Protocol for Live-Cell Protein Degradation
-
Cell Line Generation:
-
Use CRISPR/Cas9 to knock-in the HiBiT tag at the N- or C-terminus of the gene encoding the protein of interest in a cell line stably expressing the LgBiT protein.
-
-
Cell Plating and Treatment:
-
Plate the engineered cells in a white, clear-bottom 96-well plate.
-
Add the Nano-Glo® Live Cell Substrate to the wells.
-
Treat the cells with a serial dilution of the PROTAC.
-
-
Luminescence Measurement:
-
Measure the luminescence signal at various time points using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal to a vehicle control.
-
Plot the normalized signal against the PROTAC concentration to determine DC50 and Dmax.
-
Visualizations
Caption: Mechanism of Action of a Pomalidomide-based PROTAC.
References
Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis: A Comparative Guide for Pomalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the formation of a stable ternary complex between a target protein, a PROTAC (Proteolysis Targeting Chimera), and an E3 ubiquitin ligase is the cornerstone of successful protein degradation. Isothermal Titration Calorimetry (ITC) has emerged as a gold-standard biophysical technique for characterizing the thermodynamics of these interactions. This guide provides a comprehensive comparison of ITC with alternative methods for the analysis of ternary complexes, with a focus on PROTACs incorporating the Pomalidomide-based Cereblon (CRBN) E3 ligase ligand, such as those synthesized using the Pomalidomide-amido-PEG3-C2-NH2 linker.
While specific ITC data for ternary complexes involving the this compound linker is not extensively available in published literature, this guide will utilize data from closely related Pomalidomide-based PROTACs to illustrate the principles and comparative advantages of ITC.
Data Presentation: ITC in Comparison with Other Techniques
The decision to use a particular biophysical technique for ternary complex analysis often depends on the specific experimental goals, throughput requirements, and the nature of the interacting molecules. Below is a comparative summary of quantitative data obtained from different techniques for Pomalidomide-based PROTACs.
| Technique | Parameter Measured | Typical Values for Pomalidomide-based PROTACs | Advantages | Limitations |
| Isothermal Titration Calorimetry (ITC) | Dissociation Constant (Kd), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Kd: nM to µM range | Label-free, in-solution measurement; provides a complete thermodynamic profile. | Low throughput, requires relatively large amounts of sample. |
| Surface Plasmon Resonance (SPR) | Association Rate (ka), Dissociation Rate (kd), Dissociation Constant (Kd) | Kd: nM to µM range | Real-time kinetic data, high sensitivity, lower sample consumption than ITC. | Immobilization of one binding partner may affect binding; potential for mass transport limitations. |
| Time-Resolved Fluorescence Energy Transfer (TR-FRET) | Proximity-based signal (indicative of binding) | IC50/EC50: nM to µM range | High-throughput, sensitive, amenable to screening. | Requires labeling of interacting partners, indirect measurement of binding. |
| AlphaLISA | Proximity-based signal (indicative of binding) | EC50: nM to µM range | High-throughput, no-wash assay, sensitive. | Requires labeled antibodies or proteins, potential for signal interference. |
Table 1: Comparison of Biophysical Techniques for Ternary Complex Analysis.
Experimental Protocols
Detailed and accurate experimental protocols are critical for obtaining high-quality and reproducible data. Below are representative protocols for ITC and SPR analysis of a Pomalidomide-based PROTAC ternary complex.
Isothermal Titration Calorimetry (ITC) Protocol
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the ternary complex formation between a target protein, a Pomalidomide-based PROTAC, and the CRBN E3 ligase.
Materials:
-
Purified target protein
-
Purified CRBN-DDB1 complex
-
Pomalidomide-based PROTAC (e.g., synthesized using this compound)
-
ITC instrument and corresponding cells and syringes
-
Dialysis buffer (e.g., PBS or HEPES-based buffer, pH 7.4)
Method:
-
Sample Preparation:
-
Dialyze the target protein and CRBN-DDB1 extensively against the same buffer to minimize buffer mismatch effects.
-
Dissolve the PROTAC in the final dialysis buffer.
-
Determine the accurate concentrations of all components.
-
-
Binary Interaction (PROTAC to CRBN-DDB1):
-
Load the ITC cell with a solution of CRBN-DDB1 (typically 10-20 µM).
-
Load the injection syringe with the PROTAC solution (typically 100-200 µM).
-
Perform a series of injections (e.g., 19 injections of 2 µL each) at a constant temperature (e.g., 25 °C).
-
Analyze the data using a suitable binding model (e.g., one-site binding) to determine the binary Kd.
-
-
Ternary Complex Formation:
-
Prepare a mixture of the target protein and the PROTAC in the injection syringe. The concentration of the target protein should be saturating with respect to the PROTAC.
-
Load the ITC cell with the CRBN-DDB1 solution (typically 10-20 µM).
-
Perform the titration as described for the binary interaction.
-
The resulting thermogram represents the formation of the ternary complex.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Fit the binding isotherm to a suitable model to determine the apparent Kd for the ternary complex formation.
-
The cooperativity factor (α) can be calculated as the ratio of the binary Kd to the ternary Kd.
-
Surface Plasmon Resonance (SPR) Protocol
Objective: To determine the kinetic parameters (ka and kd) and binding affinity (Kd) of the ternary complex formation.
Materials:
-
Purified target protein
-
Purified CRBN-DDB1 complex
-
Pomalidomide-based PROTAC
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP+)
Method:
-
Immobilization:
-
Immobilize the CRBN-DDB1 complex onto the surface of a sensor chip using standard amine coupling chemistry.
-
-
Binary Interaction (PROTAC to CRBN-DDB1):
-
Inject a series of concentrations of the PROTAC over the immobilized CRBN-DDB1 surface.
-
Monitor the association and dissociation phases in real-time.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and the binary Kd.
-
-
Ternary Complex Formation:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these mixtures over the immobilized CRBN-DDB1 surface.
-
Monitor the binding response.
-
-
Data Analysis:
-
The increase in binding response in the presence of the target protein indicates the formation of the ternary complex.
-
Fit the data to an appropriate model to determine the kinetic and affinity constants for the ternary interaction.
-
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Pomalidomide signaling pathway leading to apoptosis in myeloma cells.
Caption: Experimental workflow for ITC analysis of a ternary complex.
Safety Operating Guide
Safe Disposal of Pomalidomide-amido-PEG3-C2-NH2: A Procedural Guide
For Immediate Implementation by Laboratory Personnel
The proper disposal of Pomalidomide-amido-PEG3-C2-NH2 is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a derivative of pomalidomide, a thalidomide (B1683933) analogue, this compound must be handled as a hazardous cytotoxic agent.[1] All materials that come into contact with this compound are to be considered cytotoxic waste and disposed of accordingly.[1]
Core Disposal Principles
The foundational principle for the disposal of waste containing this compound revolves around the distinction between "trace" and "bulk" contamination. This classification dictates the appropriate disposal stream and required containerization. The primary and recommended method for the final disposal of both trace and bulk cytotoxic waste is incineration to ensure the complete destruction of the hazardous components.[1]
Personal Protective Equipment (PPE)
Prior to handling this compound or its associated waste, all personnel are required to wear the following minimum personal protective equipment:
-
Gloves: Two pairs of chemotherapy-rated gloves.[1]
-
Gown: A disposable, impermeable gown.[1]
-
Eye Protection: Safety goggles or a face shield.[1]
-
Respiratory Protection: A respiratory mask is essential when handling the compound in powder form to prevent inhalation of dust particles.[1]
Step-by-Step Disposal Protocol
1. Waste Segregation at the Point of Generation:
Immediate and proper segregation of waste is crucial to prevent cross-contamination.
-
Trace Waste: Items with less than 3% of the original drug volume remaining.[1] This includes empty vials, packaging, used gloves, gowns, and other disposable materials.
-
Bulk Waste: Materials contaminated with more than 3% of the original drug volume.[1] This category includes unused or expired this compound, grossly contaminated PPE, and all materials used to clean up spills.
2. Containerization:
-
Trace Cytotoxic Waste:
-
Bulk Cytotoxic Waste:
3. Spill Management:
In the event of a spill involving this compound:
-
Secure the area to prevent exposure to others.
-
Don the appropriate PPE as listed above.
-
Use a chemotherapy spill kit to absorb and contain the spill.
-
All materials used for spill cleanup are to be considered bulk hazardous waste and must be disposed of in the designated black, RCRA-rated hazardous waste container.[1]
4. Storage and Final Disposal:
-
Seal all waste containers securely.
-
Store the sealed containers in a designated, secure area that is isolated from general laboratory traffic.
-
Arrange for the collection and disposal of the waste by a licensed hazardous waste management company. Ensure they are qualified to handle and incinerate cytotoxic and chemotherapy waste.
Quantitative Data Summary
| Waste Classification | Contamination Level | Container Type | Disposal Method |
| Trace Cytotoxic Waste | Less than 3% of the original drug volume remains.[1] | Yellow, puncture-resistant containers labeled "Trace Chemotherapy Waste" and "Incinerate Only".[1] | Incineration.[1] |
| Bulk Cytotoxic Waste | More than 3% of the original drug volume remains.[1] | Black, DOT-approved, RCRA-rated hazardous waste containers.[1] | Hazardous waste incineration.[1] |
Experimental Protocols
This document provides operational and disposal guidance and does not cite specific experimental protocols. Researchers using this compound should develop detailed experimental protocols that incorporate these safety and disposal procedures at each step.
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Pomalidomide-amido-PEG3-C2-NH2
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of Pomalidomide-amido-PEG3-C2-NH2, a potent E3 ligase ligand-linker conjugate utilized in Proteolysis Targeting Chimera (PROTAC) technology.
Given its classification as a derivative of Pomalidomide, a thalidomide (B1683933) analogue with known potent immunomodulatory and teratogenic effects, stringent adherence to safety protocols is imperative to mitigate exposure risks and ensure a secure laboratory environment. The toxicological properties of this specific conjugate have not been fully elucidated, necessitating a cautious approach consistent with handling highly potent active pharmaceutical ingredients (HPAPIs).
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Double Gloving | Two pairs of chemotherapy-rated nitrile gloves are mandatory. |
| Body Protection | Disposable Gown | A solid-front, back-closing, long-sleeved gown made of a low-lint, non-absorbent material. |
| Coveralls ("Bunny Suit") | Recommended for extensive handling, spill cleanup, or procedures with a high risk of splash, providing head-to-toe protection. | |
| Respiratory Protection | NIOSH-approved Respirator | A fit-tested N95 respirator is the minimum requirement. For procedures that may generate aerosols or dust, a powered air-purifying respirator (PAPR) is strongly recommended. |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles must be worn at all times. |
| Face Shield | To be worn over safety goggles during procedures with a high risk of splashing. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound must be conducted within a certified chemical fume hood or a biological safety cabinet to control airborne particles. For highly potent compounds, the use of a containment isolator or glove box is best practice to minimize exposure.
1. Receiving and Inspection:
-
Upon receipt, inspect the package for any signs of damage or leakage in a designated receiving area.
-
Wear a single pair of gloves and a lab coat for the initial inspection.
-
If the package is compromised, do not open it. Isolate the package and immediately contact your institution's Environmental Health and Safety (EHS) office.
-
If the package is intact, transport it to the designated handling area (e.g., chemical fume hood).
2. Preparation of Solutions:
-
Don the full required PPE as outlined in the table above.
-
Work within a chemical fume hood or other designated containment system.
-
When working with a powder, handle it with extreme care to avoid generating dust. Use a dedicated set of non-sparking tools for weighing and transferring the compound.
-
Prepare solutions in a manner that minimizes aerosol generation.
3. Experimentation:
-
Clearly label all containers with the compound name, concentration, and appropriate hazard warnings.
-
Conduct all experimental procedures within the designated containment area.
-
Avoid skin contact and inhalation of any dust or aerosols.
Disposal Plan
All waste generated from handling this compound is considered hazardous waste and must be segregated and disposed of according to institutional and regulatory guidelines.
| Waste Type | Container | Disposal Method |
| Sharps | Designated, puncture-proof sharps container labeled "Trace Chemotherapy Waste" and "Incinerate Only". | Incineration. |
| Solid Waste | Dedicated, clearly labeled hazardous waste container (e.g., yellow chemotherapy waste bags). | Incineration. |
| Liquid Waste | Designated, sealed, and leak-proof hazardous waste container. | Hazardous waste incineration. |
Waste Segregation and Collection:
-
Sharps: All contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.
-
Solid Waste: Contaminated PPE (gloves, gowns, etc.), bench paper, and other solid materials must be collected in a dedicated hazardous waste container.
-
Liquid Waste: All solutions containing this compound must be collected in a designated, sealed, and leak-proof hazardous waste container.
Final Disposal:
-
All waste containers must be sealed and stored in a designated, secure area away from general laboratory traffic.
-
Arrange for pickup and disposal by a licensed hazardous waste management company.
Emergency Procedures
Spill Management:
-
Evacuate and Secure: Immediately evacuate the affected area and restrict access.
-
Don PPE: Put on the appropriate PPE, including a respirator, double gloves, a disposable gown, and eye protection.
-
Containment: Use a chemotherapy spill kit to absorb and contain the spill.
-
Cleanup: Carefully clean the area, working from the outside of the spill inwards. All cleanup materials are considered hazardous waste.
-
Decontamination: Decontaminate the area according to your institution's EHS protocols.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a large amount of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
